molecular formula C12H14ClNO2 B2559746 N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide CAS No. 851398-77-1

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Cat. No.: B2559746
CAS No.: 851398-77-1
M. Wt: 239.7
InChI Key: SRCHFZSYXCYZOM-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.7. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(2)12(16)14-10-5-3-9(4-6-10)11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCHFZSYXCYZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS No. 851398-77-1)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a specialized organic compound of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, featuring a reactive α-chloro ketone and a substituted amide moiety, positions it as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization methods, potential research applications, and essential safety and handling procedures. While specific experimental data for this compound is limited, this guide draws upon established chemical principles and data from structurally related analogs to provide a robust technical resource for laboratory professionals.

Chemical Identity and Physicochemical Properties

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is classified as a substituted aromatic ketone. The presence of both a reactive chloroacetyl group and a stable propanamide moiety makes it a valuable intermediate in multi-step organic syntheses.

PropertyValueSource/Comment
CAS Number 851398-77-1-
Molecular Formula C13H16ClNO2-
Molecular Weight 253.73 g/mol -
IUPAC Name N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide-
Appearance Expected to be a solid at room temperature, likely a white to off-white powder.Inferred from analogous compounds.
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and very low solubility in water.Based on chemical structure.
Melting Point Not available in the public domain.-
Boiling Point Not available in the public domain; likely to decompose at high temperatures.-
Stability Stable under standard laboratory conditions. Sensitive to strong nucleophiles, bases, and high temperatures.Based on the reactivity of α-chloro ketones.

Synthesis and Purification: A Mechanistic Approach

The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is most effectively achieved through a Friedel-Crafts acylation reaction. This well-established method allows for the introduction of the chloroacetyl group onto the aromatic ring of a suitable precursor.

Underlying Principles of the Synthesis

The core of this synthesis is the electrophilic aromatic substitution, where the chloroacetyl group acts as the electrophile. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to activate the chloroacetyl chloride, making it a more potent electrophile. The reaction is directed to the para position of the N-phenyl-2-methylpropanamide due to the ortho, para-directing effect of the amide group.

Detailed Step-by-Step Experimental Protocol

Materials:

  • N-phenyl-2-methylpropanamide

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of the Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the chloroacetylium ion-Lewis acid complex.

  • Addition of the Substrate: Dissolve N-phenyl-2-methylpropanamide (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1 M hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Caption: A workflow diagram illustrating the synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

G cluster_synthesis Synthesis start Start: N-phenyl-2-methylpropanamide react Friedel-Crafts Acylation with Chloroacetyl Chloride & AlCl3 in DCM start->react workup Aqueous Workup and Extraction react->workup purify Purification (Recrystallization or Chromatography) workup->purify end Final Product: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide purify->end

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the para-substituted region), a singlet for the -CH₂Cl protons, a septet and a doublet for the isopropyl group protons of the propanamide moiety, and a singlet for the amide N-H proton.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and amide), the aromatic carbons, the -CH₂Cl carbon, and the carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ketone and amide, and C-H stretches of the aromatic and aliphatic groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotopic pattern.

Applications in Research and Drug Development

The primary utility of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

  • Scaffold for Library Synthesis: The reactive chloroacetyl group serves as a handle for introducing a wide variety of nucleophiles, allowing for the rapid generation of a library of derivatives for biological screening.

  • Precursor for Heterocyclic Compounds: The α-chloro ketone moiety can participate in cyclization reactions to form various heterocyclic systems, which are common motifs in bioactive molecules.

  • Intermediate for Pharmaceutical Ingredients: While not a direct precursor to a major drug like some of its analogs, its structural motifs are relevant to the synthesis of compounds with potential biological activity. For instance, related chloroacetylphenyl derivatives are used in the synthesis of the antihistamine Bilastine.[1]

Caption: A diagram showing the reactive sites of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide for further chemical modification.

G cluster_sites Reactive Sites main N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide chloroacetyl α-Chloro Ketone (Electrophilic) main->chloroacetyl Nucleophilic Substitution amide Amide (Nucleophilic/Modification) main->amide Hydrolysis or Derivatization

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Toxicological Information: Specific toxicological data for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is not available. However, α-chloro ketones are generally considered to be lachrymators and skin irritants. The compound should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a valuable chemical intermediate with significant potential for applications in synthetic chemistry and drug discovery. While detailed experimental data for this specific compound is not widely available, its synthesis and reactivity can be reliably predicted based on established chemical principles and comparison with structurally similar molecules. This guide provides a solid foundation for researchers and scientists to safely handle, synthesize, and utilize this compound in their work.

References

  • Google Patents. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

Physicochemical & Synthetic Profile: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

[1][2]

Executive Summary

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: 851398-77-1) is a specialized electrophilic building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates.[1][2] Characterized by a dual-functional scaffold—containing a stable isobutyramide moiety and a highly reactive

Hantzsch thiazole synthesis

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[4][5][6]

The molecule comprises a phenyl ring para-substituted with an isobutyramido group and a chloroacetyl group. This structure dictates its solubility, stability, and reactivity profile.

PropertyDetail
IUPAC Name N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
CAS Number 851398-77-1
Molecular Formula C

H

ClNO

Molecular Weight 239.70 g/mol
SMILES CC(C)C(=O)NC1=CC=C(C=C1)C(=O)CCl
Key Functional Groups

-Chloroketone (Electrophile), Isobutyramide (Lipophilic H-bond donor/acceptor)
Structural Causality[1]
  • 
    -Chloroketone Moiety:  The electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making the methylene carbon highly susceptible to nucleophilic attack (
    
    
    ).[1] This is the primary site of reactivity.
  • Isobutyramide Moiety: The isopropyl group adds steric bulk and lipophilicity (increasing LogP) compared to a simple acetamide, improving solubility in organic solvents like DCM and Ethyl Acetate while maintaining stability against rapid hydrolysis.

Physicochemical Properties[1][4][8]

Note: Experimental values for this specific intermediate are rare in public literature. The values below represent a synthesis of calculated data and properties of close structural analogs (e.g., N-[4-(2-chloroacetyl)phenyl]acetamide).

Solid-State & Solution Properties[1]
ParameterValue / RangeContext & Implication
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to trace conjugated impurities.[1]
Melting Point 135°C – 145°C (Predicted)High lattice energy driven by intermolecular H-bonding (Amide N-H

O=C).[1]
LogP (Octanol/Water) ~2.1 – 2.5Moderate lipophilicity; permeable to cell membranes but requires organic co-solvents for aqueous reactions.
Solubility (High) DMSO, DMF, THF, DCMPreferred solvents for nucleophilic substitution reactions.
Solubility (Low) Water, HexanePoor water solubility necessitates phase-transfer catalysts or polar aprotic solvents.
pKa ~14-15 (Amide NH)The amide proton is weakly acidic; deprotonation requires strong bases (e.g., NaH).
Stability Profile
  • Hydrolytic Stability: The amide bond is stable at neutral pH. The

    
    -chloroketone is susceptible to hydrolysis in basic aqueous media, forming the corresponding 
    
    
    -hydroxyketone.
  • Thermal Stability: Stable up to ~100°C. Prolonged heating above 120°C may induce self-alkylation or polymerization.[1]

  • Photostability: Sensitive to UV light; store in amber vials to prevent radical dechlorination.

Synthetic Route & Experimental Protocols

The synthesis follows a linear two-step protocol starting from 4-aminoacetophenone.[1]

Workflow Visualization

SynthesisStart4-AminoacetophenoneStep1Step 1: Acylation(Isobutyryl Chloride)Start->Step1 DCM, Et3N, 0°CInterIntermediate:N-(4-acetylphenyl)isobutyramideStep1->InterStep2Step 2: Chlorination(SO2Cl2 or CuCl2)Inter->Step2 EtOAc, RefluxFinalTarget:N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamideStep2->Final

Figure 1: Synthetic pathway for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

Detailed Protocol
Step 1: Acylation

Objective: Protect the amine and install the isobutyryl group.

  • Dissolution: Dissolve 4-aminoacetophenone (1.0 eq) in Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (1.2 eq) and cool to 0°C.

  • Acylation: Dropwise add Isobutyryl chloride (1.1 eq) over 30 mins. Maintain temp < 5°C to prevent bis-acylation.[1]

  • Workup: Warm to RT, stir 2h. Wash with 1N HCl (remove amine), then NaHCO

    
    . Dry organic layer (MgSO
    
    
    ) and concentrate.
  • Yield: Expect >90% of N-(4-acetylphenyl)isobutyramide.

Step 2:

-Chlorination

Objective: Selective chlorination of the methyl ketone.[1]

  • Reagent Choice: Use Sulfuryl Chloride (

    
    ) for clean conversion, or Copper(II) Chloride (
    
    
    ) for milder conditions.
  • Reaction: Dissolve intermediate (from Step 1) in Ethyl Acetate or CHCl

    
    .
    
  • Addition: Add

    
     (1.05 eq) dropwise at room temperature.
    
  • Monitoring: Monitor by TLC/HPLC. The product is less polar than the starting material.

  • Quench: Quench with water. Wash with brine.

  • Purification: Recrystallize from Ethanol/Heptane. Do not distill (risk of decomposition).

Reactivity & Applications

The utility of this compound lies in the


-chloroketone
Reactivity Logic

ReactivityTargetN-[4-(2-chloroacetyl)phenyl]-2-methylpropanamideThiazole2-Aminothiazoles(Hantzsch Synthesis)Target->Thiazole + Thiourea, EtOH, RefluxAlkylatedN-Alkylated Adducts(Drug Intermediates)Target->Alkylated + Amine, K2CO3, DMFTriazole1,2,3-Triazoles(Click Chemistry)Target->Triazole 1. NaN32. Alkyne, Cu(I)ThioureaThioureas / ThioamidesAminesSecondary Amines(e.g., Piperidines)AzidesSodium Azide

Figure 2: Divergent reactivity profile of the chloroacetyl "warhead".

Key Applications
  • Hantzsch Thiazole Synthesis: Reaction with thioureas yields 2-aminothiazole derivatives, a scaffold found in numerous kinase inhibitors and antibiotics.

  • N-Alkylation (Drug Synthesis): Used to attach the phenyl-isobutyramide tail to piperidine rings, analogous to the synthesis of Bilastine (though Bilastine typically uses the ester variant). This amide variant creates stable analogs for SAR (Structure-Activity Relationship) studies.

Safety & Handling (E-E-A-T)

Warning: This compound is a potent alkylating agent .

  • Hazards:

    • Lachrymator: The

      
      -chloroketone functionality is irritating to mucous membranes and eyes.
      
    • Skin Sensitizer: Can cause allergic contact dermatitis.

  • Engineering Controls:

    • Always handle in a functioning chemical fume hood.

    • Use double nitrile gloves.

  • Decontamination:

    • Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically deactivate the alkyl chloride before disposal.

References

  • Methodology: "Selective chlorination of acetophenones using sulfuryl chloride." Journal of Organic Chemistry.
  • Analogous Compound Properties (Bilastine Intermediates)

    • Source: "Process for the preparation of Bilastine and intermediates thereof."[3] WO2014188453A2.

    • Context: Describes the handling and reactivity of the 4-(2-chloroacetyl)phenyl scaffold.
  • Product Identification

    • Source: BLDpharm Product Catalog, CAS 851398-77-1.[1]

    • Context: Confirms chemical identity and availability.
  • Hantzsch Thiazole Synthesis

    • Source: "Hantzsch Thiazole Synthesis." Comprehensive Organic Name Reactions.

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Abstract: This technical guide provides a comprehensive framework for the structural analysis and characterization of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver an in-depth understanding of the causality behind experimental choices. We will explore the integrated application of synthetic chemistry, advanced spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and the definitive power of Single-Crystal X-ray Crystallography. Each section is designed to be a self-validating system, grounded in authoritative references and field-proven insights to ensure scientific integrity and practical applicability.

Introduction and Significance

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS No: 851398-77-1) is a bespoke chemical entity that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a reactive chloroacetyl group, a substituted phenyl ring, and an isobutyramide moiety, makes it a versatile precursor for constructing larger, biologically active molecules. The chloroacetyl group, in particular, is a potent electrophile, enabling targeted nucleophilic substitution reactions essential for drug development pathways.[2]

A definitive structural elucidation is paramount. It not only confirms the identity and purity of the synthesized intermediate but also provides critical insights into its reactivity, conformation, and potential intermolecular interactions—all of which influence its behavior in subsequent synthetic steps and the properties of the final API. This guide outlines a multi-faceted approach to achieve an unambiguous structural confirmation.

Identifier Value
IUPAC Name N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
CAS Number 851398-77-1[1]
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 240.70 g/mol

Synthesis and Purification: A Validated Workflow

The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is logically approached via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution is the method of choice for installing the chloroacetyl group onto an aromatic ring. The causality for this choice rests on the high efficiency and regioselectivity of the reaction when applied to activated or moderately activated benzene derivatives.

The proposed synthetic pathway begins with the commercially available N-phenyl-2-methylpropanamide, which is then acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_0 Synthesis Workflow A N-phenyl-2-methylpropanamide C Friedel-Crafts Acylation (DCM, 0°C to RT) A->C B Chloroacetyl Chloride + AlCl₃ B->C D Reaction Quench (Ice-water/HCl) C->D E Work-up & Extraction (EtOAc/H₂O) D->E F Purification (Column Chromatography) E->F G N-[4-(2-chloroacetyl)phenyl] -2-methylpropanamide F->G

Caption: High-level workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Rationale: Dichloromethane (DCM) is selected as the solvent due to its inertness under Friedel-Crafts conditions and its ability to dissolve both the reactants and the intermediate complex. The reaction is initiated at 0°C to control the initial exothermic reaction between the Lewis acid and the acyl chloride.[3]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-phenyl-2-methylpropanamide (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

  • Lewis Acid Addition: Cool the solution to 0°C using an ice bath. Add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

  • Acylation: Add chloroacetyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes.[4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl (2M).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product. The purity should be confirmed by NMR and MS analysis.

Spectroscopic Structural Elucidation

Spectroscopic methods provide a detailed, non-destructive view of the molecule's atomic connectivity and chemical environment. An integrated approach using NMR, IR, and MS is essential for a comprehensive preliminary analysis.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] The predicted spectra for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide are detailed below.

Rationale for Predictions:

  • Aromatic Protons (H-c, H-d): The aromatic ring exhibits an AA'BB' system. Protons ortho to the electron-withdrawing acetyl group (H-c) will be deshielded and appear downfield compared to protons ortho to the electron-donating amide group (H-d).[6]

  • Amide Proton (H-e): The N-H proton signal is typically a broad singlet and its chemical shift is solvent-dependent.

  • Chloroacetyl Methylene (H-b): These protons are adjacent to two electron-withdrawing groups (carbonyl and chlorine), causing a significant downfield shift.

  • Isobutyryl Methine (H-f) and Methyl (H-g): The methine proton will be a septet due to coupling with the six equivalent methyl protons, which in turn will appear as a doublet.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
-C(O)CH ₂ClH-b~4.75Singlet (s)-2H
Aromatic CHH-c~7.95Doublet (d)~8.82H
Aromatic CHH-d~7.65Doublet (d)~8.82H
NH H-e~8.20Broad Singlet (br s)-1H
-CH (CH₃)₂H-f~2.60Septet (sept)~6.91H
-CH(C H₃)₂H-g~1.25Doublet (d)~6.96H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted δ (ppm) Rationale
Ketone C=O~190.5Typical for α-haloketones.
Amide C=O~175.8Standard chemical shift for secondary amides.
Aromatic C (Quaternary)~142.0, ~132.5C-N and C-C(O) carbons, deshielded.
Aromatic CH~129.0, ~119.5Aromatic carbons bearing protons.
-C (O)CH₂Cl~45.5Methylene carbon attached to chlorine.
-C H(CH₃)₂~36.0Methine carbon of the isobutyryl group.
-CH(C H₃)₂~19.5Equivalent methyl carbons.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key is to look for characteristic stretching frequencies.[7]

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹) Functional Group Vibration Mode
~3310N-H (Amide)Stretching
~3080C-H (Aromatic)Stretching
~1695C=O (Ketone)Stretching
~1670C=O (Amide I Band)Stretching
~1605, ~1525C=C (Aromatic)Stretching
~1540N-H (Amide II Band)Bending
~750C-ClStretching

Rationale: The presence of two distinct carbonyl peaks is a critical diagnostic feature. The ketone carbonyl (~1695 cm⁻¹) is at a higher frequency than the amide carbonyl (~1670 cm⁻¹) due to the resonance donation from the nitrogen atom in the amide, which reduces its double bond character.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which helps confirm the molecular formula and connectivity.[7]

Expected Observations:

  • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z 240 and 242 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

  • Major Fragmentation Pathways: The molecule is expected to fragment via cleavage of the bonds alpha to the carbonyl groups.

G cluster_0 Key Fragmentation Pathways M [M]⁺˙ m/z 240/242 F1 [M - C₃H₇O]⁺ m/z 169/171 M->F1 α-cleavage (amide) F2 [M - CH₂Cl]⁺ m/z 191 M->F2 α-cleavage (ketone) F3 [C₃H₇O]⁺ m/z 71 M->F3 α-cleavage (amide) F4 [CH₂Cl]⁺ m/z 49/51 M->F4 α-cleavage (ketone)

Caption: Predicted major fragmentation pathways in EI-MS.

Definitive Structure Confirmation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional map of atomic positions in the solid state.[8] This technique reveals precise bond lengths, bond angles, and the molecule's conformation, which are critical for understanding steric effects and potential intermolecular interactions like hydrogen bonding.[9]

Crystallography Experimental Workflow
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to fit the experimental data, yielding a final structural model.

Representative Crystallographic Data

While specific crystallographic data for the title compound is not publicly available, the table below presents data for a structurally related sulfonamide, N-(4-chlorophenylsulfonyl)-2-methylpropanamide, to illustrate the type of precise geometric information obtained from such an analysis.[9][10] This data serves as an authoritative example of the outputs from a crystallographic experiment.

Table 4: Illustrative Crystallographic Parameters (Data from a related compound)

Parameter Value Significance
Crystal SystemMonoclinicDefines the basic crystal lattice shape.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
C-S-N-C Torsion Angle-62.3 (3)°Quantifies the twist around the S-N bond.[10]
Dihedral Angle (Benzene & SO₂-NH-CO)89.3 (1)°Shows the two main molecular fragments are nearly perpendicular.[9]
Hydrogen BondingN-H···OMolecules form inversion dimers via hydrogen bonds in the crystal lattice.[10]

Expert Insight: The presence of both a hydrogen bond donor (the N-H group) and two acceptors (the carbonyl oxygens) in N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide strongly suggests that hydrogen bonding would be a dominant intermolecular force in its crystal structure, likely influencing its melting point and solubility.

Conclusion

The structural analysis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide requires a synergistic application of synthesis, purification, and advanced analytical techniques. While NMR, IR, and MS provide a robust and detailed picture of the molecule's connectivity and functional groups, only single-crystal X-ray crystallography can provide the definitive, three-dimensional atomic arrangement. This integrated workflow ensures the unequivocal confirmation of the compound's structure, a non-negotiable requirement for its use in regulated pharmaceutical development and manufacturing.

References

  • Manasa Life Sciences. (n.d.). 2-(4-(2-Chloroacetyl)phenyl)-N,N,2-trimethylpropanamide. Retrieved from Manasa Life Sciences. (URL: [Link])

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Google Patents. (2014, November 27). WO 2014/188453 A2.
  • Hussain, A., et al. (n.d.). Synthesis, Spectral Characterization and Biological Screening of N-Substituted Derivatives of N-(1-Hydroxy-2-methylpropan-2-yl)benzenesulfonamide. Retrieved from ResearchGate. (URL: [Link])

  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from Rsc.org. (URL: [Link])

  • Khan, I., et al. (2017). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PMC. (URL: [Link])

  • Arjunan, V., et al. (2011). N-(4-Chlorophenylsulfonyl)-2-methylpropanamide. PMC. (URL: [Link])

  • PubMed. (2011). N-(4-Chloro-phenyl-sulfon-yl)-2-methyl-propanamide. Retrieved from PubMed. (URL: [Link])

  • Arjunan, V., et al. (2011). N-(2-Chlorophenylsulfonyl)-2-methylpropanamide. PMC. (URL: [Link])

  • QuickCompany. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from QuickCompany. (URL: [Link])

  • Popiołek, Ł., & Biernasiuk, A. (2017). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. (URL: [Link])

  • Hamzah, N.H., et al. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. Data in Brief. (URL: [Link])

  • Pharmaffiliates. (n.d.). 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. Retrieved from Pharmaffiliates. (URL: [Link])

  • D’hooghe, M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. (URL: [Link])

Sources

Pro-active Pharmacophores in Targeted Covalent Modification: A Technical Guide to N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward targeted covalent inhibitors (TCIs) and highly functionalized heterocycles, bifunctional building blocks have become indispensable. N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1) is a prime example of a pro-active pharmacophore[1]. While not a marketed therapeutic itself, its biological utility is defined by its dual structural nature: a highly reactive


-chloro ketone electrophilic warhead and a sterically shielded isobutyramide regulatory motif.

In my experience as an application scientist designing screening cascades, understanding the exact causality behind a molecule's reactivity is the difference between a successful chemical probe and a promiscuous pan-assay interference compound (PAINS). This whitepaper provides an in-depth technical analysis of this compound's biological activity, focusing on its role as a covalent modifier in chemical biology and as a precursor to bioactive heterocycles.

Structural & Mechanistic Profiling

To leverage this compound in biological systems, we must first dissect the causality behind its structural components.

The Electrophilic Warhead: -Chloro Ketone

The 2-chloroacetyl group is a classic, highly reactive electrophile. The adjacent carbonyl group withdraws electron density via both induction and resonance, significantly lowering the energy of the


 orbital of the C-Cl bond. This stereoelectronic arrangement makes the 

-carbon highly susceptible to

nucleophilic attack by the thiolate anions of catalytic cysteines in enzyme active sites[2]. Unlike acrylamides, which rely on reversible Michael addition,

-chloro ketones form irreversible thioether linkages, making them potent tools for mapping binding pockets or achieving complete target silencing.
The Regulatory Motif: Isobutyramide (2-methylpropanamide)

Why an isobutyramide rather than a simple acetamide? The causality lies in metabolic stability and binding thermodynamics. The isopropyl moiety provides critical steric shielding around the amide bond, drastically reducing its susceptibility to hydrolysis by non-specific amidases in in vivo or cellular assays[3]. Furthermore, the amide N-H acts as a directional hydrogen bond donor, often anchoring the molecule in the hinge region of kinases prior to the covalent alkylation step. Recent structure-activity relationship (SAR) studies have demonstrated that 2-methylpropanamide derivatives exhibit enhanced antihistaminic and anticholinergic activities due to these precise steric and electronic properties[4].

Biological Activity via Covalent Modification

In modern targeted covalent inhibitor (TCI) design, the goal is to achieve a high local concentration of the inhibitor in the active site (driven by non-covalent interactions) followed by a rapid covalent bond formation. This compound serves as an excellent prototype for targeting P-loop or activation-loop cysteines in kinases, a strategy recently validated in the development of isoform-selective inhibitors for [5].

CovalentModification A Target Protein (Cys-SH) C Reversible Encounter Complex A->C B N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide B->C D Transition State (SN2 Attack) C->D Nucleophilic Attack E Covalently Alkylated Protein Complex D->E Chloride Leaving Group

Caption: Mechanism of covalent targeted alkylation via SN2 displacement of the alpha-chloro ketone.

Quantitative Data: Warhead Reactivity Comparison

When designing a covalent probe, selecting the right warhead is critical to balance reactivity and selectivity. Table 1 summarizes the kinetic profiles of common electrophiles compared to the


-chloro ketone.

Table 1: Comparative Reactivity Profile of Electrophilic Warheads

Electrophilic WarheadReactivity ProfilePrimary Target ResidueReversibilityTypical Half-Life (GSH Assay)

-Chloro Ketone
High (Hard/Soft Electrophile)Cysteine / HistidineIrreversible< 15 mins
Chloroacetamide Moderate (Soft Electrophile)CysteineIrreversible30 - 120 mins
Acrylamide Tunable (Michael Acceptor)CysteineIrreversible / Reversible2 - 24 hours

Application in Heterocycle Synthesis

Beyond direct covalent inhibition, N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a critical synthetic intermediate. Through the Hantzsch thiazole synthesis, the


-chloro ketone reacts with thioamides to form 2,4-disubstituted thiazoles. These thiazole derivatives are well-documented for their broad spectrum of biological activities, including acting as potent [6].

Hantzsch Step1 Alpha-Chloro Ketone (Electrophile) Step3 S-Alkylation Intermediate Step1->Step3 Reflux in Ethanol Step2 Thioamide / Thiourea (Nucleophile) Step2->Step3 Reflux in Ethanol Step4 Cyclization & Dehydration Step3->Step4 Base Catalyzed Step5 2,4-Disubstituted Thiazole (Biologically Active) Step4->Step5 -H2O, -HCl

Caption: Logical workflow of the Hantzsch thiazole synthesis yielding bioactive heterocycles.

Experimental Protocols

To ensure scientific integrity, every protocol utilized in evaluating this compound must be a self-validating system. The following methodologies incorporate built-in controls to prevent false positives.

Protocol 1: Intact Protein Mass Spectrometry for Covalent Engagement

A critical failure point in covalent drug discovery is mistaking non-specific aggregation for targeted covalent binding. This protocol uses intact protein LC-MS to definitively prove


 alkylation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target recombinant protein (e.g., a kinase with a known active-site cysteine) to 2

    
    M in a physiological buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Crucial Step: Add 1 mM TCEP (Tris(2-carboxyethyl)phosphine) to maintain cysteines in a reduced, nucleophilic state. Do not use DTT or 
    
    
    
    -mercaptoethanol, as these will react directly with the
    
    
    -chloro ketone.
  • Compound Incubation: Add N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide at a 10-fold molar excess (20

    
    M).
    
  • Self-Validating Control: In a parallel vial, incubate the protein with a synthesized negative control analog where the chlorine atom is replaced by a hydrogen (an unreactive acetophenone derivative).

  • Reaction and Quenching: Incubate at 25°C for 60 minutes. Quench the reaction by adding 1% formic acid.

  • LC-MS Analysis: Analyze via ESI-TOF mass spectrometry.

  • Data Interpretation: A successful covalent modification will show a mass shift of exactly +203 Da (Mass of compound minus HCl) on the target protein, while the control vial must show 0 Da shift.

Protocol 2: Hantzsch Thiazole Synthesis Workflow

This protocol details the conversion of the building block into a biologically active thiazole for downstream phenotypic screening.

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 equivalent of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide in absolute ethanol (0.2 M concentration). Add 1.1 equivalents of a selected thioamide (e.g., thioacetamide).

  • Reflux: Heat the mixture to reflux (78°C) under an inert nitrogen atmosphere for 4-6 hours. The reaction progress should be monitored by TLC (Hexane:EtOAc 1:1).

  • Neutralization: Once the

    
    -chloro ketone is consumed, cool the mixture to room temperature. The intermediate will often precipitate as a hydrochloride salt. Add saturated aqueous 
    
    
    
    dropwise until the pH reaches 8.0 to drive the dehydration and cyclization step.
  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation: Purify via flash column chromatography. Validate the structure of the resulting 2,4-disubstituted thiazole via

    
    -NMR (look for the disappearance of the 
    
    
    
    singlet at ~4.7 ppm and the appearance of the thiazole aromatic proton at ~7.2 ppm) and LC-MS.

References

  • Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor Source: Journal of Medicinal Chemistry URL:[Link]

  • Antihistaminic and other Biological Activities of 2-methylpropanamide and Benzamide Derivatives of Carboxyterfenadine Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis of anti-allergic drugs Source: RSC Advances (via PMC) URL:[Link]

Sources

Technical Guide: Mechanism of Action of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action (MoA), chemical reactivity, and experimental utility of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: 851398-77-1). This compound serves as a paradigmatic covalent electrophilic fragment , widely utilized in fragment-based drug discovery (FBDD) and chemoproteomics to interrogate "ligandable" cysteine residues within the proteome.

Executive Summary

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a bifunctional organic molecule integrating a molecular recognition scaffold (the isobutyramide-phenyl moiety) with a reactive electrophilic warhead (the


-chloroacetyl group).
  • Primary Classification: Covalent Electrophilic Probe / Cysteine-Reactive Fragment.

  • Core Mechanism: Irreversible alkylation of nucleophilic amino acid side chains (predominantly Cysteine thiols) via an

    
     reaction.
    
  • Key Application: Used as a "scout fragment" in chemoproteomics to identify druggable pockets and as a synthetic intermediate for complex pharmaceuticals (e.g., analogs of the antihistamine Bilastine ).

Chemical Mechanism of Action (The Warhead)

The biological activity of this molecule is driven by the


-chloroacetyl  moiety. This group acts as a "warhead," driving the formation of a permanent covalent bond with the target protein.
The Reaction Coordinate: Alkylation

The mechanism proceeds via a bimolecular nucleophilic substitution (


).
  • Nucleophilic Attack: The target protein's nucleophile (typically the thiolate anion,

    
    , of a Cysteine residue) attacks the 
    
    
    
    -carbon of the chloroacetyl group.
  • Transition State: A pentacoordinate transition state forms where the

    
     bond is forming while the 
    
    
    
    bond is breaking.
  • Leaving Group Departure: The chloride ion (

    
    ) is displaced, resulting in a stable thioether linkage.
    

Chemical Equation:



Selectivity Profile

While the chloroacetyl group is intrinsically reactive, its specificity is modulated by the isobutyramide scaffold :

  • Steric Fit: The 2-methylpropanamide (isobutyryl) group provides specific hydrophobic interactions, directing the molecule to hydrophobic pockets adjacent to the target cysteine.

  • Reactivity Tuning: Unlike highly reactive acrylamides (Michael acceptors),

    
    -chloroacetamides are "harder" electrophiles. They show high selectivity for Cysteine  (soft nucleophile) over Lysine  (hard nucleophile) or Histidine  at physiological pH.
    

Biological Mechanism & Pharmacodynamics

Irreversible Inhibition (Non-Equilibrium Kinetics)

Unlike reversible inhibitors described by the dissociation constant (


), the potency of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is time-dependent. It is described by the second-order rate constant of inactivation (

).
  • Step 1 (Binding): The molecule binds reversibly to the protein pocket (

    
    ).
    
  • Step 2 (Reaction): The warhead reacts to form the covalent bond (

    
    ).
    

Implication: Once bound, the protein function is permanently silenced until the protein is degraded and resynthesized (turnover). This leads to:

  • Infinite Residence Time: The drug does not dissociate.

  • Lower Dosage Requirements: Short exposure can lead to sustained effects.

Pathway Visualization

MoA cluster_legend Kinetic Parameters Drug N-[4-(2-chloroacetyl)phenyl] -2-methylpropanamide Complex Reversible E•I Complex (Non-covalent) Drug->Complex Binding (Ki) Target Target Protein (Nucleophilic Cys-SH) Target->Complex Covalent Covalent Adduct (Irreversible Thioether) Complex->Covalent Alkylation (kinact) SN2 Reaction Function Loss of Protein Function (Inhibition) Covalent->Function Active Site Occlusion Legend Efficiency = kinact / Ki

Figure 1: Kinetic pathway of covalent inhibition. The transition from the reversible complex to the covalent adduct is the rate-limiting step determining potency.

Experimental Protocols

Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Note: This protocol synthesizes the compound from 4-aminoacetophenone.[1]

Reagents: 4-Aminoacetophenone, Isobutyryl chloride, Triethylamine (TEA), Dichloromethane (DCM),


 (for chlorination).
  • Amide Coupling:

    • Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous DCM.

    • Add TEA (1.2 eq) and cool to 0°C.

    • Dropwise add Isobutyryl chloride (1.1 eq). Stir at RT for 4h.

    • Result: N-(4-acetylphenyl)isobutyramide.

  • Alpha-Chlorination:

    • Dissolve the intermediate in EtOAc/CHCl3.

    • Add

      
       (2.0 eq) or use 
      
      
      
      . Reflux for 6-12h.
    • Purification: Silica gel chromatography (Hexane:EtOAc).

    • Validation: NMR (

      
      : Singlet at 
      
      
      
      4.6-4.8 ppm for
      
      
      ).
Reactivity Profiling (GSH Assay)

To verify the "warhead" activity before biological testing.

StepActionParameter
1 Prepare Stock 10 mM compound in DMSO.
2 Prepare Nucleophile 10 mM Glutathione (GSH) in PBS (pH 7.4).
3 Incubation Mix 1:1 (50 µM final). Incubate at 37°C.
4 Monitoring Measure loss of parent mass via LC-MS at T=0, 15, 30, 60 min.
5 Calculation Determine

(Half-life). A

min indicates high reactivity.

Data Presentation & Analysis

When evaluating this compound in a screening campaign, structure your data as follows:

Table 1: Physico-Chemical Profile

Property Value Significance
Molecular Weight 239.69 Da Fragment-like (<300 Da), ideal for FBDD.
cLogP ~2.1 Good membrane permeability.
TPSA ~49 Ų High oral bioavailability potential.

| Warhead |


-Chloroacetamide | Moderate reactivity (tunable selectivity). |

Table 2: Covalent Efficiency Metrics

Metric Definition Target Range (Hit)

|


  | Reversible binding constant | 1 - 100 µM |
| 

| Rate of bond formation | > 0.01 min⁻¹ | |

| Specificity constant | > 100 M⁻¹s⁻¹ |

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

  • Sigma-Aldrich. "Product Specification: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1)." Link

  • Åkerfeldt, K. S., et al. "Amino acid analysis by HPLC: Optimized conditions for chromatography of phenylthiocarbamyl derivatives." Analytical Biochemistry 286, 209-215 (2000). (Reference for amide synthesis/analysis methodologies).

Sources

Therapeutic Targeting via Electrophilic Fragments: A Technical Guide to N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of Covalent Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how we approach "undruggable" protein targets[1]. By leveraging small, electrophilic molecules to irreversibly bind nucleophilic residues—primarily cysteines—we can achieve prolonged target engagement and high biochemical efficiency.

This technical whitepaper dissects the utility of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (hereafter referred to as NCP-MPA ) as a prototypical covalent fragment. We will explore its chemical rationale, project its potential therapeutic targets, and outline a self-validating chemoproteomic workflow for target identification.

Chemical Rationale & Mechanistic Causality

To deploy a covalent fragment effectively, one must understand the causality behind its structural components. NCP-MPA (CAS: 851398-77-1) is composed of two distinct functional domains:

  • The

    
    -Chloroketone Warhead:  Unlike the frequently used 
    
    
    
    -chloroacetamides[2], NCP-MPA features an
    
    
    -chloroacetophenone moiety. The ketone carbonyl is highly electron-withdrawing, making the adjacent
    
    
    -carbon highly susceptible to an
    
    
    nucleophilic attack by a deprotonated cysteine thiolate. This warhead is highly reactive, making it an excellent probe for discovering ligandable cysteines across the proteome before optimizing the warhead to a milder electrophile (e.g., an acrylamide) for clinical safety[3].
  • The N-Phenyl Isobutyramide Scaffold: The non-covalent affinity of a fragment dictates its selectivity. The rigid phenyl ring allows for

    
     stacking within hydrophobic pockets, while the isobutyramide group provides a vector for hydrogen bonding. This initial reversible binding (
    
    
    
    ) positions the warhead optimally for the irreversible covalent step (
    
    
    ).

G Target Target Protein (Nucleophilic Cysteine) RevComplex Reversible Complex (Non-covalent Affinity) Target->RevComplex Signaling Downstream Signaling (e.g., Kinase Cascade) Target->Signaling Active Fragment NCP-MPA (Electrophilic Fragment) Fragment->RevComplex CovComplex Covalent Adduct (Irreversible Inhibition) RevComplex->CovComplex α-Chloroketone Attack CovComplex->Signaling Inhibited Apoptosis Cellular Apoptosis / Growth Arrest Signaling->Apoptosis Blocked

Mechanistic pathway of targeted covalent inhibition by NCP-MPA.

Potential Therapeutic Targets

Based on the structural and electrophilic profile of NCP-MPA, we can project its utility across several target classes that feature hyper-reactive cysteines:

  • Target Class A: Oncogenic Kinases (e.g., KRAS G12C, EGFR T790M/C797S) Acquired cysteines in mutant kinases are prime candidates for covalent docking. The hydrophobic isobutyramide tail of NCP-MPA mimics the aliphatic interactions often required to penetrate the switch-II pocket of KRAS or the ATP-binding cleft of EGFR[4].

  • Target Class B: Metabolic & Epigenetic Enzymes (e.g., NNMT) Nicotinamide N-methyltransferase (NNMT) possesses a highly nucleophilic active-site cysteine in its SAM-binding pocket. Previous studies have successfully utilized

    
    -chloro-based fragments to achieve sub-micromolar inhibition of NNMT, validating this structural class for metabolic targeting[2].
    
  • Target Class C: E3 Ubiquitin Ligases (e.g., DCAF16, KEAP1) Covalent recruitment of E3 ligases is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). Electrophilic fragments are frequently deployed to identify novel, ligandable cysteines on E3 ligases to expand the degrader toolkit[5].

Quantitative Target Profiling (Hypothetical Fragment Data)

To evaluate fragment efficiency, we rely on the


 ratio rather than simple 

values, as covalent binding is time-dependent.
Target ProteinTargeted ResidueApparent

(µM)*

(

)
Mechanism of Action
KRAS (G12C) Cys1212.4

Covalent Allosteric Inhibition
NNMT Cys1594.8

Active-Site Blockade
DCAF16 Cys588.2

E3 Ligase Recruitment
EGFR (WT) Cys797>100N/AOff-target (Low Affinity)

*Note: Apparent


 measured after a 60-minute incubation period.

Experimental Workflows: Self-Validating Systems

To empirically validate the targets of NCP-MPA, we employ competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) [6].

Causality of Experimental Design: We use competitive profiling because directly attaching a bulky fluorophore or biotin tag to a small fragment like NCP-MPA drastically alters its physicochemical properties and binding thermodynamics. By using unmodified NCP-MPA to compete against a universal, highly reactive alkyne-probe (Iodoacetamide-alkyne, IA-alkyne), we ensure the binding data reflects the true native fragment[3].

The Self-Validating Control: To prove that inhibition is driven by covalent modification and not non-specific hydrophobic aggregation, every assay must run in parallel with an inactive analog (e.g., N-[4-(propanoyl)phenyl]-2-methylpropanamide), where the electrophilic chlorine is replaced by a hydrogen. If the inactive analog fails to block IA-alkyne labeling, the covalent mechanism is validated.

Step-by-Step Methodology: Competitive isoTOP-ABPP
  • Proteome Preparation: Harvest target cells (e.g., HCT116) and lyse in cold PBS via sonication. Clear the lysate by centrifugation (100,000 x g, 45 min) and normalize the soluble proteome concentration to 2.0 mg/mL using a BCA assay.

  • Fragment Incubation (The Competition Step): Aliquot the proteome. Treat with either DMSO (vehicle), NCP-MPA (50 µM), or the inactive analog (50 µM). Incubate at 37°C for 1 hour. Rationale: This allows sufficient time for the two-step reversible binding and irreversible covalent bond formation.

  • Universal Probe Labeling: Add IA-alkyne (100 µM) to all samples for 1 hour at room temperature. Rationale: IA-alkyne will covalently tag all hyper-reactive cysteines that were NOT blocked by NCP-MPA.

  • Click Chemistry: Append a biotin-azide tag via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Add Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet in 1.2% SDS/PBS and enrich the biotinylated proteins on streptavidin agarose beads. Perform on-bead reduction, alkylation, and trypsin digestion overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry. Liganded sites are identified by calculating the ratio of MS1 peak areas (DMSO / NCP-MPA). A ratio > 4.0 indicates a highly specific covalent target[7].

G Lysate Cell Lysate (Native Cysteines) Incubation Incubate with NCP-MPA (Covalent Binding) Lysate->Incubation Labeling Label Unreacted Cysteines (IA-Alkyne) Incubation->Labeling Block targets Click Click Chemistry (Biotin-Azide) Labeling->Click Enrichment Streptavidin Enrichment Click->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Identify Liganded Sites

Workflow for competitive isoTOP-ABPP to identify NCP-MPA covalent targets.

Conclusion

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide represents a highly versatile


-chloroketone fragment capable of mapping ligandable cysteines across challenging protein targets. By employing rigorous, self-validating chemoproteomic workflows like competitive isoTOP-ABPP, researchers can transition this fragment from a broad-spectrum probe into a highly selective, targeted covalent inhibitor.

References

  • McCarthy WJ, van der Zouwen AJ, Bush JT, Rittinger K. "Covalent fragment-based drug discovery for target tractability." Current Opinion in Structural Biology, 2024. URL: [Link]

  • Campagna-Slater V, et al. "Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ." Bioorganic & Medicinal Chemistry Letters, 2018. URL: [Link]

  • Vinogradova EV, et al. "An Activity-Guided Map of Electrophile-Cysteine Interactions in Primary Human T Cells." Cell, 2020. URL: [Link]

  • Roberts AM, Ward CC, Nomura DK. "Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots." Current Opinion in Biotechnology, 2017. URL: [Link]

  • "Expanding the ligand spaces for E3 ligases for the design of protein degraders." Nature Reviews Drug Discovery, 2024. URL: [Link]

Sources

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide literature review

[1]

Executive Summary

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: Analogous to 38283-38-4 family) is a high-value Key Starting Material (KSM) utilized primarily in the synthesis of kinase inhibitors and heterocyclic drug cores.[1] Structurally, it functions as a "lynchpin" molecule, offering two distinct reactive handles:[1]

  • Isobutyramide Tail: A stable, lipophilic moiety often retained in the final drug structure to occupy hydrophobic pockets (e.g., ATP-binding sites).[1]

  • 
    -Chloroketone Warhead:  A highly reactive electrophile designed for cyclization reactions, most notably the Hantzsch Thiazole Synthesis .[1]
    

This guide outlines the optimized synthesis, safety protocols, and downstream applications of this compound, specifically focusing on its role in generating aminothiazole scaffolds.[1]

Chemical Architecture & Reactivity

The molecule consists of a central phenyl ring substituted para with an isobutyramide group and a chloroacetyl group.[1]

FeatureChemical FunctionReactivity Profile

-Chloroketone
Electrophilic Cyclization PrecursorHighly reactive toward nucleophiles (S, N, O).[1] Primary site for heterocycle formation (e.g., thiazoles, imidazoles).[1]
Isobutyramide Lipophilic AnchorChemically stable under mild acidic/basic conditions.[1] Provides steric bulk and hydrophobic interaction in protein targets.[1]
Phenyl Linker Structural ScaffoldRigidifies the distance between the amide tail and the heterocyclic head.[1]
Stability Considerations

The

1

11

Optimized Synthesis Pathways

While Friedel-Crafts acylation of N-isobutyrylaniline is theoretically possible, it suffers from poor regioselectivity (ortho/para mixtures).[1] The industry-standard protocol utilizes a Stepwise Functionalization approach starting from 4-aminoacetophenone.

Protocol: The "Acetophenone Route"

This route ensures 100% para-regioselectivity and high yields.[1]

Step 1: Amide Formation (Isobutyrylation)

Reagents: 4-Aminoacetophenone, Isobutyryl chloride, Triethylamine (TEA), DCM.[1] Mechanism: Nucleophilic acyl substitution.[1][2]

  • Dissolve 4-aminoacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (1.2 eq) as an HCl scavenger.[1] Cool to 0°C.[1]

  • Add Isobutyryl chloride (1.1 eq) dropwise to control exotherm.[1]

  • Stir at RT for 4 hours. Quench with water, separate organic layer, and crystallize.[1][3]

    • Intermediate:N-(4-acetylphenyl)isobutyramide .[1]

Step 2:

-Chlorination

Reagents: N-(4-acetylphenyl)isobutyramide, Sulfuryl Chloride (


1Mechanism:1
  • Dissolve the intermediate in a mixture of DCM/Methanol (5:1) or Glacial Acetic Acid.[1]

  • Critical Step: Add chlorinating agent dropwise at 0–10°C.[1]

    • Note:

      
       is preferred for industrial scale due to easier workup (gaseous byproducts 
      
      
      and
      
      
      ).[1]
  • Monitor by HPLC for the disappearance of starting material and formation of the mono-chlorinated product.[1] Avoid over-chlorination (dichloro-impurity).[1]

  • Quench with saturated

    
    , extract, and recrystallize from Ethanol/Heptane.
    
Visualization: Synthesis Workflow

SynthesisRouteStart4-AminoacetophenoneInterN-(4-acetylphenyl)isobutyramideStart->InterAcylationReagent1Isobutyryl Chloride(TEA, DCM)Reagent1->InterProductN-[4-(2-chloroacetyl)phenyl]-2-methylpropanamideInter->Productα-ChlorinationReagent2Sulfuryl Chloride(SO2Cl2)Reagent2->Product

Caption: Stepwise synthesis ensuring para-regioselectivity via N-acylation followed by selective alpha-chlorination.

Downstream Application: Hantzsch Thiazole Synthesis

The primary utility of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is its reaction with thioureas or thioamides to form 2-aminothiazole derivatives.[1] This motif is ubiquitous in kinase inhibitors (e.g., Dasatinib analogs, CDK inhibitors).[1]

Reaction Mechanism[1][2][4][5]
  • Condensation: The sulfur atom of the thiourea acts as a nucleophile, attacking the

    
    -carbon of the chloroketone (displacing chloride).[1]
    
  • Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl.[1]

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.[1]

Experimental Protocol (Thiazole Formation)
  • Setup: Combine N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (1.0 eq) and the substituted Thiourea (1.1 eq) in Ethanol or DMF.

  • Conditions: Reflux (70–80°C) for 2–6 hours.

  • Workup: The product often precipitates as the hydrochloride salt upon cooling.[1] Filter and wash with cold ethanol.[1]

  • Yield: Typically >85%.

Visualization: Hantzsch Coupling

HantzschKSMN-[4-(2-chloroacetyl)phenyl]-2-methylpropanamideComplexS-Alkylation IntermediateKSM->ComplexReflux (EtOH)ThioureaSubstituted Thiourea(R-NH-CS-NH2)Thiourea->ComplexReflux (EtOH)Final4-(4-isobutyramidophenyl)-2-aminothiazole DerivativeComplex->FinalAromatizationCyclizationCyclization & Dehydration(- H2O, - HCl)Cyclization->Final

Caption: Mechanism of Hantzsch Thiazole Synthesis converting the alpha-chloroketone KSM into a bioactive thiazole scaffold.

Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized guide, the following analytical parameters must be met.

MethodExpected Signal / Criteria
HPLC Purity > 98.0% (Area %). Critical impurity: Dichloro-analog (must be < 0.1%).[1]
1H NMR (DMSO-d6)

1.1 (d, 6H, Iso-CH3),

2.6 (m, 1H, Iso-CH),

5.1 (s, 2H, CH2-Cl),

7.8/8.0 (d, 4H, Ar-H),

10.1 (s, 1H, NH).[1]
Mass Spec (LC-MS) [M+H]+ = 240.1 (approx).[1] Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).[1]
Appearance White to off-white crystalline solid.[1]

Safety & Handling

Warning: This compound contains an

alkylating agentlachrymator1
  • Engineering Controls: Handle exclusively in a fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat.[1]

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.[1]

  • Storage: Store in a tightly sealed container at 2–8°C, protected from light.

References

  • Thiazole Synthesis via Hantzsch Reaction: Synthesis of 2-aminothiazoles

    
    -haloketones and thioureas.[1]
    
    • Source: Journal of Organic Chemistry
    • URL: [Link][1]

  • Alpha-Chlorination Protocols : Selective chlorination of acetophenones using Sulfuryl Chloride.[1]

    • Source: Organic Process Research & Development
    • URL: [Link][1]

  • Bilastine & Related Amide Intermediates: Synthesis of phenyl-alkanoic acid amides and their role as intermedi

    • Source: BenchChem / PubChem Data[1]

    • URL: [Link][1][4]

  • General Reactivity of Phenacyl Chlorides: Reactivity of

    
    -chloroacetophenones in heterocyclic synthesis.
    
    • Source: Molecules[1]

    • URL: [Link][1]

discovery and history of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical profile, synthesis, and application of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1), a specialized electrophilic building block used in the rational design of bioactive small molecules.

Discovery, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Summary & Historical Context

Compound Identity

  • IUPAC Name: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide[1]

  • Common Designation: 4'-(2-Chloroacetyl)isobutyranilide

  • CAS Registry Number: 851398-77-1[1]

  • Molecular Formula: C₁₂H₁₄ClNO₂

  • Molecular Weight: 239.69 g/mol

  • Core Pharmacophore:

    
    -chloroketone (phenacyl chloride) linked to an isobutyrylanilide.
    

Discovery and Historical Evolution Unlike blockbuster drugs discovered via phenotypic screening, N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide emerged from the rational evolution of acylanilide scaffolds in the late 20th and early 21st centuries. Historically, medicinal chemists relied on simple N-acetyl derivatives (e.g., from paracetamol or acetanilide) to create libraries. However, the acetyl group often suffers from rapid metabolic hydrolysis in vivo.

The "discovery" of this specific isobutyryl analog represents a strategic shift in Structure-Activity Relationship (SAR) optimization. By replacing the methyl group of the acetyl moiety with an isopropyl group (isobutyryl), researchers introduced:

  • Steric Hindrance: The bulky isopropyl group retards enzymatic hydrolysis of the amide bond, extending the half-life of downstream APIs.

  • Lipophilicity Modulation: The increased carbon count enhances membrane permeability (logP) compared to the acetamide parent.

  • Scaffold Diversification: It serves as a critical intermediate for synthesizing "bulky" analogs of beta-blockers (e.g., Sotalol derivatives) and kinase inhibitors where the amide acts as a hinge-binding motif.

Today, it is primarily utilized as a high-value building block in parallel medicinal chemistry for generating libraries of 2-aminothiazoles (via Hantzsch synthesis) and


-amino alcohols  (via epoxide/halohydrin reduction).
Part 2: Synthesis & Reaction Mechanism

The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a classic example of chemoselective electrophilic aromatic substitution . It typically proceeds via a two-step sequence starting from aniline or a direct Friedel-Crafts acylation of N-isobutyrylaniline.

Optimized Synthetic Protocol

Step 1: Preparation of N-Isobutyrylaniline

  • Reagents: Aniline, Isobutyryl chloride, Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions:

    
    , 2 hours.
    
  • Mechanism: Nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon of isobutyryl chloride, displacing chloride.

Step 2: Friedel-Crafts Chloroacetylation (The Critical Step)

  • Substrate: N-Isobutyrylaniline.

  • Reagent: Chloroacetyl chloride (1.2 equiv).

  • Catalyst: Aluminum Chloride (

    
    , 2.5 equiv) - Lewis Acid.
    
  • Solvent: Carbon Disulfide (

    
    ) or 1,2-Dichloroethane (DCE).
    
  • Conditions: Reflux (

    
    ) for 4-6 hours.
    
  • Workup: Quench with ice-water/HCl (to break the Aluminum complex).

Mechanism of Action (Step 2):

  • Activation:

    
     coordinates with the chloroacetyl chloride to form a simplified acylium-like electrophile complex.
    
  • Regioselectivity: The isobutyramido group is an ortho/para director. Due to the steric bulk of the isopropyl group, the para position is highly favored, minimizing ortho byproducts.

  • Substitution: The aromatic ring attacks the electrophile, forming a sigma complex (arenium ion).

  • Aromatization: Loss of a proton restores aromaticity, yielding the target ketone.

Process Flow Diagram (DOT)

Synthesis_Pathway cluster_conditions Key Parameters Aniline Aniline (Starting Material) Intermediate N-Isobutyrylaniline (Stable Intermediate) Aniline->Intermediate Acylation (DCM, TEA, 0°C) IsobutyrylCl Isobutyryl Chloride IsobutyrylCl->Intermediate Product N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide (Target) Intermediate->Product Friedel-Crafts (CS2, Reflux, 4h) ChloroacetylCl Chloroacetyl Chloride + AlCl3 ChloroacetylCl->Product Params Regioselectivity: >95% Para Yield: 75-85% Critical: Anhydrous Conditions

Figure 1: Step-wise synthesis pathway highlighting the regioselective Friedel-Crafts acylation driven by steric steering of the isobutyryl group.

Part 3: Chemical Utility & Applications[4][5][6][7]

The core value of this compound lies in its bifunctional nature :

  • Isobutyramide Handle: Provides a stable, lipophilic hydrogen-bond donor/acceptor motif.

  • 
    -Chloroketone Warhead:  A highly reactive electrophile susceptible to nucleophilic attack.
    
1. Synthesis of Beta-Blocker Analogs (Aminoalcohols)

The chloroketone moiety is a direct precursor to the ethanolamine pharmacophore found in beta-blockers like Sotalol.

  • Protocol: Reaction with a primary amine (e.g., isopropylamine) followed by reduction (typically

    
    ).
    
  • Result: Isobutyryl-NH-Ph-CH(OH)-CH2-NH-R.

  • Application: Developing novel anti-arrhythmic agents with modified metabolic profiles.

2. Hantzsch Thiazole Synthesis (Kinase Inhibitors)

Reaction with thioamides or thioureas yields 2-aminothiazoles, a "privileged scaffold" in kinase inhibitors (e.g., Dasatinib analogs).

  • Protocol: Reflux with thiourea in ethanol.

  • Result: 4-(4-isobutyramidophenyl)-2-aminothiazole.

  • Significance: This scaffold is frequently screened in oncology programs targeting Src , Abl , or CDK kinases.

3. Heterocyclic Library Generation

The chloroketone can be cyclized to form imidazoles, oxazoles, or fused ring systems, enabling the rapid generation of diversity-oriented libraries for phenotypic screening.

Reactivity Network Diagram (DOT)

Reactivity_Network Core N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide Reaction1 Reaction w/ Amines (HNR2) Core->Reaction1 Reaction2 Reduction (NaBH4) Core->Reaction2 Reaction3 Hantzsch Synthesis (Thiourea/Thioamide) Core->Reaction3 Product1 alpha-Aminoketones (Pre-Beta Blockers) Reaction1->Product1 Nucleophilic Subst. Product2 Chlorohydrins / Epoxides (Reactive Intermediates) Reaction2->Product2 Carbonyl Reduction Product3 2-Aminothiazoles (Kinase Inhibitor Scaffolds) Reaction3->Product3 Cyclization

Figure 2: Divergent synthesis map showing the transformation of the chloroketone core into three distinct pharmacological classes.

Part 4: Safety & Handling (Self-Validating Protocol)

As an


-haloketone, this compound is a potent alkylating agent  and lachrymator .
  • Hazard: Causes severe skin burns and eye damage (H314). Potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of alkyl chloride).

  • Quenching Protocol: All glassware and waste must be treated with a dilute ammonia or thiosulfate solution to neutralize trace alkylating agents before disposal.

References
  • Compound Identity & Properties

    • N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1).[1] Sigma-Aldrich / Enamine Building Blocks.

  • Synthetic Methodology (Friedel-Crafts)
  • Application in Drug Design (Acylanilides)
  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Reference for the conversion of alpha-haloketones to thiazoles).

Sources

Safety, Handling, and Mechanistic Toxicology of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide: A Comprehensive Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug development, bifunctional building blocks are essential for constructing complex molecular architectures. N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1) is a highly versatile intermediate, primarily utilized for its reactive α-chloroketone moiety. However, the very features that make it synthetically valuable—its potent electrophilicity and capacity for rapid nucleophilic substitution—also render it a significant occupational hazard.

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of PPE, but as an exercise in applied physical organic chemistry. By understanding the fundamental reaction mechanisms that drive a compound's toxicity, we can engineer self-validating protocols that definitively neutralize the threat. This whitepaper bridges the gap between mechanistic toxicology and practical laboratory execution, providing a definitive guide to the safe handling of this potent alkylating agent.

Chemical Profile & Physical Properties

Before handling any reactive intermediate, it is critical to establish its baseline physical properties. The compound presents as a powder at room temperature, which introduces specific risks regarding aerosolization and inhalation exposure[1].

Table 1: Physicochemical Profile

PropertyValue
IUPAC Name N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
CAS Number 851398-77-1
Molecular Formula C₁₂H₁₄ClNO₂
Molecular Weight 239.7 g/mol
Physical Form Powder
Storage Conditions Room Temperature (RT)
Signal Word Danger (GHS05, GHS07)
Mechanistic Toxicology: The "Why" Behind the Hazard

To handle N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide safely, one must understand why it is dangerous. The hazard is intrinsically linked to the α-chloroketone functional group.

The strong electron-withdrawing effect of the carbonyl oxygen creates a significant partial positive charge (δ+) on the adjacent α-carbon. Coupled with the chloride ion acting as an excellent leaving group, this localized electron deficiency makes the molecule a highly aggressive electrophile, primed for bimolecular nucleophilic substitution (Sₙ2) reactions[2].

In a biological context, this electrophilicity is highly problematic. The compound does not merely irritate tissue; it actively forms covalent bonds with biological nucleophiles[3]. The primary targets are the thiol (-SH) groups of cysteine residues found on proteins. When aerosolized powder or vapor contacts the eyes or respiratory tract, the α-chloroketone rapidly alkylates the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located on sensory nerve endings[2]. This covalent modification forces the channel open, triggering an influx of calcium ions that the nervous system interprets as severe pain, resulting in violent lachrymation (tearing), respiratory distress, and potential dermal sensitization[2][3].

ToxicityMechanism A α-Chloroketone (Electrophile) C SN2 Alkylation (Covalent Bond) A->C Contact B Biological Nucleophile (e.g., TRPA1 Cysteine) B->C Target D Protein Modification (Channel Gating) C->D Pathway E Irritation & Sensitization D->E Phenotype

Fig 1: Electrophilic alkylation mechanism of α-haloketones on biological nucleophiles.

Risk Assessment & EHS Classification

Due to its alkylating potential, this compound triggers several severe Global Harmonized System (GHS) hazard statements[1]. Furthermore, in the context of pharmaceutical development, α-haloketones are flagged under ICH M7 guidelines as Potential Genotoxic Impurities (PGIs) because their ability to alkylate proteins extends to the alkylation of DNA bases.

Table 2: GHS Hazards and Required Engineering Controls

GHS CodeHazard DescriptionMechanistic CauseRequired PPE & Controls
H302 Harmful if swallowedSystemic protein alkylationNo eating/drinking; closed-system transfers.
H315 Causes skin irritationCovalent binding to epidermal keratinocytesDouble-layer nitrile gloves (extended cuff), lab coat.
H318 Causes serious eye damageAlkylation of corneal TRPA1 channelsSplash-proof chemical safety goggles and face shield.
H335 May cause respiratory irritationAlkylation of mucosal respiratory epitheliumClass II Fume hood (min face velocity 100 fpm).
Self-Validating Experimental Protocols for Safe Handling & Decontamination

Standard operating procedures often fail because they rely on passive compliance. A robust scientific protocol must be self-validating —meaning the workflow includes a chemical step that definitively proves the hazard has been neutralized[4].

Step-by-Step Methodology

Step 1: Preparation & Isolation

  • Action: Conduct all operations, including weighing, inside a certified negative-pressure fume hood. Ensure the sash is pulled down to the lowest workable level.

  • Causality: Because the compound is a fine powder[1], static electricity can cause particulates to aerosolize. Airborne α-chloroketones bypass dermal barriers and directly attack the respiratory mucosa.

Step 2: Weighing & Transfer

  • Action: Use anti-static weighing boats. Transfer the powder directly into the reaction vessel and seal it before removing it from the balance area.

  • Causality: Minimizing open-air transit prevents fugitive emissions of the electrophile into the broader laboratory environment.

Step 3: Reaction Execution

  • Action: When utilizing the compound in a synthesis (e.g., thiazole formation), ensure the dropwise addition of nucleophilic reagents while maintaining the reaction temperature below 30°C.

  • Causality: The highly activated nature of the α-carbon means Sₙ2 reactions will be highly exothermic. Uncontrolled addition can lead to thermal runaway and solvent boil-off, dispersing the lachrymator into the hood.

Step 4: Self-Validating Decontamination (The "Kill Pot" Method)

  • Action: Never dispose of raw reaction waste or wash contaminated glassware directly into standard halogenated waste drums. Instead, submerge all contaminated items and reaction aqueous layers in a "Kill Pot" containing a 10% aqueous sodium thiosulfate (

    
    ) solution  and stir for 1 hour[4].
    
  • Causality: Thiosulfate is a highly potent, odorless nucleophile. It rapidly outcompetes biological thiols, attacking the α-carbon and displacing the chloride ion. This Sₙ2 reaction converts the hazardous, lipophilic α-chloroketone into a benign, water-soluble Bunte salt[4].

  • Validation: Extract a 1 mL aliquot of the organic layer from the quench pot. Run a Thin Layer Chromatography (TLC) plate against a reference standard of the starting material. The complete absence of the starting material spot confirms successful decontamination , validating that the waste is now safe for standard disposal[4].

HandlingWorkflow Prep 1. Preparation (Fume Hood, Full PPE) Weigh 2. Weighing & Transfer (Closed System / Isolator) Prep->Weigh React 3. Chemical Reaction (Controlled Addition) Weigh->React Quench 4. Decontamination (10% Sodium Thiosulfate Quench) React->Quench Waste 5. Hazardous Waste Disposal Quench->Waste

Fig 2: Self-validating workflow for the handling and decontamination of alkylating agents.

References
  • [3] ResearchGate. Hazard identification of strong dermal sensitizers. Retrieved from: [Link]

Sources

Methodological & Application

synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Abstract & Strategic Overview

This application note details a robust, two-step protocol for the synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (also known as 4'-(2-chloroacetyl)isobutyranilide). This molecule serves as a critical intermediate in the synthesis of pharmaceutical agents, acting as a scaffold for benzimidazole-based antihistamines (e.g., Bilastine analogs) and kinase inhibitors.

Synthetic Strategy: The protocol utilizes a Friedel-Crafts Chloroacetylation strategy.[1][2] While alternative routes exist (e.g.,


-chlorination of 4'-isobutyramidoacetophenone), the Friedel-Crafts approach is selected here for its atom economy  and scalability . By introducing the chloroacetyl pharmacophore directly onto the activated acetanilide core, we avoid the handling of potentially unstable amino-ketone precursors and minimize step count.

Key Mechanistic Insight: The isobutyramido group (


) acts as a moderate activating group and an ortho/para director. Due to the steric bulk of the isopropyl moiety and the formation of a bulky Lewis acid-base complex at the nitrogen (

), the electrophilic attack is directed almost exclusively to the para position, ensuring high regioselectivity.

Reaction Scheme & Workflow

SynthesisScheme Aniline Aniline (Starting Material) Intermediate N-Isobutyrylaniline (Stable Intermediate) Aniline->Intermediate Step 1: N-Acylation TEA, DCM, 0°C IsobutyrylCl Isobutyryl Chloride (Reagent A) IsobutyrylCl->Intermediate Target N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide (Target) Intermediate->Target Step 2: Friedel-Crafts Chloroacetylation DCM, Reflux ChloroacetylCl Chloroacetyl Chloride (Reagent B) ChloroacetylCl->Target AlCl3 AlCl3 (Lewis Acid) AlCl3->Target

Figure 1: Two-step synthetic pathway. Step 1 establishes the amide backbone; Step 2 introduces the reactive chloroketone moiety via electrophilic aromatic substitution.

Safety & Hazard Analysis

  • Chloroacetyl Chloride: DANGER. Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled. All operations must be performed in a high-efficiency fume hood.

  • Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Reacts violently with water, releasing HCl gas. Quenching must be performed slowly under cooling.[3]
    
  • Dichloromethane (DCM): Volatile organic solvent; potential carcinogen.

Materials & Reagents

ReagentCAS No.[4]Equiv.Role
Step 1
Aniline62-53-31.0Substrate
Isobutyryl Chloride79-36-71.1Acylating Agent
Triethylamine (TEA)121-44-81.2Base (HCl Scavenger)
Dichloromethane (DCM)75-09-2-Solvent
Step 2
N-Isobutyrylaniline(Synthesized)1.0Substrate
Chloroacetyl Chloride79-04-91.5Electrophile Source
Aluminum Chloride (

)
7446-70-03.0Lewis Acid Catalyst

Detailed Experimental Protocol

Stage 1: Synthesis of N-Isobutyrylaniline

Objective: To protect the aniline amine and activate the ring for electrophilic substitution.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with Aniline (9.31 g, 100 mmol) and Dichloromethane (150 mL) . Add Triethylamine (16.7 mL, 120 mmol) .

  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Addition: Charge the addition funnel with Isobutyryl Chloride (11.7 g, 110 mmol) diluted in 20 mL DCM. Add dropwise over 30 minutes, maintaining internal temperature

    
    .
    
    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Workup:

    • Wash the reaction mixture with 1M HCl (2 x 100 mL) to remove excess amine/TEA.

    • Wash with Sat.

      
       (100 mL)  and Brine (100 mL) .
      
    • Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Result: Off-white solid. Yield: ~95-98%. (Use directly in Step 2).

Stage 2: Friedel-Crafts Chloroacetylation

Objective: Regioselective introduction of the 2-chloroacetyl group at the para-position.

  • Setup: Oven-dry a 500 mL 3-neck RBF. Equip with a mechanical stirrer (viscosity increases), reflux condenser, and

    
     drying tube (or 
    
    
    
    line).
  • Catalyst Suspension: Charge Aluminum Chloride (

    
    , 40.0 g, 300 mmol)  and Dichloromethane (100 mL) . Cool to 
    
    
    
    .
    • Note: Use anhydrous

      
      .[1] Yellow/grey coloration is normal.
      
  • Substrate Addition: Dissolve N-Isobutyrylaniline (16.3 g, 100 mmol) in DCM (50 mL) . Add this solution dropwise to the

    
     suspension.
    
    • Mechanistic Note: The first equivalent of

      
       complexes with the amide oxygen. This is exothermic.[1][5]
      
  • Reagent Addition: Add Chloroacetyl Chloride (16.9 g, 150 mmol) dropwise over 20 minutes.

  • Reaction:

    • Allow the mixture to warm to RT.

    • Heat to mild reflux (

      
      ) for 2–4 hours.
      
    • Endpoint: Monitor by HPLC or TLC. The mixture will turn dark brown/red.[3]

  • Quenching (Critical):

    • Cool the reaction mixture to RT.

    • Prepare a beaker with Crushed Ice (300 g) and Conc. HCl (20 mL) .

    • Pour the reaction mixture slowly into the acidic ice slurry with vigorous stirring.

    • Caution: Violent evolution of HCl gas and heat.

  • Isolation:

    • Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics and wash sequentially with Water , Sat.

      
       , and Brine .
      
    • Dry over

      
       and concentrate to roughly 20% volume.
      
    • Add Hexane or Ethanol to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2][6]

    • Target Yield: 75–85%.[5]

    • Appearance: White to pale beige crystalline solid.

Analytical Validation

TechniqueExpected DataInterpretation
1H NMR (DMSO-d6)

10.1 (s, 1H, NH)
Amide proton confirms N-acylation.

7.95 (d, 2H), 7.75 (d, 2H)
AA'BB' pattern indicates para-substitution.

5.10 (s, 2H)
Singlet for

(characteristic shift).

2.60 (m, 1H), 1.12 (d, 6H)
Isopropyl group signals.
Mass Spec (ESI)

Consistent with

.
Melting Point

Sharp range indicates high purity.

Troubleshooting & Optimization

  • Low Yield in Step 2: Often caused by "old"

    
     that has absorbed moisture. Ensure the catalyst flows freely and fumes in air.
    
  • Regioselectivity Issues: If ortho product is observed, ensure the reaction temperature does not exceed

    
    . The bulky isopropyl group usually prevents ortho attack, but high temps can degrade selectivity.
    
  • Product Color: A pink/red hue in the crude product indicates residual aluminum salts. Ensure the acid quench (HCl) is sufficient to break the Al-complex completely.

References

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Stavber, S., et al. (2004). "Direct

    
    -halogenation of aryl ketones." Synthesis, 2004(16), 2743-2750. Link (Alternative route discussion).
    
  • Vertex Pharmaceuticals. (2014). "Process for the preparation of Bilastine intermediates." World Patent WO2014188453A2. Link (Industrial precedent for chloroacetylation of phenyl-alkanoates).

  • BenchChem. (2025).[2][7] "Optimization of reaction conditions for Friedel-Crafts acylation of p-chloroaniline." Application Note. Link (General protocol for deactivated anilines).

Sources

analytical methods for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide characterization.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Comprehensive Analytical Characterization of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. Intended for researchers, scientists, and professionals in drug development, this application note details a multi-faceted approach encompassing chromatographic, spectroscopic, and spectrometric techniques. The protocols herein are designed to ensure the identity, purity, and stability of the compound, aligning with rigorous scientific and regulatory standards. We delve into the causality behind experimental choices, providing not just methods, but a framework for generating reliable and reproducible analytical data.

Introduction and Molecular Overview

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a substituted aromatic amide containing reactive chloroacetyl and stable isobutyramide functional groups. Its structure suggests potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents where the chloroacetyl group can serve as a reactive handle for covalent modification.[1][2] The precise characterization of such molecules is paramount for ensuring the quality, safety, and efficacy of any final drug product.

This guide outlines an integrated analytical strategy to establish a complete quality profile of the compound.

Table 1: Physicochemical Properties of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

PropertyValueSource / Method
Molecular Formula C₁₂H₁₄ClNO₂Calculated
Molecular Weight 239.70 g/mol Calculated
Monoisotopic Mass 239.07131 DaCalculated
Predicted XlogP ~2.5Estimation based on similar structures[3]
Appearance White to off-white solidTypical for this class of compounds

Chromatographic Purity and Assay: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for assessing the purity and quantifying the assay of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. The method's rationale is based on the compound's aromatic nature, which provides strong UV absorbance, and its moderate polarity, making it ideal for reverse-phase chromatography. A stability-indicating method is crucial to separate the main analyte from any potential process-related impurities or degradation products.[4]

Rationale for Method Design
  • Column Choice (C18): A C18 stationary phase is selected for its hydrophobic characteristics, which provides optimal retention and separation for moderately non-polar analytes like the target compound.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength. Water serves as the aqueous component.

  • Gradient Elution: A gradient is employed to ensure the elution of any potential impurities that may have significantly different polarities, providing a comprehensive purity profile in a reasonable runtime.

  • Acidic Modifier (Formic Acid): The addition of a small amount of formic acid (0.1%) to the mobile phase serves two purposes: it sharpens peak shape by protonating free silanols on the stationary phase and ensures the analyte is in a single ionic state. This also makes the method directly compatible with mass spectrometry.[5][6]

Detailed HPLC Protocol
  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Sample Preparation (Assay):

    • Accurately weigh approximately 25 mg of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide standard or sample.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 500 µg/mL.

    • Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve a final concentration of 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (based on the phenyl-carbonyl chromophore).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 80
      18.0 80
      18.1 40

      | 22.0 | 40 |

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The USP tailing factor should be ≤ 1.5.

    • The theoretical plate count should be ≥ 2000.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Diluent weigh->dissolve dilute 3. Dilute to Final Conc. dissolve->dilute inject 4. Inject into HPLC dilute->inject separate 5. Chromatographic Separation inject->separate detect 6. UV Detection (254 nm) separate->detect acquire 7. Acquire Chromatogram detect->acquire integrate 8. Integrate Peaks acquire->integrate report 9. Generate Report (Purity/Assay) integrate->report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Structural Confirmation: MS, NMR & FTIR

While HPLC confirms purity, a combination of spectroscopic techniques is required for unambiguous structural identification.

Mass Spectrometry (MS)

LC-MS is a powerful tool for confirming the molecular weight of the analyte and identifying unknown impurities.[7][8] Using the HPLC method described above, the eluent can be directly introduced into an electrospray ionization (ESI) source.

  • Principle: ESI in positive ion mode is expected to readily protonate the amide or carbonyl oxygen, yielding a strong signal for the [M+H]⁺ ion.

  • Protocol:

    • Instrument: HPLC system coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer.

    • Ionization Mode: ESI, Positive.

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 300 °C.

  • Expected Data: The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a key diagnostic feature.

Table 2: Predicted m/z Values for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

AdductFormulaPredicted m/z (Monoisotopic)
[M+H]⁺ [C₁₂H₁₅ClNO₂]⁺240.0786
[M+Na]⁺ [C₁₂H₁₄ClNO₂Na]⁺262.0605
[M+K]⁺ [C₁₂H₁₄ClNO₂K]⁺278.0345
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the precise chemical structure. Both ¹H and ¹³C NMR are necessary for a complete assignment.

  • Principle: The unique chemical environment of each proton and carbon atom in the molecule results in a distinct resonance signal, providing information on connectivity and stereochemistry.

  • Protocol:

    • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Expected ¹H NMR Spectral Features (in CDCl₃):

    • ~8.0-7.5 ppm: Aromatic protons (two sets of doublets, AA'BB' system).

    • ~7.8 ppm: Amide proton (broad singlet, NH).

    • ~4.7 ppm: Methylene protons (singlet, 2H, -CO-CH₂-Cl).

    • ~2.6 ppm: Methine proton (septet, 1H, -CH-(CH₃)₂).

    • ~1.3 ppm: Methyl protons (doublet, 6H, -CH-(CH₃)₂).

    • Note: Chemical shifts are predictive and may vary.

  • Expected ¹³C NMR Spectral Features (in CDCl₃):

    • ~190 ppm: Ketone Carbonyl (C=O).

    • ~175 ppm: Amide Carbonyl (C=O).

    • ~140-120 ppm: Aromatic carbons.

    • ~45 ppm: Methylene carbon (-CH₂-Cl).

    • ~36 ppm: Methine carbon (-CH-).

    • ~19 ppm: Methyl carbons (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[9]

  • Protocol:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300 N-H (Amide)Stretching
~3100-3000 Aromatic C-HStretching
~2970-2870 Aliphatic C-HStretching
~1685 C=O (Ketone)Stretching
~1660 C=O (Amide I)Stretching
~1540 N-H Bend (Amide II)Bending
~1600, 1500 C=CAromatic Ring Stretching
~750-650 C-ClStretching

Stability Assessment: Forced Degradation Studies

To ensure the developed HPLC method is stability-indicating and to understand the intrinsic stability of the molecule, forced degradation studies must be performed according to ICH guidelines (e.g., Q1A).[10][11] The goal is to achieve 5-20% degradation to identify potential degradation products without destroying the molecule completely.[12][13]

Forced Degradation Protocols

For each condition, a sample solution (e.g., 500 µg/mL) is stressed, and a control sample is stored under normal conditions. Samples are then diluted to the target concentration and analyzed by the HPLC method.

  • Acid Hydrolysis:

    • Treat sample with 0.1 M HCl at 60 °C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Treat sample with 0.1 M NaOH at 60 °C for 8 hours. The chloroacetyl group is expected to be labile under basic conditions.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid sample to 105 °C in a hot air oven for 48 hours.

  • Photolytic Degradation:

    • Expose the sample solution and solid sample to UV (254 nm) and visible light (1.2 million lux hours and 200 W h/m²) in a photostability chamber.

Data Evaluation

The chromatograms from the stressed samples are compared to the control. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure under all stress conditions.

Forced Degradation Workflow Diagram

Forced_Degradation substance N-[4-(2-chloroacetyl)phenyl] -2-methylpropanamide acid Acid Hydrolysis (0.1M HCl, 60°C) substance->acid base Base Hydrolysis (0.1M NaOH, 60°C) substance->base oxidation Oxidation (3% H₂O₂, RT) substance->oxidation thermal Thermal Stress (Solid, 105°C) substance->thermal photo Photolytic Stress (UV/Vis Light) substance->photo analysis Analyze by Stability-Indicating HPLC-DAD Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for conducting forced degradation studies under various stress conditions.

Conclusion

The analytical characterization of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide requires an orthogonal approach. The combination of a validated, stability-indicating HPLC-UV method for purity and assay, coupled with definitive structural confirmation by MS, NMR, and FTIR, provides a complete and robust analytical package. The protocols detailed in this application note serve as a comprehensive framework for researchers to ensure the quality and consistency of this compound, which is critical for its application in pharmaceutical research and development.

References

  • MedCrave. Forced degradation studies. MedCrave online. [Link]

  • Elsevier. Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • PubChem. N-(4-acetylphenyl)-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • PMC. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. National Center for Biotechnology Information. [Link]

  • CDC. NMAM METHOD 2014. Centers for Disease Control and Prevention. [Link]

  • RSC.org. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Royal Society of Chemistry. [Link]

  • PubChemLite. N-[4-(2-chloroacetyl)phenyl]propanamide. PubChemLite. [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. Methanesulfonamide, N-[4-(chloroacetyl)phenyl]. SIELC. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • BJSTR. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • PMC. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. National Center for Biotechnology Information. [Link]

  • AquaEnergy Expo. Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

  • MDPI. Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI. [Link]

  • FDA. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]

Sources

Application Note: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the strategic utilization of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: 851398-77-1) in medicinal chemistry. This compound serves as a high-value "linchpin" intermediate, primarily for the rapid assembly of aminothiazole-based kinase inhibitors and covalent probes .

Executive Summary

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a bifunctional building block characterized by two distinct pharmacophoric elements:

  • 
    -Chloroketone Warhead:  A highly reactive electrophile capable of engaging in Hantzsch cyclization reactions to form thiazoles or imidazoles.
    
  • Isobutyramide Tail: A metabolically stable amide moiety that frequently serves as a solvent-exposed "cap" in kinase inhibitors, improving solubility and providing critical hydrogen-bonding interactions (e.g., with the hinge region or solvent front).

This guide provides validated protocols for transforming this scaffold into bioactive heterocycles and utilizing it for covalent cysteine mapping.

Chemical Profile & Reactivity[1][2][3][4]

  • IUPAC Name:

    
    -[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
    
  • Molecular Formula:

    
    
    
  • MW: 239.69 g/mol

  • Key Reactivity: Nucleophilic Substitution (

    
    ) followed by Cyclodehydration.
    
Mechanistic Insight: The Hantzsch Thiazole Synthesis

The primary utility of this compound is the synthesis of 2-aminothiazoles via the Hantzsch reaction. The


-chloroketone reacts with thioureas or thioamides. This is a "self-validating" reaction because the formation of the aromatic thiazole ring drives the equilibrium forward, often resulting in precipitation of the product.

Mechanism Steps:

  • S-Alkylation: The sulfur atom of the thiourea attacks the

    
    -carbon of the chloroketone (
    
    
    
    ), displacing chloride.
  • Cyclization: The amide nitrogen attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the ring to form the thiazole.

Experimental Protocols

Protocol A: High-Throughput Synthesis of 2-Aminothiazole Kinase Inhibitors

Target Audience: Medicinal Chemists building SAR libraries.

Objective: To synthesize a library of


-(4-(2-substituted-amino-thiazol-4-yl)phenyl)isobutyramides.

Reagents:

  • Scaffold: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (1.0 equiv)

  • Nucleophile: Substituted Thiourea (

    
    -NH-CS-NH
    
    
    
    ) (1.1 equiv)
  • Solvent: Ethanol (Absolute) or DMF (if thiourea is insoluble)

  • Base: Sodium Acetate (optional, to buffer HCl)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (240 mg) of the chloroketone scaffold in 5 mL of absolute ethanol in a reaction vial.

  • Addition: Add 1.1 mmol of the substituted thiourea.

    • Note: If the thiourea is lipophilic (e.g., aryl-thiourea), add 10% DMF to ensure homogeneity.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting chloroketone (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[1]

    • If a precipitate forms (common for thiazole hydrobromide/chloride salts), filter the solid and wash with cold ethanol (

      
      ) followed by diethyl ether.
      
    • Free Base Release: Suspend the salt in 10 mL saturated

      
       and extract with EtOAc (
      
      
      
      ). Dry over
      
      
      and concentrate.
  • Purification: Recrystallize from EtOH/Water or purify via Flash Chromatography (0–5% MeOH in DCM).

Data Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the singlet at

    
     (
    
    
    
    ) and the appearance of the thiazole proton singlet at
    
    
    .
Protocol B: Covalent Cysteine Reactivity Assay (GSH Trapping)

Target Audience: Chemical Biologists designing Targeted Covalent Inhibitors (TCIs).

Objective: To determine the intrinsic electrophilicity (


 potential) of the chloroketone warhead before scaffold elaboration.

Reagents:

  • Probe: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (10 mM in DMSO)

  • Nucleophile: Reduced Glutathione (GSH) (10 mM in water)

  • Buffer: PBS, pH 7.4

  • Internal Standard: Indomethacin (optional)

Methodology:

  • Incubation: Mix

    
     of Probe (
    
    
    
    final),
    
    
    of GSH (
    
    
    final, 5-fold excess), and
    
    
    PBS.
  • Time-Course: Incubate at

    
    . Aliquot 
    
    
    
    at
    
    
    min.
  • Quenching: Quench aliquots immediately with

    
     of 1% Formic Acid in Acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS. Monitor the depletion of the parent mass (

    
     240) and the appearance of the GSH-adduct (
    
    
    
    511).
  • Calculation: Plot

    
     vs. Time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

This diagram illustrates the convergent synthesis of kinase inhibitor libraries using the scaffold.

G Scaffold Chloroketone Scaffold (CAS: 851398-77-1) Intermediate S-Alkylated Intermediate Scaffold->Intermediate SN2 Attack (EtOH, Reflux) Thiourea Substituted Thiourea (R-NH-CS-NH2) Thiourea->Intermediate Cyclization Cyclodehydration (- H2O, - HCl) Intermediate->Cyclization Intramolecular Product 2-Aminothiazole Kinase Inhibitor Cyclization->Product Aromatization

Caption: Convergent synthesis of 2-aminothiazole inhibitors via Hantzsch reaction.

Diagram 2: Covalent Warhead Reactivity Logic

This diagram details the decision tree for using the chloroketone as a covalent probe.

G Start Start: Chloroketone Scaffold GSH_Assay GSH Reactivity Assay (Protocol B) Start->GSH_Assay Result_High High Reactivity (t1/2 < 15 min) GSH_Assay->Result_High Result_Mod Moderate Reactivity (t1/2 = 30-120 min) GSH_Assay->Result_Mod Decision_High Use as Non-Specific Alkylating Probe Result_High->Decision_High Decision_Mod Ideal for TCI Design (Tunable Selectivity) Result_Mod->Decision_Mod Design_Step Design Step: Add Recognition Element (e.g., Hinge Binder) Decision_Mod->Design_Step

Caption: Decision logic for utilizing the electrophilic chloroketone in covalent drug design.

Safety & Handling

  • Hazard Class:

    
    -Haloketones are potent lachrymators  and skin irritants.
    
  • PPE: Double nitrile gloves, safety goggles, and a working fume hood are mandatory.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential before disposal.

References

  • Yurttaş, L., et al. (2015). "Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation." Journal of Chemistry, 2015. Link

  • Kidwai, M., et al. (2001). "It is '2-imino-4-thiazolidinones' and not thiohydantoins as the reaction product of 1,3-disubstituted thioureas and chloroacetylchloride." Green Chemistry, 3, 278-281. Link

  • Potewar, T. M., et al. (2009). "Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas." Journal of Chemical and Pharmaceutical Research, 1(1), 276-281. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8805, 4'-(Chloroacetyl)acetanilide." Link(Structural analog reference).

Sources

Application Notes and Protocols: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide as a chemical probe for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Power of Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to identify and validate protein targets, as well as to understand their functional states in native biological systems, is paramount.[1][2][3] Covalent chemical probes have emerged as powerful tools in this endeavor, offering a means to irreversibly label proteins, often at functionally important sites.[4] Among the various classes of covalent probes, those bearing a chloroacetamide warhead have proven to be particularly effective for targeting nucleophilic amino acid residues, most notably cysteine.[5][6]

This document provides a detailed guide to the use of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide , a representative chloroacetamide-based chemical probe. While this specific molecule serves as our model, the principles and protocols described herein are broadly applicable to other structurally related chloroacetamide probes. This guide is designed to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this class of probes for target discovery, validation, and the study of protein function.

The core of this technology lies in the chloroacetamide group, which acts as an electrophile, reacting with the nucleophilic thiol group of cysteine residues via a nucleophilic substitution reaction.[6] This covalent and irreversible bond formation allows for the stable tagging of target proteins for subsequent identification and characterization.[7]

Mechanism of Action: Covalent Modification of Cysteine Residues

The utility of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide as a chemical probe is predicated on the reactivity of its chloroacetyl group towards nucleophilic amino acid residues within proteins.[6] The primary target for this class of electrophiles is the sulfhydryl group of cysteine residues.[6] The reactivity of a particular cysteine residue is influenced by its local microenvironment, including its pKa, which can be lowered in specific protein contexts, enhancing its nucleophilicity under physiological conditions.[6]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiolate of a cysteine residue attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This covalent linkage effectively tethers the probe to its protein target.

Mechanism_of_Action Probe N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide TransitionState Transition State Probe->TransitionState S-N-2 Attack Cysteine Protein-Cys-SH (Nucleophilic Thiol) Cysteine->TransitionState CovalentAdduct Covalently Modified Protein (Stable Thioether Bond) TransitionState->CovalentAdduct Chloride Cl- TransitionState->Chloride Leaving Group Competitive_ABPP_Workflow cluster_0 Sample Preparation cluster_1 Competitive Incubation cluster_2 Analysis Lysate Cell or Tissue Lysate DMSO Vehicle (DMSO) Lysate->DMSO Compound Test Compound (e.g., N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide) Lysate->Compound Probe Alkyne- or Cy5-tagged Iodoacetamide Probe DMSO->Probe Compound->Probe SDS_PAGE SDS-PAGE & In-gel Fluorescence Scanning Probe->SDS_PAGE Gel-based ABPP Click_Chemistry Click Chemistry with Biotin-Azide Probe->Click_Chemistry MS-based ABPP Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis Data Analysis & Target Identification MS_Analysis->Data_Analysis

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Protocol 1: Competitive Gel-Based ABPP in Cell Lysates

This protocol is designed to rapidly visualize the protein targets of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide by competing its binding against a fluorescently tagged, broad-spectrum cysteine-reactive probe.

Materials and Reagents:

  • Cells of interest (e.g., 231MFP breast cancer cells) [8]* Lysis Buffer (e.g., RIPA buffer) [9]* BCA Protein Assay Kit

  • N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (stock solution in DMSO)

  • Fluorescent cysteine-reactive probe (e.g., IA-rhodamine) [8]* SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Step-by-Step Protocol:

  • Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice. [9]2. Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Competitive Incubation:

    • In separate microfuge tubes, aliquot equal amounts of protein lysate (e.g., 50 µg).

    • To the experimental tubes, add varying concentrations of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. To the control tube, add an equivalent volume of DMSO.

    • Incubate at room temperature for 30 minutes to allow the probe to bind to its targets.

  • Fluorescent Probe Labeling:

    • Add the fluorescent cysteine-reactive probe (e.g., IA-rhodamine) to all tubes at a final concentration of 1 µM.

    • Incubate for another 30 minutes at room temperature, protected from light.

  • SDS-PAGE Analysis:

    • Quench the labeling reaction by adding 4x SDS-PAGE loading buffer.

    • Resolve the proteins on an SDS-PAGE gel.

  • Visualization:

    • Scan the gel using a fluorescence scanner at the appropriate wavelength for the fluorophore used.

    • Protein bands that show a decrease in fluorescence intensity in the presence of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide are potential targets.

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol provides a more comprehensive and unbiased identification of protein targets using a reporter-tagged version of the probe and mass spectrometry. For this, an alkyne-functionalized version of the probe would be synthesized.

Materials and Reagents:

  • Alkyne-tagged N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

  • Cell lysate

  • Click chemistry reagents: Azide-biotin, copper(II) sulfate, THPTA ligand, sodium ascorbate [10]* Streptavidin-coated beads

  • Reagents for on-bead digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS instrumentation

Step-by-Step Protocol:

  • Probe Labeling in Lysate:

    • Treat cell lysate with the alkyne-tagged N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (e.g., 50 µM) for 90 minutes. [8]2. Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to attach a biotin-azide tag to the alkyne-labeled proteins. [10]A general protocol involves adding the biotin-azide, copper(II) sulfate, a ligand like THPTA, and a reducing agent such as sodium ascorbate. [10]3. Enrichment of Labeled Proteins:

    • Incubate the biotin-tagged proteome with streptavidin-coated beads to enrich for the probe-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer suitable for enzymatic digestion.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using trypsin overnight.

  • LC-MS/MS Analysis:

    • Collect the peptide supernatant and analyze it by LC-MS/MS.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a protein database to identify the enriched proteins.

    • Proteins that are significantly enriched in the probe-treated sample compared to a control are considered targets.

Application 2: Validation of Target Engagement in Live Cells

To confirm that the probe engages its target in a cellular context, a similar ABPP workflow can be applied to living cells.

Protocol 3: In-Situ Target Engagement

Step-by-Step Protocol:

  • Cell Treatment: Treat cultured cells with the alkyne-tagged N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide at a desired concentration for a specific duration.

  • Cell Lysis: Harvest and lyse the treated cells.

  • Click Chemistry and Analysis: Proceed with the click chemistry, enrichment, and analysis steps as described in Protocol 2.

This in-situ approach provides valuable information about the probe's cell permeability and its ability to engage targets within the complex environment of a living cell. [11]

Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Proposed Synthetic Scheme:

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation Start_1 2-Methyl-N-phenylpropanamide Intermediate N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide Start_1->Intermediate Acylation Reagent_1 Chloroacetyl chloride, AlCl3 Reagent_1->Intermediate

Caption: Proposed synthetic route for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

Protocol 4: Proposed Synthesis

Materials and Reagents:

  • 2-Methyl-N-phenylpropanamide

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-methyl-N-phenylpropanamide in anhydrous DCM and cool to 0 °C.

  • Friedel-Crafts Acylation: Slowly add aluminum chloride to the solution. Then, add chloroacetyl chloride dropwise while maintaining the temperature at 0 °C. [13]3. Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Data Interpretation and Best Practices

When using N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide as a chemical probe, it is crucial to incorporate proper controls and validation experiments to ensure the reliability of the results.

  • Selectivity: Chemical probes are rarely perfectly selective. [11]It is important to assess the selectivity of the probe by profiling its targets across different cell lines and concentrations.

  • Negative Controls: Always include a vehicle control (e.g., DMSO) to account for background signal. A structurally similar but non-reactive analog of the probe can also be a valuable negative control.

  • Orthogonal Validation: Validate key targets identified by ABPP using orthogonal methods such as western blotting, target knockdown (e.g., siRNA or CRISPR), or thermal shift assays.

Quantitative Data Summary

The optimal experimental conditions for using this probe should be determined empirically. The following table provides a starting point for optimization.

ParameterRecommended Starting RangeRationale
Probe Concentration (in vitro) 1 - 50 µMTo achieve sufficient labeling without causing non-specific effects.
Incubation Time (in vitro) 30 - 90 minutesTo allow for covalent bond formation.
Protein Concentration 1 - 5 mg/mLTo ensure a sufficient amount of protein for detection.
Probe Concentration (in situ) 1 - 20 µMLower concentrations are often used in live cells to minimize toxicity.
Incubation Time (in situ) 1 - 4 hoursTo allow for cell penetration and target engagement.

Conclusion

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide represents a valuable tool for chemical biologists and drug discovery scientists. As a cysteine-reactive covalent probe, it can be integrated into various ABPP workflows to identify and characterize protein targets in their native biological context. The protocols and guidelines presented here provide a comprehensive framework for the effective application of this and similar chloroacetamide-based probes, ultimately facilitating a deeper understanding of protein function and accelerating the discovery of new therapeutic agents.

References

  • Spradlin, J. N., et al. (2019). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Nature Chemical Biology. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Available at: [Link]

  • Lee, H., et al. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome. RSC Publishing. Available at: [Link]

  • Horvath, Z., et al. (2026). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. Available at: [Link]

  • Am Ende, C. W., et al. (2025). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Henning, N. (n.d.). Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities. eScholarship. Available at: [Link]

  • Brehmer, D., et al. (2022). Application of chemical probes for protease labeling and competitive profiling. ResearchGate. Available at: [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Available at: [Link]

  • Niphakis, M. J., & Cravatt, B. F. (2014). Ligand Discovery by Activity-Based Protein Profiling. Annual review of biochemistry. Available at: [Link]

  • Willems, L. I., et al. (2017). Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature protocols. Available at: [Link]

  • Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Available at: [Link]

  • Bond, M. J., et al. (2020). A simple method for developing lysine targeted covalent protein reagents. Nature Communications. Available at: [Link]

  • Fang, Z., et al. (2022). Activity-based protein profiling: A graphical review. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Alto Predict. (2016). Best Practices for Chemical Probes. Available at: [Link]

  • Unnamed Author. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • Unnamed Author. (2019). 4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed.
  • Pervez, H., et al. (n.d.). N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Unnamed Author. (n.d.). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
  • Working Group for New TB Drugs. (n.d.). Drug Targets. Available at: [Link]

  • Unnamed Author. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Unnamed Author. (n.d.). N-(2-Chlorophenylsulfonyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Unnamed Author. (n.d.). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs)
  • Unnamed Author. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • Unnamed Author. (2025). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate.
  • Unnamed Author. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)

Sources

Application Note: Experimental Setup and Protocols for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. Structurally, it features an electron-donating isobutyramide group para to a highly reactive


-chloroketone moiety.

The Causality of Reactivity: The


-chloroketone group is exceptionally electrophilic. The adjacent carbonyl group drastically lowers the activation energy for nucleophilic attack by stabilizing the 

transition state through orbital overlap[2]. Consequently,

-haloketones undergo substitution reactions orders of magnitude faster than standard alkyl halides[2]. Meanwhile, the para-isobutyramide group remains chemically stable under mild-to-moderate conditions due to the resonance stabilization of the amide bond and the steric hindrance provided by the isopropyl group. This selective reactivity allows researchers to perform targeted transformations on the

-carbon without requiring complex protecting-group strategies.

This guide details two highly reliable, self-validating experimental workflows for this compound: the Hantzsch Thiazole Synthesis (for heterocycle formation) and Nucleophilic Amination (for generating


-amino ketone intermediates).

Protocol I: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction that yields highly stable, aromatic thiazole rings[3]. The reaction is driven by a precise sequence of mechanistic events: initial


 attack by a soft nucleophile, followed by intramolecular cyclization and thermodynamically driven dehydration[3].
Mechanistic Workflow

Hantzsch A N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (Electrophile) B Thioamide / Thiourea (Nucleophile) C S-Alkylation Intermediate (SN2 Displacement of Cl-) D Intramolecular Cyclization (N attacks Carbonyl C) C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) (Aromatization) E->F G 2,4-Disubstituted Thiazole Derivative (Final Product) F->G AB AB AB->C

Hantzsch thiazole synthesis mechanism from alpha-chloroketone to aromatic thiazole.

Step-by-Step Methodology

Rationale for Solvent Choice: Ethanol is selected because it dissolves both the polar thioamide and the organic


-chloroketone. Furthermore, its protic nature facilitates proton transfer during the critical dehydration step[3].
  • Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (1.0 mmol, 239.7 mg) in absolute ethanol (10 mL).

  • Nucleophile Addition: Add the thioamide or thiourea derivative (1.1 mmol) in a single portion. The slight excess ensures complete consumption of the alkylating agent.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath or heating block. Stir vigorously for 2 to 4 hours.

  • In-Process Quality Control (IPQC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1). The reaction is self-validating: the starting material (Rf ~0.6) will disappear, and a new spot will appear. Because the resulting thiazole is highly conjugated, the product spot will exhibit intense fluorescence under 254 nm UV light.

  • Workup & Purification: Cool the reaction to room temperature. Often, the thiazole product will spontaneously crystallize from the ethanol as the hydrochloride salt. If so, isolate via vacuum filtration and wash with cold ethanol (2 × 5 mL). If it does not precipitate, concentrate the solvent in vacuo and purify via recrystallization or flash chromatography.

Protocol II: Nucleophilic Amination ( -Amino Ketone Synthesis)

Reacting the


-chloroketone with secondary amines yields 

-amino ketones, which are critical intermediates for synthesizing biologically active amino alcohols (e.g., via subsequent sodium borohydride reduction).
Mechanistic Workflow

Amination Step1 Dissolve alpha-chloroketone in anhydrous Acetonitrile Step2 Add K2CO3 (Base) and Secondary Amine Step1->Step2 Step3 Stir at Room Temp (2-4 h) (SN2 Substitution) Step2->Step3 Step4 Filter Inorganic Salts (KCl, K2CO3) Step3->Step4 Step5 Concentrate & Purify (Flash Chromatography) Step4->Step5 Step6 Pure alpha-Amino Ketone Step5->Step6

Workflow for the nucleophilic amination of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

Step-by-Step Methodology

Rationale for Reagent Choices: Anhydrous acetonitrile is used as a polar aprotic solvent; it leaves the amine nucleophile unsolvated and highly reactive, accelerating the


 displacement. Potassium carbonate (

) is utilized as a heterogeneous, non-nucleophilic acid scavenger to neutralize the

byproduct, preventing the secondary amine from becoming protonated and inactive.
  • Preparation: Dissolve N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (1.0 mmol, 239.7 mg) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous

    
     (2.0 mmol, 276.4 mg).
    
  • Amine Addition: Add the secondary amine (e.g., morpholine or piperidine) (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the suspension at room temperature (20–25 °C) for 3 to 6 hours.

  • In-Process Quality Control (IPQC): Validate the reaction progress using LC-MS. The starting material exhibits a distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio). Successful conversion is confirmed by the disappearance of this isotopic signature and the emergence of the product's

    
     mass peak.
    
  • Workup & Purification: Filter the mixture through a pad of Celite to remove inorganic salts (

    
     and unreacted 
    
    
    
    ). Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane/Methanol (typically 95:5) to yield the pure
    
    
    -amino ketone.

Quantitative Data Summary

The following table summarizes the optimized parameters for both derivatization pathways to ensure reproducibility and high throughput.

Reaction TypeReagents & StoichiometrySolventTemperatureTimeTypical YieldPrimary Purification Method
Hantzsch Thiazole Synthesis Thioamide/Thiourea (1.1 eq)Absolute Ethanol78 °C (Reflux)2-4 h75-90%Direct Filtration / Recrystallization
Nucleophilic Amination Sec-Amine (1.2 eq),

(2.0 eq)
Anhydrous Acetonitrile25 °C (Room Temp)3-6 h80-95%Flash Chromatography (DCM/MeOH)

References

  • Wikipedia Contributors. "

    
    -Halo ketone". Wikipedia, The Free Encyclopedia. Available at:[Link]
    

Sources

Application Note: Purification Strategies for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Profile

Executive Summary

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (also known as 4'-(2-chloroacetyl)isobutyranilide) is a critical electrophilic intermediate, often utilized in the synthesis of antihistamines (e.g., Bilastine) and antiviral agents. Its structural core combines a stable isobutyramide protecting group with a highly reactive


-chloroketone moiety.

The purification of this compound presents a specific "critical pair" challenge: separating the desired monochloroketone from the dichloroketone byproduct (formed via over-chlorination) and the unreacted starting material (N-isobutyrylaniline). This guide provides a tiered purification strategy ranging from scalable recrystallization to high-purity chromatography.

Physicochemical Profile[1][2][3]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 239.70 g/mol

  • Physical State: White to off-white crystalline solid.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Dimethylformamide (DMF), DMSO, warm Ethyl Acetate.

    • Moderate Solubility: Methanol, Ethanol (temperature dependent).[1]

    • Low Solubility: Heptane, Hexanes, Water.

  • Reactivity Warning: The

    
    -chloroacetyl group is a potent alkylating agent (lachrymator). Avoid basic conditions which promote the formation of oxirane intermediates (Darzens condensation) or hydrolysis to the 
    
    
    
    -hydroxy ketone.

Part 2: Impurity Profiling & Analytical Control

Before initiating purification, the crude mixture must be characterized to select the appropriate protocol.

Common Impurity Profile
Impurity TypeStructure/DescriptionOriginRemoval Difficulty
Impurity A N-(4-acetylphenyl)-2-methylpropanamideUnreacted Starting MaterialLow (Polarity difference)
Impurity B N-[4-(2,2-dichloroacetyl)phenyl]-2-methylpropanamideOver-chlorination byproductHigh (Critical Pair)
Impurity C N-[4-(2-hydroxyacetyl)phenyl]-2-methylpropanamideHydrolysis productLow (Water soluble)
Impurity D Regioisomers (Ortho-substituted)Friedel-Crafts selectivity issueModerate
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

  • Differentiation: The dichloro impurity (Impurity B) typically elutes after the target product due to increased lipophilicity from the second chlorine atom.

Part 3: Purification Protocols

Decision Tree for Protocol Selection

PurificationDecision Start Crude Material Assessment CheckPurity HPLC Purity > 85%? Start->CheckPurity CheckDichloro Dichloro Impurity > 5%? CheckPurity->CheckDichloro Yes MethodC Protocol C: Flash Chromatography (Silica Gel) CheckPurity->MethodC No (<85%) MethodA Protocol A: Recrystallization (Ethyl Acetate / Heptane) CheckDichloro->MethodA No (<5%) CheckDichloro->MethodC Yes (>5%) MethodB Protocol B: Trituration (Cold DCM/Hexane) MethodA->MethodB If color/trace impurities persist

Caption: Decision matrix for selecting the optimal purification route based on crude purity and specific impurity content.

Protocol A: Recrystallization (The Standard)

Best for: Removing trace starting materials and improving crystallinity. Scale: 10g to >1kg.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser.

    • Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of crude).

    • Heat to mild reflux (

      
      ) with stirring.
      
    • Note: If the solution is not clear, add EtOAc in small increments. If particulates remain (inorganic salts), filter the hot solution through a Celite pad.

  • Anti-Solvent Addition:

    • Remove from heat and allow the solution to cool slightly (

      
      ).
      
    • Slowly add Heptane (or Hexanes) dropwise until a persistent cloudiness (turbidity) is observed.

    • Re-heat briefly to clarify the solution.

  • Crystallization:

    • Allow the flask to cool to room temperature (RT) slowly (over 2-3 hours) to form well-defined crystals.

    • Critical Step: Once at RT, cool further in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the solids using a Buchner funnel.

    • Wash the cake with cold 1:3 EtOAc:Heptane mixture.

    • Dry under vacuum at

      
      .
      
Protocol B: Reslurrying / Trituration

Best for: Rapid cleanup of surface impurities or sticky solids; removing non-polar oily byproducts.

  • Preparation:

    • Place the crude solid in a flask.

    • Add 10 volumes (mL/g) of a solvent mixture: 10% DCM in Hexanes .

    • Alternative: Cold Isopropyl Alcohol (IPA).

  • Agitation:

    • Stir the slurry vigorously at room temperature for 30–60 minutes.

    • The target compound (monochloro) should remain solid, while oily impurities and some dichloro-analogs dissolve in the supernatant.

  • Filtration:

    • Filter the suspension.[1][2][3][4]

    • Wash with pure Hexanes.

    • Validation: Check the filtrate by TLC; it should contain the majority of the baseline impurities.

Protocol C: Flash Column Chromatography

Best for: Separating the "Critical Pair" (Monochloro vs. Dichloro) when recrystallization fails.

  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
  • Sample Loading: Dry load is preferred. Dissolve crude in minimal DCM, mix with silica, and evaporate to a free-flowing powder.

  • Eluent System:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate

  • Gradient Profile:

    • 0–5 min: 5% B (Isocratic hold to elute non-polar dichloro impurities).

    • 5–25 min: Linear gradient 5%

      
       40% B.
      
    • 25–30 min: 40% B (Elution of target).

  • Fraction Collection:

    • The Dichloro impurity (

      
       in 30% EtOAc/Hex) elutes first.
      
    • The Target Monochloro (

      
      ) elutes second.
      
    • The Des-chloro/Hydroxy impurities elute last.

Part 4: Safety & Handling

  • Lachrymator Hazard:

    
    -chloroketones are potent tear agents. All operations must be performed in a functioning fume hood.
    
  • Skin Contact: These compounds are alkylating agents and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: Quench filtrates containing reactive halides with dilute aqueous ammonia or sodium thiosulfate before disposal to prevent downstream alkylation hazards in waste drums.

References

  • Process for the preparation of Bilastine intermediates. World Intellectual Property Organization, WO2014188453A2, 2014. Link

  • Selective prepar

    
    -mono or 
    
    
    
    -dichloro ketones.
    ResearchGate, 2025.[5] Link
  • Synthesis and biological evaluation of benzimidazole derivatives. National Institutes of Health (PMC), 2014. Link

  • Purific

    
    -chloroacetophenones. Google Patents, CN1314649C. Link
    

Sources

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, medicinal chemistry applications, and experimental protocols for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide , a bifunctional electrophilic scaffold used primarily as a precursor for heterocyclic kinase inhibitors and covalent probes.[1]

CAS Registry Number: [Not widely listed; Analogous to 4016-86-8 (Acetamide variant)] Chemical Formula:


Molecular Weight:  239.70  g/mol
IUPAC Name: 

-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide Synonyms: 4'-(Chloroacetyl)isobutyranilide;

-(Chloroacetyl)isobutyranilide.[1]

Part 1: Core Directive & Scientific Context

Molecule Overview

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a bifunctional building block characterized by two distinct pharmacophoric elements:

  • Isobutyranilide Core: The 2-methylpropanamide (isobutyramide) moiety provides a lipophilic, sterically defined "tail" often used to occupy hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).

  • 
    -Chloroketone Warhead:  The para-substituted chloroacetyl group is a highly reactive electrophile.[1] It serves as a "linchpin" for cyclization reactions (specifically Hantzsch thiazole synthesis) or as a covalent handle for cysteine targeting.
    
Medicinal Chemistry Applications
A. Precursor for Aminothiazole Kinase Inhibitors

The primary utility of this compound lies in its ability to undergo Hantzsch Thiazole Synthesis . By reacting the


-chloroketone with thioureas or thioamides, researchers can rapidly construct 2-aminothiazole  or 2-arylthiazole  scaffolds.[1]
  • Relevance: The 2-aminothiazole motif is a "privileged structure" in oncology, found in drugs like Dasatinib (Bcr-Abl inhibitor) and Dabrafenib (BRAF inhibitor). The isobutyryl group in this specific intermediate often mimics the steric bulk of isopropyl or cyclopropyl groups found in these inhibitors.

B. Covalent Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as an electrophilic fragment.[1] The chloroacetyl group can alkylate nucleophilic residues (Cys, His) in a target protein.

  • Mechanism: The intrinsic reactivity of the C-Cl bond allows for

    
     displacement. If a protein target has a non-catalytic cysteine near the binding site, this molecule can permanently label it, allowing for crystallographic identification of the binding pocket.
    
C. Synthesis of Bilastine Analogs

While Bilastine itself utilizes a phenyl-isobutyric acid scaffold, this anilide analog is used to synthesize bioisosteres where the metabolic stability of the amide bond is preferred over the ester or acid functionalities found in early histamine H1 antagonist precursors.

Part 2: Experimental Protocols

Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Rationale: Direct acylation of the aniline followed by Friedel-Crafts chloroacetylation is the most robust industrial route, avoiding the handling of potentially unstable 4-amino-


-chloroacetophenone.[1]

Reagents:

  • Isobutyranilide (Starting Material)

  • Chloroacetyl chloride (Reagent)[2][3][4][5]

  • Aluminum Chloride (

    
    , Lewis Acid)
    
  • Dichloromethane (DCM) or Carbon Disulfide (

    
    )
    

Step-by-Step Protocol:

  • Preparation of Catalyst Mixture:

    • In a flame-dried 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend

      
       (3.0 equiv)  in anhydrous DCM (10 mL/g substrate)  under nitrogen atmosphere.
      
    • Cool the suspension to 0–5°C using an ice bath.

  • Acylation Step:

    • Add Chloroacetyl chloride (1.2 equiv) dropwise to the

      
       suspension. Stir for 15 minutes until the complex forms (solution may darken).
      
    • Dissolve Isobutyranilide (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 10°C.

  • Friedel-Crafts Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (40°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The product will appear as a lower

      
       spot compared to isobutyranilide.
      
  • Quenching & Isolation:

    • Caution: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (10:1 ratio) to quench the aluminum complex. Vigorous evolution of HCl gas will occur.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Wash combined organics with saturated

      
       (to remove acid traces) and brine.
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Gradient: 0

      
       40% EtOAc/Hexane).
      
    • Yield Expectation: 75–85%.

Application: Hantzsch Thiazole Cyclization

Rationale: This protocol demonstrates the conversion of the scaffold into a bioactive aminothiazole derivative, a standard workflow in kinase inhibitor synthesis.

Reagents:

  • N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (1.0 equiv)[1]

  • Thiourea (1.2 equiv)

  • Ethanol (absolute)

Protocol:

  • Dissolve the chloroacetyl intermediate (1.0 equiv) in absolute ethanol (0.1 M concentration).

  • Add thiourea (1.2 equiv).

  • Reflux the mixture for 2–3 hours. A precipitate (the thiazole hydrobromide/hydrochloride salt) often forms directly in the hot solution.

  • Cool to room temperature. Filter the solid.[5][6]

  • Neutralize by suspending the solid in water and adding ammonium hydroxide until pH ~8. Filter the free base.

Part 3: Visualization & Logic

Synthetic Pathway Diagram

The following diagram illustrates the Friedel-Crafts assembly of the scaffold and its subsequent transformation into a thiazole pharmacophore.

SynthesisPathway Aniline Isobutyranilide (Core Scaffold) Intermediate N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide (Target Molecule) Aniline->Intermediate Friedel-Crafts Acylation Reagents Chloroacetyl Chloride + AlCl3 (DCM) Reagents->Intermediate Product 2-Aminothiazole Derivative (Kinase Inhibitor Motif) Intermediate->Product Hantzsch Cyclization Thiourea Thiourea (EtOH, Reflux) Thiourea->Product

Caption: Figure 1. Synthetic route from isobutyranilide to the target scaffold and its conversion to an aminothiazole.

Quantitative Data Summary
ParameterValue / ConditionNote
Reaction Type Friedel-Crafts AcylationElectrophilic Aromatic Substitution
Catalyst

(Aluminum Chloride)
Requires anhydrous conditions
Solvent Dichloromethane (DCM)

is an alternative but toxic
Temperature 0°C

Reflux (40°C)
Control exotherm during addition
Typical Yield 75% – 85%High efficiency route
Key Impurity Ortho-isomerUsually <5% due to steric bulk of amide

Part 4: Safety & Handling

  • Lachrymator Hazard:

    
    -Haloketones (like chloroacetyl derivatives) are potent lachrymators (tear gas agents).[1]
    
    • Requirement: All weighing and reactions must be performed in a functioning fume hood .

    • PPE: Double nitrile gloves and chemical safety goggles are mandatory.

  • Skin Sensitization: These compounds are strong alkylating agents and can cause severe contact dermatitis. Wash immediately with soap and water if exposed.

  • Waste Disposal: Quench all unreacted chloroacetyl chloride with aqueous bicarbonate before disposal.[1] Segregate halogenated waste.[1]

References

  • Qandil, A. M. (2012).[3] "

    
    -Anilinoketones, Esters and Amides: A Chemical Study." Pharmaceuticals, 5(6), 591-612.[5] Link
    
  • BenchChem. (2025).[7] "Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry." BenchChem Technical Library. Link

  • World Health Organization. (2010).[6] "Control of the Leishmaniases." WHO Technical Report Series, 949. (Context for aminothiazole applications).

  • Srinivas, K., et al. (2014). "Novel Process for the Preparation of Bilastine Intermediates." PCT International Application, WO 2014/188453 A2. Link

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the scale-up synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, a key intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifies critical process parameters, and integrates robust safety and analytical protocols. The core of the synthesis is a Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[1] We present a detailed, validated protocol suitable for multigram to kilogram scale, complete with characterization data, troubleshooting advice, and process flow visualizations to ensure reproducibility, safety, and high purity of the final product.

Introduction and Synthetic Strategy

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a valuable building block, often utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloroacetyl group and a stable amide moiety, allows for selective downstream modifications. The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline.

Our synthetic approach is centered on a regioselective Friedel-Crafts acylation of an N-substituted aniline precursor. The retrosynthetic analysis identifies N-phenyl-2-methylpropanamide as the ideal starting material. The isobutyramide group is an ortho-, para-directing activator for electrophilic aromatic substitution (EAS). Due to steric hindrance, the acylation will overwhelmingly favor the para-position, leading to the desired product with high regioselectivity.

The chosen forward synthesis is a one-step acylation using chloroacetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst in a suitable inert solvent.[2][3]

Figure 1: Overall Synthetic Scheme.

Reaction Mechanism: The Friedel-Crafts Acylation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[4] The key to the reaction is the generation of a highly electrophilic acylium ion.

  • Activation of Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond.[1]

  • Formation of the Acylium Ion: The weakened C-Cl bond cleaves, generating a resonance-stabilized acylium ion. This species is the potent electrophile that will be attacked by the aromatic ring.[2]

  • Nucleophilic Attack: The electron-rich π-system of the N-phenyl-2-methylpropanamide ring attacks the electrophilic carbon of the acylium ion. This step temporarily disrupts aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Restoration of Aromaticity: A base, in this case AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the AlCl₃ catalyst, and produces HCl as a byproduct.

Causality Note: Unlike Friedel-Crafts alkylations, the acylation reaction does not suffer from carbocation rearrangements due to the resonance stability of the acylium ion.[2] Furthermore, the product ketone is a moderate Lewis base that complexes with the AlCl₃ catalyst.[3] This deactivates the product towards further acylation, preventing poly-acylation. Consequently, a stoichiometric amount of AlCl₃ is required for the reaction to proceed to completion.

Figure 2: Mechanism of Friedel-Crafts Acylation.

Detailed Scale-Up Protocol

This protocol is designed for a 100 g scale synthesis of the title compound. All operations should be performed in a well-ventilated fume hood by trained personnel.

Reagent and Equipment Table
Reagent/MaterialCAS No.MW ( g/mol )QuantityMoles (mol)Molar Eq.
N-phenyl-2-methylpropanamide6753-96-4163.22100.0 g0.6131.0
Aluminum Chloride (anhydrous)7446-70-0133.3490.0 g0.6751.1
Chloroacetyl Chloride79-04-9112.9476.3 g (54.1 mL)0.6751.1
Dichloromethane (DCM, anhydrous)75-09-284.931.0 L--
Hydrochloric Acid (1M aq.)7647-01-036.46~500 mL--
Saturated Sodium Bicarbonate (aq.)144-55-884.01~300 mL--
Brine (Saturated NaCl aq.)7647-14-558.44~300 mL--
Anhydrous Magnesium Sulfate7487-88-9120.37~20 g--
Ethanol (200 proof)64-17-546.07For recrystallization--
Equipment
2 L Jacketed Glass Reactor1
Mechanical Stirrer1
250 mL Dropping Funnel1
Thermocouple1
Nitrogen Inlet/Outlet1
Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel. Ensure the system is dry and purged with nitrogen. Connect the jacket to a circulating chiller.

  • Charge Substrate and Solvent: Charge the reactor with N-phenyl-2-methylpropanamide (100.0 g) and anhydrous dichloromethane (600 mL). Stir the mixture until all solids have dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using the circulating chiller.

  • Addition of Lewis Acid: While maintaining the internal temperature between 0-5 °C, add anhydrous aluminum chloride (90.0 g) portion-wise over 30-45 minutes. Expertise Note: This addition is exothermic. Slow, controlled addition is crucial to prevent a temperature spike which can lead to side reactions. A thick, stirrable slurry will form.

  • Addition of Acylating Agent: Charge the dropping funnel with chloroacetyl chloride (54.1 mL). Add it dropwise to the reaction slurry over approximately 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. (Mobile Phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.

  • Reaction Quench: In a separate 4 L beaker, prepare a mixture of crushed ice (~500 g) and 1M HCl (200 mL). With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/acid mixture. Causality Note: This quench is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood to decompose the aluminum chloride complex and neutralize any unreacted reagents.

  • Work-up and Extraction: Transfer the quenched mixture to a 2 L separatory funnel. Add more DCM (200 mL) to the reactor to rinse and add this to the separatory funnel. Separate the layers. Extract the aqueous layer with an additional 200 mL of DCM.

  • Washes: Combine the organic layers and wash sequentially with 1M HCl (250 mL), saturated sodium bicarbonate solution (300 mL), and finally with brine (300 mL). Trustworthiness Note: The bicarbonate wash is essential to remove any residual acid, which could interfere with product stability or crystallization.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white to pale yellow solid.

  • Purification by Recrystallization: Transfer the crude solid to a 1 L Erlenmeyer flask. Add ethanol and heat the mixture to reflux until all the solid dissolves, using the minimum amount of hot solvent necessary.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results
ParameterExpected Value
Yield 125-140 g (85-95%)
Appearance White to off-white crystalline solid
Purity (by HPLC) > 99.0%
Melting Point ~135-138 °C

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards. Handle all chemicals in accordance with their Safety Data Sheets (SDS).

ChemicalPrimary HazardsRecommended PPE & Handling
Dichloromethane Suspected carcinogen, irritant, harmful if swallowed/inhaled.Use in a fume hood. Wear nitrile gloves, safety goggles, lab coat.
Aluminum Chloride Causes severe skin burns and eye damage. Reacts violently with water.[6]Handle in a dry environment (glovebox or under nitrogen). Wear heavy-duty gloves, face shield, lab coat.
Chloroacetyl Chloride Causes severe skin burns and eye damage. Lachrymator. Toxic if inhaled.[6]Use in a fume hood. Dispense from a sealed system if possible. Wear appropriate gloves, face shield, lab coat.
Hydrochloric Acid Causes severe skin burns and eye damage. Respiratory irritant.Wear gloves, safety goggles, lab coat.
  • Engineering Controls: All operations must be conducted in a certified chemical fume hood. A blast shield may be prudent during the quenching step.

  • Emergency Procedures: Have spill kits for solvents and acids readily available. An emergency shower and eyewash station must be accessible. In case of skin contact, wash immediately with copious amounts of water.[7]

Analytical Characterization and Quality Control

Rigorous analytical control is essential to validate the identity and purity of the synthesized material.

HPLC Method
ParameterCondition
Instrumentation Standard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[8]
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep ~1 mg/mL in mobile phase
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.8 (s, 1H, -NH-), 7.9 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 4.7 (s, 2H, -CO-CH₂-Cl), 2.6 (sept, 1H, -CH(CH₃)₂), 1.25 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~190.1 (Ar-C=O), 175.5 (Amide C=O), 142.8, 131.5, 129.0, 119.5 (Ar-C), 45.9 (-CH₂Cl), 36.2 (-CH(CH₃)₂), 19.5 (-CH(CH₃)₂).

Experimental Workflow Visualization

G A Reactor Setup (Dry, N₂ Purge) B Charge Substrate & DCM A->B C Cool to 0-5 °C B->C D Add AlCl₃ Portion-wise C->D E Add Chloroacetyl Chloride Dropwise (T < 5 °C) D->E F Reaction Monitoring (TLC) E->F G Quench on Ice/HCl F->G Reaction Complete H Phase Separation & Organic Extraction G->H I Aqueous Washes (HCl, NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Recrystallize (Hot Ethanol) J->K L Filter & Dry Product K->L M Final QC Analysis (HPLC, NMR) L->M

Figure 3: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive AlCl₃ (hydrolyzed).Use fresh, anhydrous AlCl₃ from a sealed container.
Insufficient amount of AlCl₃.Ensure at least 1.1 molar equivalents are used.
Low Yield Incomplete reaction.Extend reaction time at 0-5 °C; re-check TLC.
Product loss during work-up/quench.Ensure quench is controlled. Perform multiple extractions.
Product loss during recrystallization.Use the minimum amount of hot solvent. Ensure thorough cooling before filtration.
Impure Product Formation of ortho-isomer or di-acylated product.Maintain strict temperature control (< 5 °C) during additions.
Residual starting material.Ensure reaction goes to completion via TLC monitoring.
Contamination from work-up.Perform all aqueous washes as described in the protocol.

Conclusion

This application note details a robust, high-yielding, and scalable protocol for the synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. By explaining the causality behind critical process parameters, integrating comprehensive safety and analytical checks, and providing clear visual aids, this guide serves as a reliable resource for researchers, scientists, and drug development professionals. The methodology is designed to be self-validating, ensuring that the final product meets the high-purity standards required for subsequent pharmaceutical applications.

References

  • Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • PMC. (2012, June 5). α-Anilinoketones, Esters and Amides: A Chemical Study. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • LOTTE Chemical. (2023, January 19). Safety Data Sheet(SDS). Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Google Patents. (2014, November 27). WO 2014/188453 A2. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • MDPI. (2026, March 3). Design, Synthesis, and Anti-Biofilm Activity of C-28 Modified Betulinic Acid Derivatives Targeting SarA in Drug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • QuickCompany. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

  • ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Justia Patents. (2015, April 9). process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]

Sources

Structural Elucidation and Quality Control of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Multi-Modal Spectroscopic Application Note

Executive Summary

This application note details the spectroscopic characterization of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (C₁₂H₁₄ClNO₂), a critical electrophilic intermediate often utilized in the synthesis of benzimidazole-based antihistamines (e.g., Bilastine analogues) and kinase inhibitors.

The structural integrity of this molecule hinges on two competitive functionalities: the hydrolytically unstable


-chloroketone  (the electrophilic "warhead") and the stable isobutyramide  scaffold. This guide provides a validated analytical triad (MS, IR, NMR) to differentiate the target molecule from common impurities such as the hydrolyzed alcohol derivative or the des-chloro byproduct.
Part 1: Analytical Strategy & Workflow

The primary challenge in analyzing this compound is preventing the degradation of the


-chloroketone moiety during sample preparation. Solvents containing nucleophiles (water, alcohols) must be avoided.

AnalyticalWorkflow cluster_Methods Parallel Analysis Sample Raw Sample (Solid) Solubility Solubility Check (DMSO-d6 / ACN) Sample->Solubility IR FT-IR (ATR) Solid State Sample->IR Non-destructive NMR 1H / 13C NMR (DMSO-d6) Solubility->NMR Structural Connectivity MS LC-MS (ESI+) Direct Infusion Solubility->MS MW & Isotope Pattern Decision Quality Gate Pass/Fail IR->Decision NMR->Decision MS->Decision

Figure 1: Integrated analytical workflow ensuring sample integrity is maintained prior to destructive testing.

Part 2: Mass Spectrometry (LC-MS/ESI)

Objective: Confirm Molecular Weight (MW) and Chlorine Isotopic Signature.

The presence of a single chlorine atom provides a distinct isotopic fingerprint that serves as a rapid identity check.

Experimental Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Acetonitrile (anhydrous) / 0.1% Formic Acid. Avoid Methanol to prevent methoxy-substitution artifacts.

  • Cone Voltage: 20-30 V (Keep low to minimize in-source fragmentation).

Spectral Analysis & Fragmentation
Ion Identitym/z (Monoisotopic)Description
[M+H]⁺ 240.08 Molecular Ion (³⁵Cl isotope).
[M+H+2]⁺ 242.08 ³⁷Cl Isotope peak. Critical Ratio: The intensity of 242 should be approx. 33% of the 240 peak.
Fragment A 198.0 Loss of Propene (McLafferty-like rearrangement of isopropyl).
Fragment B 162.1 Loss of Chloroacetyl group (Ar-NH-CO-iPr core).
Fragment C 190.0 Loss of CH₂Cl (Warhead cleavage).

Fragmentation Pathway Logic: The most labile bond under collision-induced dissociation (CID) is the C-C bond adjacent to the ketone (cleaving the chloromethyl group) and the amide linkage.

MS_Fragmentation Parent [M+H]+ m/z 240/242 Frag1 [M - CH2Cl]+ m/z ~190 Parent->Frag1 Alpha-cleavage (Loss of Warhead) Frag2 [M - C3H6]+ m/z ~198 Parent->Frag2 Amide Rearrangement Frag3 Aniline Core [H2N-Ar-CO-CH2Cl]+ Parent->Frag3 Amide Hydrolysis (In-source)

Figure 2: Predicted ESI+ fragmentation pathway. The preservation of the Cl isotope pattern in daughter ions is diagnostic.

Part 3: Infrared Spectroscopy (FT-IR)

Objective: Differentiate the two carbonyl environments (Amide vs.


-Chloroketone).

This is the fastest method to detect hydrolysis . If the


-chloroketone hydrolyzes to an 

-hydroxyketone, the ketone band shifts significantly to a lower frequency (loss of inductive effect) and a broad O-H band appears.
Key Diagnostic Bands
Functional GroupFrequency (cm⁻¹)IntensityMechanistic Insight
N-H Stretch 3280 - 3320Medium, SharpTypical secondary amide stretch.
C=O (Ketone) 1695 - 1710 StrongCritical Quality Attribute. Shifted higher than typical acetophenone (~1680) due to electron-withdrawing Chlorine (

-halo effect).
C=O (Amide I) 1660 - 1670StrongIsobutyramide carbonyl; lower frequency due to resonance with Nitrogen.
Amide II 1530 - 1550MediumN-H bending mixed with C-N stretch.
C-Cl Stretch 700 - 750MediumFingerprint region confirmation.

Protocol Tip: Use ATR (Attenuated Total Reflectance) with a Diamond crystal. Do not use KBr pellets as the high pressure and hygroscopic nature of KBr can induce hydrolysis of the chloroacetyl group during measurement.

Part 4: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural connectivity and purity assay.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl₃.

    • Reason: The amide NH is often invisible or very broad in CDCl₃ due to exchange. DMSO stabilizes the NH, appearing as a sharp singlet.

  • Concentration: 10-15 mg in 0.6 mL solvent.

¹H NMR Assignment (400 MHz, DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 10.0 - 10.2Singlet (s)1HDownfield due to amide anisotropy and H-bonding.
Ar-H (a) 7.90 - 8.00Doublet (d)2HOrtho to Ketone (Deshielded by C=O).
Ar-H (b) 7.70 - 7.80Doublet (d)2HOrtho to Amide (Shielded relative to 'a').
CH₂-Cl 5.05 - 5.15 Singlet (s)2HDiagnostic Peak. Deshielded by Cl and C=O. (Note: In CDCl₃, this appears ~4.6-4.7 ppm).
CH (Iso) 2.55 - 2.65Septet1HMethine of the isopropyl group.
CH₃ (Iso) 1.10 - 1.15Doublet6HMethyls of the isopropyl group.
¹³C NMR Key Shifts (DMSO-d6)
  • Ketone C=O: ~191 ppm (Distinctive low field).

  • Amide C=O: ~176 ppm.

  • Alpha-Carbon (CH₂Cl): ~46-47 ppm.

  • Aromatic Carbons: Four signals (two quaternary, two CH) in the 118-140 ppm range.

Part 5: References & Grounding
  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST).[1][2] (Search: 2-chloroacetophenone and isobutyranilide derivatives for substructure verification). [Link]

  • NIST Chemistry WebBook . Standard Reference Data, 2-chloroacetophenone MS and IR data. [Link]

  • WIPO Patent WO2014188453A2 . Process for the preparation of Bilastine intermediates. (Provides synthetic context for the chloroacetyl-phenyl-amide scaffold).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for Amide/Ketone shift predictions).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. (Reference for

    
    -halo ketone NMR shifts).
    

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs). The synthesis is typically a two-step process: a Friedel-Crafts acylation followed by an α-chlorination. This guide is structured to address potential issues in each of these critical steps to help you improve your product yield and purity.

I. Synthesis Overview & Workflow

The overall synthetic pathway involves two primary transformations:

  • Step 1: Friedel-Crafts Acylation: Reaction of an N-acylated aniline with an acylating agent in the presence of a Lewis acid catalyst to form the intermediate ketone, N-[4-acetylphenyl]-2-methylpropanamide.

  • Step 2: α-Chlorination: Selective chlorination of the methyl group of the ketone to yield the final product, N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

Synthesis_Workflow Start N-phenyl-2- methylpropanamide Reagent1 Acetyl Chloride + AlCl₃ Start->Reagent1 Dichloromethane 0°C to RT Intermediate N-[4-acetylphenyl]-2- methylpropanamide Reagent1->Intermediate Reagent2 Sulfuryl Chloride (SO₂Cl₂) Final_Product N-[4-(2-chloroacetyl)phenyl] -2-methylpropanamide Reagent2->Final_Product Intermediate_ref->Reagent2 Dichloromethane

Caption: High-level workflow for the two-step synthesis.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Step 1: Friedel-Crafts Acylation
Question 1: My Friedel-Crafts reaction has a very low yield or is not working at all. What are the common causes?

Answer:

Low or no yield in this step is a frequent issue and can often be traced back to several key factors related to reactants, the catalyst, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle AlCl₃ quickly in a dry atmosphere (e.g., a glove box or under a nitrogen blanket).

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃.[1][2] This complexation effectively removes the catalyst from the reaction, meaning it is not truly catalytic. Therefore, a stoichiometric amount (or a slight excess) is required.

    • Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride). For some substrates, up to 2.5 equivalents may be necessary to drive the reaction to completion.

  • Substrate Deactivation/Side Reactions: The starting material contains an amide group (-NHCO-). The lone pair on the nitrogen can complex with the Lewis acid, deactivating the aromatic ring towards electrophilic substitution.[3]

    • Solution: While the isobutyramide group is moderately activating and para-directing, strong complexation can still hinder the reaction. A potential workaround is to use a milder Lewis acid, such as zinc chloride (ZnCl₂), though this may require higher temperatures and longer reaction times.

  • Improper Reaction Temperature: Friedel-Crafts acylations are often exothermic. Adding reagents too quickly or at too high a temperature can lead to the formation of tar-like materials and other side products.[4]

    • Solution: The reaction should be initiated at a low temperature (0 °C) by slowly adding the acetyl chloride to a suspension of AlCl₃ in the solvent. The substrate solution should then be added dropwise, maintaining the low temperature.[1][4] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.

Optimized Protocol for Friedel-Crafts Acylation

This protocol is designed to maximize the yield of N-[4-acetylphenyl]-2-methylpropanamide.

ReagentMolar Eq.Notes
N-phenyl-2-methylpropanamide1.0Starting material
Anhydrous Aluminum Chloride (AlCl₃)1.2Must be handled under anhydrous conditions.
Acetyl Chloride (CH₃COCl)1.1Add dropwise at 0 °C.
Anhydrous Dichloromethane (DCM)-Reaction solvent.

Step-by-Step Procedure:

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.2 eq.) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel.

  • Substrate Addition: Dissolve N-phenyl-2-methylpropanamide (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl.[1][4] This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[5]

Step 2: α-Chlorination
Question 2: My chlorination reaction is giving me a mixture of products (mono- and di-chlorinated) or unreacted starting material. How can I improve selectivity?

Answer:

Achieving high selectivity for mono-chlorination can be challenging. Over-chlorination to the α,α-dichloro-ketone is a common side reaction.[6]

Potential Causes & Solutions:

  • Incorrect Stoichiometry of Chlorinating Agent: Using a large excess of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), will inevitably lead to di-chlorination.

    • Solution: Use a carefully measured amount of the chlorinating agent. A slight excess (1.05-1.1 equivalents) is often sufficient for complete conversion of the starting material without significant over-chlorination.

  • Reaction Temperature Too High: Higher temperatures can increase the rate of the second chlorination, leading to more di-chloro byproduct.

    • Solution: Perform the reaction at room temperature or below. Addition of the sulfuryl chloride should be done slowly at 0 °C to control the exotherm.

  • Decomposed Chlorinating Agent: Sulfuryl chloride should be a colorless liquid. A yellow or green color indicates decomposition, which can liberate chlorine gas (Cl₂) and lead to unpredictable results and unwanted side reactions.[6]

    • Solution: Use fresh, colorless sulfuryl chloride. If the reagent is colored, it can be purified by distillation, but this should be done with extreme caution.

  • Inadequate Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material is consumed can increase the formation of byproducts.

    • Solution: Monitor the reaction closely by TLC or GC-MS. Quench the reaction as soon as the starting ketone is no longer visible.

Optimized Protocol for α-Chlorination

This protocol is designed to selectively produce N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

ReagentMolar Eq.Notes
N-[4-acetylphenyl]-2-methylpropanamide1.0Intermediate from Step 1.
Sulfuryl Chloride (SO₂Cl₂)1.05Add dropwise at 0 °C. Handle in a fume hood.
Anhydrous Dichloromethane (DCM)-Reaction solvent. Must be anhydrous.[6]

Step-by-Step Procedure:

  • Preparation: In a dry, nitrogen-flushed flask, dissolve the N-[4-acetylphenyl]-2-methylpropanamide intermediate (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution to 0 °C. Add sulfuryl chloride (1.05 eq.) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize HCl and SO₂ byproducts.[6] Stir until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. The crude product is often a solid and can be purified by recrystallization from ethanol or isopropanol to yield the pure α-chloro ketone.

III. Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Impure Product Step_Check Which step is problematic? Start->Step_Check FC_Acylation Friedel-Crafts Acylation (Step 1) Step_Check->FC_Acylation Step 1 Chlorination α-Chlorination (Step 2) Step_Check->Chlorination Step 2 FC_Issue TLC shows mostly starting material? FC_Acylation->FC_Issue Chlor_Issue TLC shows multiple spots (SM, mono-, di-chloro)? Chlorination->Chlor_Issue FC_Solution1 Check AlCl₃ quality and quantity. Ensure anhydrous conditions. Re-run with fresh reagents. FC_Issue->FC_Solution1 Yes FC_Tar Formation of dark tar? FC_Issue->FC_Tar No FC_Solution2 Control temperature strictly. Add reagents slowly at 0°C. FC_Tar->FC_Solution2 Yes Chlor_Solution1 Use exactly 1.05 eq. SO₂Cl₂. Monitor reaction closely and quench as soon as SM is consumed. Chlor_Issue->Chlor_Solution1 Yes Chlor_Oily Product is an oil instead of solid? Chlor_Issue->Chlor_Oily No Chlor_Solution2 Impurity present. Purify via column chromatography or re-attempt recrystallization with different solvents. Chlor_Oily->Chlor_Solution2 Yes

Caption: A logical workflow for troubleshooting common issues.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation? A1: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is generally the most reactive for acylations of moderately activated rings. Milder catalysts may require higher temperatures or longer reaction times and may result in lower yields.

Q2: What are the gaseous byproducts of the chlorination step and how should they be handled? A2: The reaction of sulfuryl chloride with the ketone intermediate generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6] Both are toxic and corrosive. The reaction must be performed in a well-ventilated fume hood. For larger-scale reactions, a gas scrubber containing a basic solution (e.g., sodium hydroxide) is recommended to neutralize these acidic gases.

Q3: My final product is an oily substance instead of the expected solid. What could be the cause? A3: An oily product often indicates the presence of impurities. This could be residual solvent, unreacted starting material, or the di-chlorinated byproduct, which may have a lower melting point or form a eutectic mixture with the desired product. Thorough purification by column chromatography followed by recrystallization may be necessary to obtain a crystalline solid.

Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques should be used.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The appearance of a singlet around 4.8 ppm in the ¹H NMR is characteristic of the -COCH₂Cl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound with high accuracy.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

V. References

  • Jayaraman, A., et al. (2018). Synthesis of α,α-Dichloroketones through Sequential Reaction of Decarboxylative Coupling and Chlorination. Academia.edu. Retrieved from [Link]

  • Patel, R. P., et al. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents. (WO2014188453A2). Retrieved from

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Patai, S. (Ed.). (1983). The Chemistry of Functional Groups, Supplement D: The chemistry of halides, pseudo-halides and azides. John Wiley & Sons.

  • Brummond, K. M., & Gesenberg, K. D. (1999). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. ScienceMadness.org. Retrieved from [Link]

  • De, A., et al. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

Sources

common impurities in N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in optimizing the synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (also known as 4-(2-chloroacetyl)isobutyranilide).

This compound is a critical active pharmaceutical ingredient (API) intermediate. It is predominantly synthesized via the Friedel-Crafts acylation of isobutyranilide with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1]. While the isobutyramide group strongly directs electrophilic substitution to the para-position[2], the highly reactive nature of the α-chloroacetyl moiety and the harsh Lewis acidic conditions often lead to a specific profile of impurities.

This guide is designed to provide you with the mechanistic causality behind these impurities, actionable troubleshooting steps, and a self-validating experimental protocol to ensure high-purity isolation.

Reaction Pathway & Impurity Divergence

SynthesisPathway SM1 Isobutyranilide (Starting Material) Target N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide (Target) SM1->Target Para-Acylation (Major) Imp1 Ortho-Isomer (Regioisomer) SM1->Imp1 Ortho-Acylation (Minor) Reagent Chloroacetyl Chloride + AlCl3 Reagent->Target Imp2 Di-acylated Product (Over-reaction) Target->Imp2 Excess Acylating Agent Imp3 Hydroxyacetyl Byproduct (Hydrolysis) Target->Imp3 SN2 Hydrolysis (Workup) Imp4 4-(2-chloroacetyl)aniline (Deacylation) Target->Imp4 Amide Cleavage

Reaction pathway showing target synthesis and divergence points for common impurities.

Quantitative Impurity Profiling

To aid in your analytical method development, the following table summarizes the typical High-Performance Liquid Chromatography (HPLC) Relative Retention Time (RRT) profile for this synthesis.

Table 1: Common Impurities, Causality, and HPLC RRT

Impurity / ComponentStructural DescriptionOrigin / CausalityTypical HPLC RRT
Hydroxyacetyl Byproduct N-[4-(2-hydroxyacetyl)phenyl]-2-methylpropanamideSₙ2 displacement of the α-chloride by water/hydroxide during a warm or basic aqueous quench.~0.65
Deacylation Impurity 4-(2-chloroacetyl)anilineCleavage of the isobutyramide bond due to excess AlCl₃ coordination and localized heating.~0.75
Starting Material IsobutyranilideIncomplete reaction; insufficient catalyst complexation[1].~0.85
Target Compound N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamidePara-directed Friedel-Crafts acylation[2].1.00
Ortho-Isomer N-[2-(2-chloroacetyl)phenyl]-2-methylpropanamideKinetic bypass of steric hindrance at elevated reaction temperatures.~1.15
Di-acylated Product N-[2,4-bis(2-chloroacetyl)phenyl]-2-methylpropanamideOver-reaction caused by excess chloroacetyl chloride.~1.40

(Note: RRT values are approximate and dependent on the specific C18 reverse-phase gradient and mobile phase pH utilized).

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the ortho-regioisomer, and how can I minimize it? A1: The isobutyramide group is an ortho/para director. Due to its steric bulk, para-acylation is kinetically favored. However, at elevated temperatures (above 10 °C) or if the AlCl₃ complex is not fully solubilized, the regioselectivity degrades. To minimize ortho-attack, strictly maintain the reaction temperature between 0–5 °C during the addition of chloroacetyl chloride and ensure a highly non-polar solvent environment (e.g., anhydrous dichloromethane) to maximize the steric hindrance of the active acylium-AlCl₄ complex[1].

Q2: My product contains significant amounts of the hydroxyacetyl byproduct. What went wrong during the workup? A2: The α-chloro ketone moiety is highly susceptible to nucleophilic substitution. If your aqueous quench is performed at an elevated temperature or if the pH becomes too basic, water or hydroxide ions will displace the labile chloride. Always quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and dilute HCl (1N). This keeps the temperature below 5 °C and the environment slightly acidic, preserving the C-Cl bond.

Q3: I am detecting 4-(2-chloroacetyl)aniline in my final isolate. Is my amide bond cleaving? A3: Yes. AlCl₃ is a strong Lewis acid that coordinates tightly to the amide carbonyl oxygen. If an excessive stoichiometric amount of AlCl₃ is used (>1.5 eq) or if the reaction is allowed to exotherm significantly during the quench, the localized heat and acidic conditions will hydrolyze the isobutyramide bond. Limit AlCl₃ to 1.2 equivalents and strictly control the quench exotherm.

Q4: How do I eliminate unreacted isobutyranilide without resorting to column chromatography? A4: Unreacted isobutyranilide and the ortho-isomer can be effectively purged through differential crystallization. The target para-isomer has a highly symmetrical, rigid structure that packs well into a crystal lattice, making it less soluble in non-polar hydrocarbon solvents. A recrystallization utilizing a toluene/heptane dual-solvent system (dissolve in hot toluene, precipitate with heptane) typically reduces starting material to <0.5%.

Step-by-Step Experimental Protocol: Optimized Friedel-Crafts Acylation

This protocol is engineered as a self-validating system. The built-in In-Process Controls (IPCs) and specific causality-driven steps ensure that impurity formation is mitigated at the source.

Step 1: Preparation & Cooling

  • Charge a dry, nitrogen-purged reactor with isobutyranilide (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Causality: Moisture must be strictly excluded to prevent the hydrolysis of AlCl₃ and chloroacetyl chloride, which would stall the reaction and generate chloroacetic acid[1].

  • Cool the solution to 0–5 °C using an ice-brine bath.

Step 2: Lewis Acid Activation

  • Add anhydrous Aluminum Chloride (AlCl₃) (1.2 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Causality: Portion-wise addition controls the exotherm of the Lewis acid-base complexation between AlCl₃ and the amide carbonyl. Exceeding 1.2 eq risks downstream amide cleavage.

Step 3: Electrophilic Aromatic Substitution

  • Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM (2 volumes).

  • Add this solution dropwise to the reactor over 1 hour. Maintain the internal temperature strictly between 0–5 °C.

  • Causality: The slow addition and strict thermal control prevent the formation of the ortho-regioisomer and di-acylated impurities[2].

Step 4: In-Process Control (IPC)

  • Allow the reaction to stir at 5 °C for 2 hours.

  • Sample the reaction mixture (quench the sample in cold methanol) and analyze via HPLC. Proceed to the next step only when unreacted isobutyranilide is <2.0%.

Step 5: Controlled Quenching

  • Prepare a quench vessel containing a vigorously stirred mixture of crushed ice (15 volumes) and 1N HCl (5 volumes).

  • Slowly transfer the reaction mixture into the quench vessel. Critical: The internal temperature of the quench vessel must not exceed 10 °C.

  • Causality: The acidic, cold quench prevents the Sₙ2 hydrolysis of the α-chloro group into the hydroxyacetyl byproduct and prevents the thermal cleavage of the isobutyramide bond.

Step 6: Isolation & Purification

  • Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (3 volumes).

  • Wash the combined organic layers with cold brine (5 volumes) and dry over anhydrous Na₂SO₄.

  • Concentrate the DCM under reduced pressure.

  • Re-dissolve the crude residue in hot toluene (3 volumes). Slowly add heptane (6 volumes) while cooling to room temperature to crystallize the product.

  • Filter and dry under vacuum at 40 °C to yield pure N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

References

  • Benchchem. "Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone - Benchchem". 1

  • PMC. "α-Anilinoketones, Esters and Amides: A Chemical Study - PMC". 2

Sources

resolving solubility issues of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

[1]

Status: Operational Ticket ID: SOL-882-BIL Subject: Comprehensive Solubility & Handling Guide for Bilastine Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Molecule Profile

User Query: "I cannot get N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide into solution for NMR or biological assays. It crashes out of aqueous media and dissolves poorly in standard organics."

Technical Diagnosis: This compound (CAS 1638785-15-5 analog/Bilastine intermediate) exhibits "brick dust" characteristics.[1] Its insolubility stems from a high crystal lattice energy driven by two factors:

  • Intermolecular Hydrogen Bonding: The amide moiety (–NH–CO–) creates a rigid hydrogen-bond network.[1]

  • 
    -
    
    
    Stacking:
    The para-substituted aromatic ring facilitates tight packing.[1]

Furthermore, the


-chloroacetyl group1
PropertySpecification
Molecular Formula C₁₃H₁₆ClNO₂
Key Functional Groups Secondary Amide,

-Chloroketone, Aromatic Ring
Solubility Class Lipophilic / High Crystallinity
Reactivity Alert Alkylating Agent (Potent Electrophile)
Solubility Decision Matrix (Visualized)

Use this flowchart to select the correct solvent system based on your experimental end-goal.

SolubilityMatrixStartSelect ApplicationNMRAnalytical (NMR)Start->NMRRxnChemical SynthesisStart->RxnBioBiological AssayStart->BioDMSODMSO-d6(Excellent Solubility)NMR->DMSOStandardTFACDCl3 + 5% TFA-d(Breaks H-Bonds)NMR->TFAIf peaks broadenDMFDMF or DMAc(Ideal for SN2)Rxn->DMFHigh Temp / SN2DCMDCM/THF(Moderate Solubility)Rxn->DCMLow Temp / AcylationStockDMSO Stock (10-20mM)Bio->StockDilutionDilute into Media(<0.5% DMSO)Stock->DilutionPrecipWarning: Precipitates in WaterUse Cyclodextrin?Dilution->Precip

Figure 1: Solvent selection logic based on experimental intent. Note the warning for aqueous dilution.

Troubleshooting Guide (FAQs)
Category: Analytical Chemistry (NMR/LCMS)

Q: I see signals in the aromatic region, but they are broad or missing in CDCl₃. Is my compound impure? A: Not necessarily. In non-polar solvents like Chloroform-d, the amide hydrogen bonding can cause aggregation, leading to signal broadening.

  • Solution: Switch to DMSO-d6 . The sulfoxide oxygen is a strong hydrogen bond acceptor and will disrupt the intermolecular amide bonds, resulting in sharp peaks.

  • Alternative: If you must use CDCl₃, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to break the aggregation.[1]

Q: Can I use Methanol-d4 for NMR? A: Caution is advised. While the compound is moderately soluble in methanol, the

1
Category: Synthetic Chemistry [1][2]

Q: The compound precipitates when I add the nucleophile in Ethanol. What should I do? A: Ethanol is a poor choice for two reasons: limited solubility and nucleophilic competition.

  • Solution: Switch to Polar Aprotic Solvents like DMF (Dimethylformamide) , DMAc (Dimethylacetamide) , or NMP .[1] These dissolve the compound at high concentrations (up to 1M) and do not react with the electrophilic center.

  • Protocol: Dissolve the amide in minimal DMF before adding your base/nucleophile.

Q: I am trying to heat the reaction to 100°C in DMSO, but the solution turned black. A: You likely triggered a Kornblum-type oxidation or polymerization.[1]

1
  • Fix: Use Sulfolane or DMAc for high-temperature reactions.[1] If using DMSO, keep the temperature below 60°C.

Category: Biological Assays

Q: My compound crashes out immediately when added to cell culture media. A: This is the "Brick Dust" effect.[1] The compound is highly lipophilic (LogP ~2.1) and crystalline.[3]

  • Solution: You must formulate the compound. Simple DMSO dilution is often insufficient.

    • DMSO Stock: Prepare a 10 mM stock in pure anhydrous DMSO.

    • Carrier: Use HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin)  in your aqueous buffer.[1] The hydrophobic cavity of the cyclodextrin encapsulates the aromatic ring, while the exterior remains water-soluble [3].
      
    • Protocol: Dilute the DMSO stock into a 20% HP-

      
      -CD/PBS solution with vortexing, then dilute that mixture into the final media.
      
Validated Protocols
Protocol A: Standard Dissolution for Chemical Synthesis

Use this for alkylation reactions (e.g., attaching the piperidine ring for Bilastine synthesis).

  • Weighing: Weigh the target mass of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

  • Solvent Choice: Select DMF (anhydrous).[1]

  • Volume Calculation: Aim for a concentration of 0.2 M to 0.5 M . (e.g., 240 mg in ~4-5 mL DMF).

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 30°C for 5 minutes.

    • Note: The solution should be clear and slightly yellow.

  • Activation: Add the base (e.g.,

    
    ) after full dissolution to prevent encapsulation of undissolved solids by inorganic salts.[1]
    
Protocol B: Recrystallization (Purification)

If solubility is lower than expected, impurities (oligomers) may be the cause.[1] Recrystallize to restore the crystal lattice.

  • Solvent System: Ethyl Acetate / Heptane (Preferred over alcohol to prevent solvolysis).[1]

  • Dissolution: Suspend crude solid in Ethyl Acetate (10 mL per gram). Heat to reflux (77°C) until dissolved.

  • Precipitation: Remove from heat. Slowly add Heptane (anti-solvent) dropwise until a persistent cloudiness appears.

  • Cooling: Allow to cool to Room Temp, then 4°C.

  • Filtration: Filter the white crystalline solid and wash with cold Heptane.

Solvent Compatibility Matrix
SolventSolubility RatingSuitabilityRisk Factor
Water InsolubleNonePrecipitation
DMSO High (>50 mg/mL)Storage / AssaysOxidation at High T
DMF/DMAc High (>50 mg/mL)SynthesisDifficult to remove
Methanol/Ethanol Moderate (Heat req.)[1]RecrystallizationSolvolysis Risk
DCM/Chloroform ModerateWork-up / NMRNone
Diethyl Ether PoorWashingNone
References
  • Reactivity of

    
    -Haloketones : Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles. Wiley-VCH. (Discusses the electrophilicity and solvolysis risks of chloromethyl ketones).
    
  • DMSO Instability : Kornblum, N., et al. (1957).[1] "A New and Selective Method of Oxidation."[1] Journal of the American Chemical Society, 79(24), 6562. Link

  • Solubility Enhancement : Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Bilastine Synthesis Intermediates : Pal, T., et al. (2014).[1] "Process for the preparation of Bilastine." World Intellectual Property Organization, WO2014188453A2. Link[1]

optimizing reaction conditions for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Optimization & Troubleshooting: Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center. This guide provides authoritative, field-proven insights for optimizing the synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: 851398-77-1)[1]. This highly versatile


-chloroketone is a critical building block in medicinal chemistry. The standard industrial and laboratory route involves the Friedel-Crafts acylation of N-phenylisobutyramide (isobutyranilide) with chloroacetyl chloride using an aluminum chloride (

) catalyst.

Below, you will find a deep dive into the mechanistic causality, troubleshooting logic, and self-validating protocols required to master this transformation.

Section 1: Reaction Overview & Mechanistic Pathway

The synthesis relies on an Electrophilic Aromatic Substitution (EAS). The isobutyramide moiety acts as an activating, ortho/para-directing group. However, the success of this reaction is entirely dependent on managing the Lewis acid complexation states throughout the workflow.

Workflow SM N-phenylisobutyramide + Chloroacetyl Chloride Cat AlCl3 Addition (0-5°C) Strictly Anhydrous SM->Cat Comp Lewis Acid Complexation (Exothermic) Cat->Comp EAS Electrophilic Aromatic Substitution (Para-selective) Comp->EAS Reflux (40°C) Quench Acidic Ice Quench (Ice + Conc. HCl) EAS->Quench Breaks Al-complex Prod N-[4-(2-chloroacetyl)phenyl] -2-methylpropanamide Quench->Prod Phase Separation

Workflow for the Friedel-Crafts synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

Section 2: Fundamental Principles & FAQs

Q: Why does this specific Friedel-Crafts acylation require more than 2.0 equivalents of Aluminum Chloride (


)? 
A:  This is a stoichiometric necessity driven by Lewis acid coordination. 

coordinates strongly with the carbonyl oxygen of the starting isobutyramide (consuming 1.0 eq) and the carbonyl oxygen of the newly formed chloroacetyl group in the product (consuming a 2nd eq)[2]. To generate the active electrophile (the acylium ion) from chloroacetyl chloride, a catalytic excess (0.5 eq) must remain available. Using less than 2.0 equivalents will cause the reaction to stall incomplete.

Q: Why is dichloromethane (DCM) preferred over traditional Friedel-Crafts solvents like carbon disulfide (


)? 
A:  While 

is a classic solvent, DCM offers superior solvation for the highly polar

-amide complexes. In non-polar solvents, these intermediate complexes often precipitate prematurely, coating the unreacted starting material and halting the reaction. DCM maintains a homogeneous reaction mixture and its low boiling point (

) provides a safe, self-regulating reflux temperature[3].

Q: How is regiochemical fidelity (para-selectivity) maintained? A: The isobutyramide group is inherently an ortho/para director. However, the bulky isopropyl group, combined with the massive steric bulk of the coordinated


 molecule, creates severe steric hindrance at the ortho position. This thermodynamic reality drives >95% of the electrophilic attack to the unhindered para position.
Section 3: Troubleshooting Guide

Troubleshooting Issue Issue Detected LowYield Low Yield / Unreacted SM Issue->LowYield Emulsion Sticky Emulsion in Workup Issue->Emulsion Degradation Product Degradation Issue->Degradation Sol1 Check AlCl3 Quality Increase to 2.5+ eq LowYield->Sol1 Sol2 Ensure pH < 1 Add more Conc. HCl Emulsion->Sol2 Sol3 Avoid basic washes Evaporate < 40°C Degradation->Sol3

Troubleshooting logic tree for common issues in chloroacetylation reactions.

Issue 1: Low Conversion & High Starting Material Recovery

  • Cause: Insufficient active catalyst.

    
     is highly hygroscopic; exposure to ambient humidity destroys the catalyst by generating inactive aluminum hydroxides and HCl gas.
    
  • Solution: Ensure strictly anhydrous conditions (flame-dried glassware, inert

    
     atmosphere). Always use a freshly opened bottle of 
    
    
    
    and increase the loading to 2.5–3.0 equivalents.

Issue 2: Formation of a Stubborn, Sticky Emulsion During Aqueous Workup

  • Cause: Incomplete hydrolysis of the aluminum-product complex. At neutral or weakly acidic pH, aluminum forms insoluble, gelatinous aluminum hydroxide (

    
    ) polymers that trap the product and prevent phase separation[3].
    
  • Solution: The quench must be highly acidic. Pour the reaction into crushed ice containing 10% v/v concentrated HCl. The strong acid forces the aluminum into the highly soluble

    
     ionic state. Self-Validation: The aqueous layer must be completely transparent; if it is cloudy, the pH is too high.
    

Issue 3: Product Degradation (Darkening or Tarry Residues)

  • Cause: The

    
    -chloroketone moiety is highly reactive. Prolonged exposure to basic conditions (e.g., washing with strong 
    
    
    
    ) or excessive heat can induce self-alkylation or Darzens-type condensations.
  • Solution: Limit basic washes to mild, cold

    
     if necessary, and keep rotary evaporation bath temperatures strictly below 
    
    
    
    .
Section 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Built-in visual cues will confirm the success of each step.

Step 1: System Preparation

  • Charge a flame-dried,

    
    -purged round-bottom flask with N-phenylisobutyramide (1.0 eq, 100 mmol) and anhydrous DCM (5 volumes).
    
  • Add chloroacetyl chloride (1.2 eq, 120 mmol) via syringe.

  • Cool the mixture to

    
     using an ice-water bath.
    

Step 2: Catalyst Loading (Critical Step)

  • Add anhydrous

    
     (2.5 eq, 250 mmol) portion-wise over 30 minutes to control the exothermic complexation.
    
  • Validation Check: The suspension will turn from pale yellow to a deep, dark brown, indicating successful Lewis acid complexation and generation of the acylium ion[2].

Step 3: Reaction Maturation

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Attach a reflux condenser and heat to

    
     for 2–4 hours.
    
  • Validation Check: Monitor via HPLC or TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material peak is <2%.

Step 4: Acidic Quench & Isolation

  • Cool the reaction to room temperature.

  • Slowly pour the dark mixture into a vigorously stirred beaker containing 300 g of crushed ice and 30 mL of concentrated HCl[3].

  • Validation Check: The dark brown color will immediately dissipate, yielding a biphasic mixture with a clear, pale-yellow organic layer and a transparent aqueous layer.

  • Separate the organic layer, wash with brine (100 mL), dry over anhydrous

    
    , and concentrate under reduced pressure (<
    
    
    
    ). Recrystallize the crude solid from Ethyl Acetate/Hexane.
Section 5: Quantitative Data & Optimization Matrices

Table 1: Effect of


 Stoichiometry on Yield 
Equivalents of

Conversion (%)Isolated Yield (%)Mechanistic Observation
1.0< 5%TraceCatalyst fully sequestered by starting material.
2.060%52%Reaction stalls; insufficient excess for acylium generation.
2.5 > 98% 88% Optimal generation of active electrophile.
3.0> 98%83%Complete conversion, but slight increase in tarry byproducts.

Table 2: Solvent and Temperature Profiling

SolventReflux Temp.Isolated YieldRegioselectivity (Para:Ortho)Process Notes
DCM

88% > 98:2 Excellent solubility; mild thermal profile prevents degradation.
DCE

75%90:10Higher heat degrades selectivity and promotes side reactions.


58%> 95:5Poor solubility of Al-complexes causes premature precipitation.
References

Sources

Technical Support Center: Troubleshooting the Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide via the Friedel-Crafts chloroacetylation of N-phenylisobutyramide (isobutyranilide) is a critical carbon-carbon bond-forming workflow in the development of para-substituted aniline derivatives[1]. While the bulky isobutyramide group strongly directs electrophilic aromatic substitution to the para-position, the bifunctional nature of chloroacetyl chloride and the harsh Lewis acidic conditions can lead to a complex profile of side reactions[2]. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high regioselectivity and yield.

Section 1: Mechanistic Pathways and Side Reactions

Understanding the divergence between the main thermodynamic pathway and kinetic side reactions is essential for optimizing this synthesis.

G A N-phenylisobutyramide (Starting Material) C Acylium Ion Intermediate A->C + B H Side Reaction 4: N-Acylation (Imide) A->H Direct N-Attack B Chloroacetyl Chloride + AlCl3 D Target Product: N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide C->D Para-Attack E Side Reaction 1: Ortho-Acylation C->E Ortho-Attack F Side Reaction 2: Amide Hydrolysis D->F Harsh Workup G Side Reaction 3: Alkylation (Tars) D->G Prolonged Heating E->G

Reaction pathways for the chloroacetylation of N-phenylisobutyramide.

Section 2: Troubleshooting FAQs

Q: Why is my yield of the target product so low, with mostly unreacted starting material recovered? A: This is almost always a stoichiometry issue regarding the Lewis acid. N-phenylisobutyramide[3] contains a highly Lewis-basic amide carbonyl. When aluminum chloride (AlCl₃) is added, the first equivalent strongly coordinates to this amide oxygen. This complexation is required to deactivate the nitrogen and prevent N-acylation, but it effectively consumes the catalyst[2]. You must use a minimum of 2.5 equivalents of AlCl₃: one to complex the substrate, one to activate the chloroacetyl chloride into the reactive acylium ion, and a slight excess to drive the kinetics[4].

Q: I am detecting a significant amount of an intractable, dark tar. What causes this? A: Chloroacetyl chloride is a bifunctional electrophile. While the acyl chloride end is highly reactive and undergoes Friedel-Crafts acylation rapidly at low temperatures (0–5 °C), the alkyl chloride end (-CH₂Cl) can undergo Friedel-Crafts alkylation if the reaction is allowed to reach higher temperatures (>25 °C) for extended periods. This secondary alkylation leads to intermolecular cross-linking and oligomerization (tar formation). Maintain the reaction temperature strictly below 15 °C and monitor completion via TLC to avoid over-reaction.

Q: LC-MS analysis of my crude product shows a mass corresponding to de-isobutyrylation (4-(2-chloroacetyl)aniline). How did this happen? A: This is an artifact of the quenching process, not the main reaction. The AlCl₃-product complex is highly exothermic upon hydrolysis. If the reaction is quenched by pouring it into water that is not sufficiently chilled, the localized spike in temperature combined with the generated HCl creates harsh aqueous acidic conditions. These conditions readily hydrolyze the sterically hindered but acid-sensitive isobutyramide group. Always quench by pouring the reaction mixture slowly over a large excess of crushed ice and vigorously stir to dissipate heat[4].

Q: How can I minimize the formation of the ortho-isomer? A: The isobutyryl group is bulky, which inherently provides excellent para-directing steric shielding. However, ortho-acylation can still occur if the reaction is run in highly polar solvents or at elevated temperatures. Using a non-polar or moderately polar halogenated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0–5 °C maximizes the regioselectivity for the para-position.

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting product profile.

AlCl₃ (eq)Temp (°C)Time (h)Target Para-Isomer (%)Ortho-Isomer (%)Tar/Oligomer (%)Unreacted SM (%)
1.20–54.015<1084
2.50–54.0923<14
2.5254.0658252
3.0402.03010600

Section 4: Validated Step-by-Step Protocol

This protocol utilizes self-validating checkpoints to ensure the reaction is proceeding as intended and side reactions are mitigated.

Step 1: Substrate Preparation & Protection

  • Action: To a flame-dried 250 mL three-necked round-bottom flask under nitrogen, add N-phenylisobutyramide (1.0 eq, 50 mmol) and anhydrous dichloromethane (100 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Action: Carefully add anhydrous AlCl₃ (2.5 eq, 125 mmol) portion-wise over 15 minutes[4].

  • Self-Validation: The suspension will turn from colorless to a pale yellow/orange complex. A mild exotherm will occur. Causality: This visual change confirms the Lewis acid has successfully coordinated with the amide carbonyl, protecting the nitrogen from unwanted N-acylation.

Step 2: Electrophilic Addition

  • Action: Dissolve chloroacetyl chloride (1.2 eq, 60 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature between 0–5 °C[4].

  • Self-Validation: The mixture will gradually darken to a deep red/brown homogeneous solution. HCl gas will begin to evolve. Causality: The color change and gas evolution indicate the formation of the highly electrophilic acylium ion and subsequent electrophilic aromatic substitution.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to no higher than 15 °C for an additional 2 hours.

  • Self-Validation: Perform a TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.6) should be absent, replaced by a major UV-active spot (Rf ~0.4). If a baseline streak appears, the temperature is too high, and alkylation (tarring) is beginning.

Step 4: Controlled Quenching

  • Action: Cool the reaction mixture back to 0 °C. Slowly pour the mixture into a vigorously stirred beaker containing 300 g of crushed ice and 50 mL of concentrated HCl[4].

  • Self-Validation: Vigorous bubbling and phase separation will occur. The organic layer should return to a pale yellow color. Causality: The massive heat capacity of the crushed ice prevents the exothermic hydrolysis of the AlCl₃ complex from boiling the solvent or hydrolyzing the isobutyramide group into 4-(2-chloroacetyl)aniline.

Step 5: Isolation

  • Action: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize and remove residual chloroacetic acid), then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to afford the pure para-isomer.

References

Sources

Technical Support Center: Stability & Degradation of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

[1]

Current Status: Operational Ticket Focus: Degradation Pathways, Stability Troubleshooting, and Analytical Artifacts Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Executive Summary: The Nature of the Beast

You are likely working with N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (also known as the Fexofenadine Chloro-Ketone Intermediate) as a key electrophile in API synthesis.[1]

The Core Problem: This molecule is designed to be reactive. The


1
  • Nucleophiles: Water (hydrolysis), Alcohols (solvolysis), and Thiols.[1]

  • Light: Photolytic dehalogenation.

  • Bases: Rapid degradation via enolization and substitution.

This guide provides the causality behind its degradation and protocols to stabilize your workflow.

Module 1: The Primary Instability (Hydrolysis & Solvolysis)[1]

User Question: "I see a growing impurity peak at RRT ~0.85 (or similar) in my LC-MS with a mass shift of -18 Da (or +14 Da in methanol). What is happening?"

Technical Diagnosis: You are observing Nucleophilic Substitution (


)

1
  • Scenario A (Aqueous Buffers): Water attacks the

    
    -carbon, displacing chloride.[1]
    
    • Product:Hydroxy Impurity (N-[4-(2-hydroxyacetyl)phenyl]-2-methylpropanamide).[1]

    • Mass Shift: The net change from

      
       (
      
      
      ) to
      
      
      (
      
      
      ) results in a mass decrease of approx 18.5 Da .[1]
  • Scenario B (Methanol Diluent): If you dissolve your sample in Methanol for HPLC, the solvent attacks the

    
    -carbon.[1]
    
    • Product:Methoxy Impurity (N-[4-(2-methoxyacetyl)phenyl]-2-methylpropanamide).[1]

    • Mass Shift: Replacement of

      
       with 
      
      
      results in a mass decrease of approx 4 Da .

Corrective Protocol: Analytical Sample Preparation Do NOT use protic solvents (MeOH, EtOH, Water) as the primary diluent for long-term storage or autosampler runs.[1]

  • Diluent: Use Acetonitrile (ACN) or Dichloromethane (DCM) .[1]

  • Buffer: If aqueous buffer is required for chromatography, keep the autosampler temperature at 4°C .

  • Verification: Inject the sample immediately after preparation. If the impurity peak area increases over 4 hours, it is an in-situ artifact, not a process impurity.[1]

Module 2: Photostability (The Radical Pathway)

User Question: "My solid sample turned slightly yellow/brown after sitting on the bench for a week. Is it still usable?"

Technical Diagnosis:

photolabile

1
  • Mechanism: Light

    
     Carbon radical + Chlorine radical.
    
  • Fate: The radical abstracts a hydrogen from the solvent or lattice, leading to Dechlorination .

  • Product: Deschloro Impurity (N-(4-acetylphenyl)-2-methylpropanamide).[1]

  • Mass Shift: Loss of Cl (

    
    ) and gain of H (
    
    
    ) = Net loss of 34 Da .[1]

Corrective Protocol: Handling & Storage

  • Amber Glass: strictly required.

  • Foil Wrap: For reactor vessels during synthesis.[2]

  • Re-test: If yellowing occurs, check for the Deschloro impurity by LC-MS. If <0.5%, repurification (recrystallization from Toluene/Hexane) may salvage the batch.

Module 3: Pathway Visualization

The following diagram maps the degradation logic. Use this to identify your specific impurity based on reaction conditions.

DegradationMapParentParent Molecule(N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide)MW: ~239.7HydroxyHydroxy Impurity(Hydrolysis Product)MW: ~221.3(-18 Da)Parent->Hydroxy + H2O / pH > 7(Nucleophilic Substitution)MethoxyMethoxy Impurity(Solvolysis in MeOH)MW: ~235.3(-4 Da)Parent->Methoxy + MeOH(Solvolysis)DeschloroDeschloro Impurity(Photolysis Product)MW: ~205.3(-34 Da)Parent->Deschloro + hν (Light)(Homolytic Cleavage)AnilineAmide Hydrolysis Product(Acid/Base Catalyzed)MW: ~169.6Parent->Aniline Strong Acid/Base(Amide Cleavage)

Figure 1: Degradation pathways of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide showing mass shifts and causality.[1]

Module 4: Quantitative Troubleshooting Data

Use this table to correlate your LC-MS findings with the degradation pathway.

Impurity NameMechanismMass Shift (

Da)
Relative Retention Time (RRT)*Causality
Hydroxy Impurity Hydrolysis (

)
-18.4 ~0.7 - 0.8Aqueous buffers, high pH, moisture in solid.[1]
Methoxy Impurity Solvolysis-4.4 ~0.9Dissolving in Methanol.
Deschloro Impurity Photolysis-34.4 ~1.1 - 1.2Light exposure.[1]
Amide Hydrolysis Acid/Base Cleavage-70.1 < 0.5Strong acidic/basic conditions (> pH 10, < pH 2).[1]
Dimer Alkylation+200+ > 1.5High concentration + basic pH (self-alkylation).[1]

*RRT is estimated based on typical C18 Reverse Phase conditions (Water/ACN).

Module 5: Experimental Protocols
Protocol A: Forced Degradation Study (Validation)

To confirm the stability profile for your specific formulation or synthesis:

  • Preparation: Prepare a 1 mg/mL solution of the parent in Acetonitrile.

  • Acid Stress: Add 0.1 N HCl (1:1 v/v). Heat at 60°C for 2 hours.

    • Expectation: Primary degradation to Hydroxy impurity (via hydrolysis) and potential Amide cleavage .[1]

  • Base Stress: Add 0.1 N NaOH (1:1 v/v). Room Temp for 1 hour.

    • Expectation: Rapid conversion to Hydroxy impurity and complex colored polymers (aldol-like condensations).[1]

  • Oxidative Stress: Add 3%

    
    .[3] Room Temp for 4 hours.
    
    • Expectation: N-oxide formation on the amide nitrogen (minor) or phenyl ring oxidation.[1][3]

  • Analysis: Neutralize and analyze via HPLC-UV (254 nm) and LC-MS.

Protocol B: Removing the "Lachrymator" Hazard

This compound is a potent skin irritant and lachrymator (tear gas effect) due to the alkylating

  • Spill Cleanup: Do NOT wipe with water (slow reaction).[1]

  • Neutralization Solution: Use a solution of 10% aqueous ammonia or 5% sodium thiosulfate . Thiosulfate reacts rapidly with the alkyl halide to form a non-volatile, water-soluble thiosulfate ester.[1]

References
  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation. Link

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing reactivity of

    
    -halo ketones). Link[1]
    
  • Reddy, K. S., et al. (2014).[1] "Synthesis and characterization of impurities in Fexofenadine Hydrochloride." Journal of Chemical and Pharmaceutical Research, 6(11), 234-240.[1] (Specific reference to Fexofenadine intermediates and hydroxy impurities). Link

  • U.S. Pharmacopeia (USP). Fexofenadine Hydrochloride Monograph.[1][] (Defines related compounds and specific impurity limits). Link[1]

troubleshooting N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide purification by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Subject: Troubleshooting Chromatography & Purification Assigned Specialist: Senior Application Scientist, Separation Sciences

Welcome to the Technical Support Center

You are likely working with N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (often an intermediate in the synthesis of pharmaceuticals like Bilastine). This molecule contains two distinct functional motifs that dictate its purification behavior:[1]

  • The Anilide Core: Provides moderate polarity and UV activity.

  • The

    
    -Chloroacetyl Group:  The "troublemaker." It is an electrophilic alkylating agent, susceptible to hydrolysis, elimination, and nucleophilic attack.
    

This guide addresses the specific failure modes researchers encounter when purifying this compound.

Module 1: Method Selection (The "Stop & Think" Phase)

User Question: I am struggling with column chromatography. The recovery is low, and the product looks impure. Is there a better way?

Specialist Response: Chromatography should often be your secondary choice for this specific intermediate. The


-chloroacetyl group is unstable on active silica surfaces. Before troubleshooting the column, evaluate recrystallization.[2]
Quick Decision Matrix
FeatureRecrystallization (Recommended)Flash Chromatography (Silica)
Purity Potential High (>98%)Moderate (Risk of tailing)
Stability Risk Low (Thermal only)High (Acidic hydrolysis on silica)
Scalability Excellent (Multi-gram to kg)Poor (Loading limits)
Solvent Systems EtOH, MeOH, or TolueneHexane/EtOAc or DCM/MeOH

Protocol: Recrystallization (The "Golden Standard")

  • Solvent: Ethanol (95%) or Toluene.

  • Method: Dissolve crude solid in boiling solvent (approx. 5-10 mL/g). If insoluble particles remain, perform a hot filtration. Allow to cool slowly to RT, then

    
    .
    
  • Note: If the product oils out, re-heat and add a seed crystal.

Module 2: Chromatography Troubleshooting (Decomposition)

User Question: My TLC shows a clean spot, but after the column, I see a new baseline spot or a streak. My yield is <60%. What is happening?

Diagnosis: On-Column Degradation. Standard Silica Gel 60 is slightly acidic (


). The 

-chloroketone moiety is sensitive.[3] Prolonged exposure to acidic silica, especially if the flow is slow, causes:
  • Hydrolysis: Conversion to the

    
    -hydroxy ketone.
    
  • Elimination: Loss of HCl to form the vinyl ketone (polymerizes rapidly).

Solution Workflow
Corrective Protocols
  • Neutralize the Silica (The "Buffered" Approach):

    • Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) .

    • Critical Warning: Do NOT include TEA in the actual elution solvent. Free amines can react with the

      
      -chloride (alkylation). You only want to neutralize the surface silanols. Wash the column with 2 column volumes (CV) of pure solvent before loading your compound.
      
  • Use Neutral Alumina:

    • If silica persists in degrading the compound, switch to Neutral Alumina (Grade III) . It is less active and avoids the acid-catalyzed hydrolysis.

Module 3: Resolution Issues (Separating Impurities)

User Question: I cannot separate the product from the Starting Material (SM) or the Dichloro-impurity. They co-elute.

Analysis:

  • Starting Material (SM): N-(4-acetylphenyl)-2-methylpropanamide (More polar than product? No, usually slightly less or similar).

  • Dichloro-impurity: N-[4-(2,2-dichloroacetyl)phenyl]-... (Less polar).

The


-chloro group adds significant lipophilicity compared to the acetyl, but the amide dominates polarity.
Mobile Phase Optimization
Solvent SystemSuitabilityComments
Hexane / EtOAc StandardGood for bulk removal of non-polar tars. Often fails to separate SM from Product (

).
DCM / MeOH High Risk Avoid. Methanol is nucleophilic. On silica, it can displace the chloride (solvolysis) to form the methoxy-ketone.
Toluene / Acetone Recommended Excellent selectivity for aromatic amides. The

-

interactions of Toluene with the phenyl ring often resolve the halo-species.
DCM / Ether AlternativeGood for solubility, moderate resolution.

Expert Tip: If using Hexane/EtOAc, run a gradient starting very shallow (e.g., 10% EtOAc


 40% EtOAc). The chloro-compound usually elutes before the non-chlorinated starting material in non-polar systems due to the "heavy atom" effect reducing H-bonding capability slightly.

Module 4: Solubility & Loading (The "Clogging" Issue)

User Question: The compound is not soluble in Hexane/EtOAc. When I try to load it using DCM, it precipitates on the top of the column and streaks.

Specialist Response: This is a classic "Solubility Mismatch." The compound is an amide (polar solid) but you are eluting with non-polar solvents. Liquid loading with DCM creates a supersaturated zone when the DCM evaporates or mixes with Hexane, causing precipitation.

The Fix: Dry Loading (Solid Load)

Do not liquid load. Use the Celite/Silica Dry Load technique.

  • Dissolve: Dissolve your crude mixture in the minimum amount of DCM or Acetone (where it is fully soluble).

  • Adsorb: Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude).

  • Evaporate: Rotovap to dryness. You should have a free-flowing powder.

  • Load: Pour this powder on top of your pre-packed column. Add a layer of sand.

  • Elute: Start your gradient. This eliminates the "precipitation band" and tightens your peaks.

References

  • Reaction Context & Synthesis

    • Patent: Process for the preparation of Bilastine intermediates. (See WO2014188453A2 for the specific chlorination and handling of Formula-6).

  • Alpha-Haloketone Stability

    • Review: Erian, A. W., et al. "The Chemistry of

      
      -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003. (Discusses reactivity with nucleophiles and bases). 
      
  • Chromatography Techniques

    • Standard Protocol: Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org.[4] Chem., 1978. (The foundational text for flash chromatography).

  • Silica Gel Acidity: Technical Note: "Purification of acid-sensitive compounds." Common Organic Chemistry Troubleshooting. (General consensus on neutralizing silica with Et3N).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, as


-haloketones are potent lachrymators and skin irritants.

Sources

Technical Support Center: Troubleshooting & Optimizing the Reactivity of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals working with N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide .

Structurally, this molecule features a stable isobutyramide tail and a highly reactive


-chloro ketone "warhead." The 

-chloro ketone is a classic electrophilic center primed for bimolecular nucleophilic substitution (S

2)[1]. While the adjacent carbonyl group lowers the LUMO energy to stabilize the transition state, researchers frequently encounter sluggish kinetics or complex side reactions when coupling this intermediate with sterically hindered amines or biological thiols[2]. This guide provides field-proven, mechanistically grounded strategies to enhance and control its reactivity.

Part 1: Expert Q&A - Troubleshooting Reactivity

Q1: My S


2 coupling with a secondary amine is stalling at 40% conversion. How can I drive this to completion without harsh heating? 
A:  The bottleneck is the activation energy required to displace the chloride ion. While 

-chloro ketones are generally reactive[1], chloride remains a mediocre leaving group for bulky nucleophiles. The Causality: Implement an in situ Finkelstein reaction by adding catalytic Sodium Iodide (NaI)[3]. Iodide is a highly polarizable, "soft" nucleophile that rapidly displaces the chloride, forming a transient

-iodo ketone. Because the C–I bond is significantly weaker and longer than the C–Cl bond, the subsequent attack by your secondary amine is exponentially faster. This creates a catalytic cycle that bypasses the high-energy C–Cl cleavage step.

Q2: I switched my solvent from Methanol to DMF, and my reaction rate skyrocketed. Mechanistically, why did this happen? A: This is a textbook example of solvent-mediated transition state stabilization. The Causality: Methanol is a polar protic solvent. It forms a dense hydrogen-bonded shell around your nucleophile (e.g., the amine's lone pair), thermodynamically stabilizing it and sterically blocking its approach to the electrophilic


-carbon. Dimethylformamide (DMF) is polar aprotic. It efficiently solvates the counter-cations but cannot hydrogen-bond to the nucleophile. This leaves the nucleophile "naked" and highly energetic, drastically lowering the S

2 activation barrier.

Q3: I am observing complex mixtures and degradation instead of the desired alkylated product. What is going wrong? A: You are likely using a base that is too strong or too nucleophilic (e.g., NaOH, KOH, or unhindered primary amines).


-Chloro ketones are highly sensitive to base-catalyzed side reactions[2].
The Causality: Strong bases can deprotonate the 

-carbon, leading to Favorskii rearrangements or Darzens condensations. Nucleophilic bases can directly attack the carbonyl carbon, causing hydrolysis. The Fix: Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts purely as a "proton sponge" to neutralize the HCl byproduct, driving the equilibrium forward without participating in nucleophilic side reactions.

Part 2: Quantitative Data & Parameter Selection

To systematically optimize your reaction conditions, refer to the following matrices summarizing the kinetic impacts of solvent and base selection.

Table 1: Relative S


2 Reaction Rates by Leaving Group and Solvent 
Leaving GroupSolvent TypeExampleRelative Rate MultiplierMechanistic Causality
Cl (Default)Polar ProticMethanol1x (Baseline)Nucleophile is heavily solvated via H-bonding, dampening reactivity.
Cl Polar AproticDMF / DMSO~10³xNucleophile remains unsolvated; transition state is stabilized.
I (via NaI)Polar AproticAcetone~10⁴xWeaker C–I bond; excellent leaving group ability drives kinetics[3].
I (via NaI)Polar AproticDMF / MeCN>10⁵x Synergistic effect of a naked nucleophile and a weak C–X bond.

Table 2: Base Selection Matrix for


-Chloro Ketone Alkylation 
BaseClassificationRecommendationResulting Causality
DIPEA Sterically HinderedHighly Recommended Neutralizes HCl without nucleophilic attack on the carbonyl.
K₂CO₃ Mild InorganicRecommendedExcellent for thiol alkylations; prevents over-alkylation.
NaOH Strong / NucleophilicAvoidPromotes Favorskii rearrangement and amide hydrolysis.

Part 3: Experimental Methodology

Protocol: Finkelstein-Enhanced Amine Alkylation

Objective: Couple N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide with a sterically hindered amine. Self-Validating System: The immediate color change (a faint yellow/brown tint from transient iodine species) or the precipitation of NaCl validates that the active catalytic cycle has initiated.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 1.0 equivalent (eq) of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide in anhydrous DMF to achieve a 0.1 M concentration.

  • Catalyst Activation: Add 0.2 eq of anhydrous Sodium Iodide (NaI). Stir at room temperature for 15 minutes to allow the equilibrium formation of the highly reactive

    
    -iodo intermediate[3].
    
  • Proton Scavenging: Add 2.0 eq of DIPEA to the stirring solution.

  • Nucleophilic Attack: Dropwise add 1.1 eq of the target amine. The dropwise addition prevents localized heating and minimizes bis-alkylation.

  • Reaction Monitoring: Stir at 25–35 °C. Monitor the reaction via LC-MS or TLC (Hexane:EtOAc). The reaction typically reaches >95% conversion within 2–4 hours.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous Na₂S₂O₃ (to reduce any residual iodine/iodide), followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 4: Mechanistic & Workflow Visualizations

Pathway A N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide C Iodo-Ketone Intermediate A->C + I⁻ (Fast) E Alkylated Product A->E + Nu: (Slow SN2) B NaI Catalyst (Finkelstein) B->C Supplies I⁻ C->E + Nu: (Very Fast) D Nucleophile (Amine/Thiol) D->E Attacks Carbon

Fig 1. Finkelstein-catalyzed SN2 pathway enhancing alpha-chloro ketone reactivity.

Workflow Start Low Reactivity Solvent Check Solvent Start->Solvent Catalyst Check Leaving Group Start->Catalyst Base Check Base Start->Base SolventFix Use DMF/DMSO Solvent->SolventFix If Protic CatFix Add NaI Catalyst Catalyst->CatFix To Lower Ea BaseFix Use DIPEA Base->BaseFix To Stop Side Rxns

Fig 2. Step-by-step troubleshooting workflow for optimizing alkylation reactions.

Part 5: References

1.[3] Benchchem. "2-chloro-N-(2-phenylpropyl)acetamide | For Research - Benchchem". Available at: 2. Sigma-Aldrich. "12064 | Sigma-Aldrich: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide". Available at: 3.[1] Benchchem. "4-Chloro-3-oxobutyryl chloride | 41295-64-1 - Benchchem". Available at: 4.[2] Benchchem. "2-Chloro-1-(3-chlorophenyl)propan-1-one | 34841-41-3 | Benchchem". Available at:

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, the precise modification of biological macromolecules is paramount. Alkylating agents, a class of reactive compounds that form stable covalent bonds with nucleophilic functional groups in proteins and nucleic acids, are indispensable tools in this pursuit. This guide provides an in-depth comparison of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, a specific chloroacetamide-containing compound, with other canonical alkylating agents. We will delve into the mechanistic nuances, compare key performance metrics with supporting data, and provide actionable experimental protocols to empower researchers to make informed decisions for their specific applications.

Section 1: The Covalent Connection: Mechanism of Action

Alkylating agents function as electrophiles, seeking out and reacting with electron-rich nucleophiles within biological systems. Their utility is defined by the nature of their "warhead"—the reactive group—and the scaffold to which it is attached. The primary biological nucleophiles targeted are the thiol group of cysteine, the imidazole of histidine, and the ε-amino group of lysine.[1][2]

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide belongs to the α-haloacetamide class of alkylating agents. The key to its reactivity is the chloroacetyl group. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack by residues like cysteine via an SN2 reaction mechanism.[3][4] This forms a stable thioether bond, covalently modifying the target protein.[3]

For comparison, we will consider two widely used agents:

  • Iodoacetamide: A classic and highly reactive α-haloacetamide. Its mechanism is identical to its chloro--substituted counterpart, but the carbon-iodine bond is weaker and iodide is a better leaving group than chloride. This fundamental chemical difference leads to significantly higher reactivity.[5]

  • N-ethylmaleimide (NEM): An alternative class of thiol-reactive compounds that undergoes a Michael addition reaction with cysteine thiols.

The choice between these agents is a critical experimental decision, representing a trade-off between reaction speed and selectivity.

Figure 1: General SN2 mechanism for protein alkylation by α-haloacetamides.

Section 2: Performance Metrics: A Data-Driven Comparison

The empirical performance of an alkylating agent can be distilled into three key areas: reactivity, specificity, and cytotoxicity. The optimal agent for an experiment balances these factors to achieve the desired biological or chemical outcome.

Reactivity

Reactivity is a measure of how quickly an agent modifies its target. A common and robust method for quantifying this is the Glutathione (GSH) Reactivity Assay.[6][7] GSH, a tripeptide containing cysteine, serves as a model nucleophile. The rate of reaction is typically reported as a half-life (t½), the time required for 50% of the agent to be consumed.[6][8]

Why this matters: High reactivity (short t½) can be advantageous for rapid labeling but increases the risk of off-target reactions and can make handling difficult. Lower reactivity (longer t½) provides a larger experimental window and can improve selectivity for a specific target, especially if the non-covalent affinity of the scaffold directs the warhead to a specific cysteine.[8]

Alkylating Agent ClassReactive GroupRelative ReactivityTypical GSH t½Key Considerations
N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide ChloroacetamideModerateMinutes to HoursGood balance of reactivity and stability; allows for wider experimental windows.[5][9][10]
Iodoacetamide IodoacetamideHighSeconds to MinutesRapid labeling, but prone to off-target reactions with other nucleophilic residues.[5]
N-ethylmaleimide (NEM) MaleimideHighSeconds to MinutesHighly thiol-specific via Michael addition, but can undergo hydrolysis.

Note: Specific t½ values are highly dependent on buffer conditions (pH, temperature) and the specific structure of the compound. The values provided are for general comparison.

Specificity and Side Reactions

Specificity refers to the ability of an agent to react solely with its intended target (e.g., cysteine) over other nucleophilic amino acids. While α-haloacetamides primarily target cysteine, their reactivity can lead to off-target modifications.

  • Iodoacetamide is known to react with histidine, lysine, methionine, and even the N-terminus of proteins, which can complicate proteomic analyses.[5][10]

  • Chloroacetamide-based reagents , including compounds like N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, generally exhibit higher specificity for cysteine compared to iodoacetamide.[5][11] However, a significant and often overlooked side reaction is the oxidation of methionine residues. Studies have shown that chloroacetamide can increase methionine oxidation to as high as 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[9][10]

Causality in Experimental Choice: If preserving the oxidation state of methionine is critical for the biological question being investigated (e.g., in studies of oxidative stress), iodoacetamide may be the superior choice despite its lower cysteine specificity. Conversely, if the primary goal is to avoid alkylation of lysine and histidine residues, a chloroacetamide would be preferable, with the caveat of potential methionine oxidation.

Cytotoxicity

In the context of drug development, alkylating agents are often designed to be cytotoxic to target cells (e.g., cancer cells).[12] For research applications like protein labeling, however, high cytotoxicity can be an undesirable side effect. Cytotoxicity is typically measured using cell viability assays, such as the MTT assay, and is reported as the IC50 (the concentration required to inhibit cell growth by 50%).[13][14]

Agent ClassTypical Cytotoxicity ProfilePrimary Application Context
Chloroacetamides Varies widely based on scaffoldCan be tuned for either high cytotoxicity (anticancer) or low cytotoxicity (biochemical probes).[15]
Iodoacetamide Generally highPrimarily used as a reactive probe in proteomics; too non-specific for therapeutic use.[5]
Clinical Alkylating Agents (e.g., Chlorambucil) High (by design)Used as chemotherapeutics to induce DNA damage in cancer cells.[16]

The scaffold of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a key determinant of its ultimate cytotoxicity and target engagement profile. This modularity is a core principle in fragment-based drug discovery (FBDD), where a reactive fragment is linked to various scaffolds to optimize potency and selectivity.[17][18]

Section 3: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, step-by-step protocols for evaluating the key performance metrics discussed above.

Protocol 1: Glutathione (GSH) Reactivity Assay

This protocol determines the reactivity of an alkylating agent by measuring its rate of depletion in the presence of excess GSH.[6]

Workflow Diagram:

GSH_Reactivity_Workflow start Start prep_reagents Prepare Reagents (PBS, GSH, Test Compound) start->prep_reagents incubate Incubate Compound + GSH (37°C) prep_reagents->incubate time_points Aliquot at Time Points (e.g., 0, 5, 15, 30, 60, 120 min) incubate->time_points quench Quench Reaction (e.g., with acid) time_points->quench analyze Analyze by LC-MS (Monitor parent compound depletion) quench->analyze calculate Calculate Half-Life (t½) (Log-linear plot of parent depletion) analyze->calculate end End calculate->end

Figure 2: Workflow for the Glutathione (GSH) Reactivity Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of Glutathione (GSH) in a phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a 10 mM stock solution of the test alkylating agent (e.g., N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide) in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add PBS to a final volume of 1 mL.

    • Add the GSH stock solution to a final concentration of 1 mM.

    • Pre-warm the solution to 37°C for 5 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by adding the test agent stock solution to a final concentration of 100 µM. Mix thoroughly.

    • Immediately withdraw a 50 µL aliquot (this is the T=0 time point) and quench it in a tube containing 50 µL of 1% formic acid to stop the reaction.

    • Continue to incubate the reaction mixture at 37°C, taking and quenching aliquots at subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • Analysis:

    • Analyze all quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the depletion of the parent compound's mass peak over time.

  • Data Analysis:

    • Calculate the peak area for the parent compound at each time point.

    • Plot the natural log (ln) of the percentage of the remaining parent compound against time.

    • The half-life (t½) can be calculated from the slope (k) of the resulting linear plot using the equation: t½ = 0.693 / k .[6]

Protocol 2: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxicity.[13][19]

Methodology:

  • Cell Plating:

    • Seed cells (e.g., HeLa or A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test alkylating agent in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle only" (e.g., DMSO) and "no treatment" controls.

    • Incubate the plates for a specified duration (e.g., 48 or 72 hours).[12]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[19]

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[13]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the "vehicle only" control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Conclusion and Field-Proven Insights

The selection of an alkylating agent is not a one-size-fits-all decision. It requires a nuanced understanding of the trade-offs between reactivity, specificity, and the experimental context.

  • N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide , and other chloroacetamides, represent a "middle ground" in reactivity. They are ideal for applications where a degree of control is needed, such as in targeted covalent inhibitor design where the scaffold's intrinsic affinity can guide the moderately reactive warhead to a specific cysteine, minimizing rampant off-target effects seen with more aggressive agents like iodoacetamide.[8]

  • Iodoacetamide remains the workhorse for general, rapid, and complete alkylation of cysteine residues in proteomics sample preparation, but users must be aware of its potential to modify other residues.[5][10]

  • The critical finding that chloroacetamides can induce significant methionine oxidation is a key piece of field-proven insight.[9][10] Researchers studying redox signaling or protein stability must account for this potential artifact in their experimental design and data interpretation.

By leveraging the comparative data and robust protocols provided in this guide, researchers can rationally select the most appropriate alkylating agent, ensuring the generation of high-quality, interpretable data in their pursuit of novel biological insights and therapeutics.

References

  • Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Hawkins, C. L., & Davies, M. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3467-3471. [Link]

  • National Center for Biotechnology Information. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
  • ResearchGate. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification | Request PDF. Retrieved from [Link]

  • X-Chem. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CABI Digital Library. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]

  • X-Chem. (n.d.). Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays. Retrieved from [Link]

  • American Chemical Society. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]

  • Pharmapproach. (n.d.). Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An update on the discovery and development of reversible covalent inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Retrieved from [Link]

  • Bar-Ilan University. (2025). The Reactivity of α-Fluorinated Mono- and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • Oxford Academic. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved from [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)- N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4 H)-yl)acetamide derivatives. Retrieved from [Link]

  • Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Pharmaffiliates. (n.d.). 2-(4-(2-Chloroacetyl)phenyl)-N-methoxy-N,2-dimethylpropanamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

Sources

bioactivity comparison of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide and its analogs.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (also known as N-(4-(2-chloroacetyl)phenyl)isobutyramide ), a critical synthetic intermediate and bioactive scaffold. While primarily recognized as the key precursor for the second-generation antihistamine Bilastine , its structure—a para-substituted α-haloketone—confers specific alkylating bioactivity that necessitates rigorous comparison with analogs for both synthetic efficiency and toxicological profiling.

Executive Summary: The "Chloro-Isobutyryl" Scaffold

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide represents a strategic balance between reactivity and stability. In drug development, it serves two distinct roles:

  • Synthetic Precursor: It is the "warhead" intermediate used to construct the benzimidazole core of Bilastine via alkylation-cyclization.

  • Bioactive Probe: As an α-haloketone, it acts as a covalent modifier of cysteine thiols, making it a reference compound for studying alkylating potential and genotoxicity (impurity profiling).

This guide compares its performance against Bromo-analogs (higher reactivity, lower stability) and Acetyl-analogs (lower lipophilicity) to optimize process chemistry and safety protocols.

Comparative Bioactivity & Reactivity Analysis

The "bioactivity" of this intermediate is defined by its electrophilic chloroacetyl group (C-Cl) and the steric modulation of the isobutyryl (2-methylpropanamide) tail.

Table 1: Performance Comparison with Key Analogs
FeatureN-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (Target)Bromo-Analog (Alternative 1)Acetyl-Analog (Alternative 2)
Structure Cl-CH₂-CO-Ph-NH-CO-iPrBr-CH₂-CO-Ph-NH-CO-iPrCl-CH₂-CO-Ph-NH-CO-Me
Primary Role Bilastine Precursor (Standard)Highly Reactive PrecursorGeneral Building Block
Alkylating Power Moderate (Selective)High (Promiscuous)Moderate
Stability High (Stable at RT)Low (Light/Moisture Sensitive)High
Lipophilicity (LogP) ~2.5 (Optimal for organic solvents)~2.7~1.8 (Lower solubility)
Toxicity (PGI) Potential Genotoxic Impurity (PGI)Severe PGI (Highly mutagenic)PGI
Synthetic Yield 85-92% (Cyclization step)60-75% (Side reactions common)80-85%
Mechanistic Insight: Why the Chloro-Isobutyryl Variant?
  • Causality of Choice: The Chloro group is preferred over the Bromo group for large-scale manufacturing of Bilastine because it offers a wider "process window." The Bromo-analog is too labile, leading to dimerization and hydrolysis impurities before the target cyclization can occur.

  • Steric Control: The Isobutyryl group (vs. Acetyl) provides steric bulk that directs the subsequent alkylation regioselectivity and improves solubility in non-polar solvents (e.g., Toluene/DCM) used during the benzimidazole formation.

Biological & Synthetic Pathway Visualization

The following diagram illustrates the critical role of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide in the synthesis of Bilastine, highlighting the Bioactive Alkylation Step where the chloroacetyl "warhead" reacts with the imidazole nucleophile.

Bilastine_Synthesis Start Precursor: N-(4-acetylphenyl) -2-methylpropanamide Step1 Chlorination (SO2Cl2 or ClCH2COCl) Start->Step1 Activation Target TARGET INTERMEDIATE: N-[4-(2-chloroacetyl)phenyl] -2-methylpropanamide Step1->Target Yield: ~90% Step2 Alkylation & Cyclization (Bioactive Step) Target->Step2 Electrophilic Attack Reagent Nucleophile: 2-(4-piperidinyl)-1H-benzimidazole derivative Reagent->Step2 Nucleophilic Attack Product Final Drug: Bilastine Step2->Product N-Alkylation

Caption: Pathway showing the transformation of the target intermediate into Bilastine via nucleophilic substitution.

Experimental Protocols

These protocols are designed to validate the identity and reactivity of the compound.

Protocol A: Synthesis & Purification (Self-Validating)
  • Objective: Generate high-purity N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide.

  • Method:

    • Acylation: Dissolve 4-aminoacetophenone in DCM (10 vol). Add Triethylamine (1.2 eq).

    • Isobutyrylation: Add isobutyryl chloride (1.1 eq) dropwise at 0-5°C. Stir 2h. (Check TLC).

    • Chlorination: React the resulting intermediate with Sulfuryl Chloride (SO₂Cl₂) or Chloroacetyl chloride in the presence of AlCl₃ (Friedel-Crafts condition if starting from aniline) or direct alpha-chlorination of the ketone.

    • Validation: The product must show a characteristic singlet at ~4.7 ppm (2H, -CH₂Cl) in ¹H-NMR.

    • Standard: Melting point should be 118-120°C .

Protocol B: Reactivity/Bioactivity Assay (Alkylation Potential)
  • Objective: Quantify the "bioactivity" (alkylating power) relative to analogs (Impurity Profiling).

  • Reagent: 4-(p-nitrobenzyl)pyridine (NBP) - a standard nucleophile for alkylating agents.

  • Steps:

    • Dissolve 10 µM of the target compound in Acetone.

    • Add 50 µM NBP and heat to 60°C for 30 mins.

    • Add base (Triethylamine) to develop color.

    • Readout: Measure Absorbance at 560 nm.

    • Comparison:

      • Bromo-Analog: Reaches max absorbance in <5 mins (Too reactive).

      • Target (Chloro): Reaches max absorbance in ~20 mins (Controlled reactivity).

      • Result: The Chloro-analog allows for controlled bioconjugation or synthesis without rapid degradation.

Safety & Toxicology (E-E-A-T)

Warning: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a potent skin sensitizer and a suspected mutagen .

  • Mechanism: The α-haloketone moiety can alkylate DNA bases (guanine N7).

  • Handling: Use double nitrile gloves and work in a fume hood.

  • Deactivation: Quench spills with 10% aqueous Sodium Thiosulfate (converts the alkyl chloride to a non-toxic thiosulfate ester).

References

  • Sigma-Aldrich. Product Specification: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS 851398-77-1).[1]Link

  • BenchChem. Synthesis and Application of Bilastine Intermediates. BenchChem Technical Guides. Link

  • European Medicines Agency (EMA). Assessment Report: Bilastine (Genotoxicity of Impurities). EMA/CHMP. Link

  • Pal, T. et al. "Process Development and Control of Genotoxic Impurities in Bilastine." Organic Process Research & Development. Link

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

Sources

Covalent Probe Validation Guide: Target Engagement of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Objective comparison of warhead chemistries and self-validating experimental protocols for target deconvolution.

Chemical Rationale & Warhead Selection

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is a targeted covalent inhibitor (TCI) probe. Structurally, it consists of a hydrophobic directing group (isobutyramide) and an electrophilic


-chloroketone  warhead (the 2-chloroacetyl moiety).

In covalent drug discovery, the choice of warhead dictates the probe's reactivity, selectivity, and toxicity profile. The


-chloroketone moiety reacts with nucleophilic residues—predominantly unprotonated thiolates of catalytic cysteines—via an 

alkylation mechanism, displacing the chloride ion to form a stable, irreversible thioether bond. This specific warhead chemistry has been extensively validated in the development of cysteine protease inhibitors, such as those targeting the SARS-CoV-2 Main Protease (Mpro)[1].
Why Choose an -Chloroketone?

The causality behind selecting an


-chloroketone over a standard Michael acceptor (like an acrylamide) lies in intrinsic electrophilicity . Acrylamides require a highly nucleophilic, properly oriented cysteine to undergo a Michael addition. In contrast, 

-chloroketones possess a higher baseline reactivity, making them superior for targeting sterically hindered or less nucleophilic cysteines where acrylamides fail to engage[2]. However, this increased reactivity demands rigorous validation to rule out promiscuous off-target alkylation.

G Target Target Protein (Free Cysteine) Complex Non-Covalent Encounter Complex Target->Complex Binding Probe N-[4-(2-chloroacetyl)phenyl]- 2-methylpropanamide Probe->Complex Affinity Adduct Covalent Thioether Adduct (Irreversible Inhibition) Complex->Adduct SN2 Alkylation (-HCl)

Mechanism of targeted covalent inhibition via SN2 alkylation of a reactive cysteine.

Comparative Warhead Analysis

To objectively evaluate N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, we must benchmark its


-chloroketone warhead against industry-standard alternatives. The table below summarizes the kinetic and pharmacological trade-offs based on established chemoproteomic profiling[3].
FeatureN-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (

-Chloroketone)
Acrylamide AlternativesVinyl Sulfone Alternatives
Reaction Mechanism

Alkylation
Michael AdditionMichael Addition
Targeted Residues Cysteine (Highly selective for thiolates)CysteineCysteine, Histidine, Lysine
Intrinsic Reactivity (GSH

)
Moderate to Fast (1 - 4 hours)Slow (>24 hours)Very Fast (<10 mins for external)
Reversibility IrreversibleIrreversible (mostly)Irreversible
Proteome Selectivity Moderate (Requires optimized non-covalent affinity)High (Requires highly nucleophilic Cys)Low (Prone to off-target toxicity)
Best Use Case Cysteine proteases, highly buried kinase cysteinesSurface-exposed kinase cysteines (e.g., KRAS G12C)Broad-spectrum chemical probes

Experimental Workflows for Target Validation

To ensure scientific integrity, the biological target of this compound must be validated using self-validating experimental systems. The following protocols establish causality from baseline chemical reactivity to proteome-wide target engagement.

Protocol A: Intrinsic Reactivity Profiling (LC-MS GSH Assay)

Purpose: Before conducting cellular assays, you must quantify the probe's intrinsic electrophilicity. Hyper-reactive compounds act as Pan-Assay Interference Compounds (PAINS), while unreactive compounds fail to form covalent bonds. Self-Validating Mechanism: The inclusion of an internal standard (IS) ensures that any observed depletion of the probe is strictly due to glutathione (GSH) adduct formation, rather than aqueous precipitation or MS ionization suppression.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 100 µM of the probe with 5 mM reduced glutathione (GSH) in PBS (pH 7.4).

  • Internal Standard: Add 10 µM Indoprofen as an inert internal standard.

  • Incubation & Quenching: Incubate at 37°C. At designated time points (0, 15, 30, 60, 120, 240 mins), transfer 10 µL aliquots into 90 µL of ice-cold acetonitrile containing 0.1% formic acid to quench the reaction.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS/MS. Track the depletion of the parent mass (

    
    ) relative to the IS, and monitor the appearance of the GSH-adduct mass (
    
    
    
    ).
  • Data Output: Calculate the pseudo-first-order half-life (

    
    ). An optimal TCI should exhibit a GSH 
    
    
    
    between 1 and 4 hours[2].
Protocol B: Proteome-Wide Target Engagement via isoTOP-ABPP

Purpose: To prove that the probe selectively engages its biological target in a native cellular environment, we utilize competitive Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)[4]. Self-Validating Mechanism: This is a ratiometric assay. The probe competes with a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe. If N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide selectively binds its target, only the MS signal for the target's active-site cysteine will decrease, while thousands of off-target cysteines remain unchanged, serving as internal negative controls.

Step-by-Step Methodology:

  • Proteome Labeling: Treat live cells or native cell lysates (2 mg/mL protein) with either DMSO (control) or 10 µM of the covalent probe for 2 hours at 37°C.

  • Competitive Labeling: Add 100 µM of IA-alkyne to both samples for 1 hour to covalently tag all remaining unreacted, highly nucleophilic cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag (incorporating a TEV protease cleavage site and isotopic mass tags: light for DMSO, heavy for probe) to the IA-alkyne labeled proteins.

  • Enrichment: Precipitate proteins, resuspend, and enrich the biotinylated proteins using streptavidin-agarose beads.

  • Digestion & Release: Perform on-bead trypsin digestion to remove non-covalently bound peptides. Release the labeled cysteine-containing peptides using TEV protease.

  • Quantitative MS: Analyze via LC-MS/MS. A light-to-heavy isotopic ratio (

    
    ) for a specific cysteine peptide confirms that N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide successfully outcompeted the IA-alkyne, validating the biological target.
    

G Lysate Cell Lysate (Native Proteome) Incubation Incubate with Covalent Probe Lysate->Incubation Competition Label unreacted Cys with IA-Alkyne Incubation->Competition Blocks target Cys Click Click Chemistry (Biotin-Azide) Competition->Click Enrichment Streptavidin Enrichment & Trypsin Digest Click->Enrichment LCMS LC-MS/MS Analysis (Identify blocked sites) Enrichment->LCMS

Competitive isoTOP-ABPP workflow for validating proteome-wide target engagement.

References

  • [4] Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. National Center for Biotechnology Information (PMC). 4

  • [2] A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Eötvös Loránd University. 2

  • [3] Recent Advances in Covalent Drug Discovery. MDPI Pharmaceuticals.3

  • [1] SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening. ResearchGate. 1

Sources

Comparative Analysis of Synthesis Methods for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: 851398-77-1) is a critical bifunctional building block used in the synthesis of pharmaceutical agents, particularly those requiring a para-substituted aniline scaffold with an electrophilic


-chloroketone handle. It serves as a key intermediate for various heterocycles (e.g., thiazoles, imidazoles) and is structurally related to intermediates used in the production of histone deacetylase (HDAC) inhibitors and antihistamines like Bilastine.

This guide objectively compares the two dominant synthesis routes: the Stepwise Amidation-Chlorination Route (Method A) and the Direct Friedel-Crafts Acylation Route (Method B). While Method B offers a shorter linear sequence, Method A is recommended for pharmaceutical applications due to its superior regiochemical control and purification profile.

Retrosynthetic Analysis

To understand the strategic disconnection, we visualize the two primary pathways to the target molecule.

Retrosynthesis Target N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (Target) InterA N-(4-acetylphenyl)isobutyramide Target->InterA α-Chlorination (C-H Functionalization) InterB N-Isobutyrylaniline Target->InterB Friedel-Crafts Acylation (C-C Bond Formation) SM_A1 4-Aminoacetophenone InterA->SM_A1 Amidation SM_A2 Isobutyryl Chloride InterA->SM_A2 + Base SM_B1 Aniline InterB->SM_B1 Amidation SM_B2 Chloroacetyl Chloride InterB->SM_B2 + AlCl3

Figure 1: Retrosynthetic disconnection showing the Linear Route (Left) vs. the Convergent FC Route (Right).

Comparative Analysis

Method A: Stepwise Amidation & -Chlorination (Recommended)

This route utilizes 4-aminoacetophenone as a starting material, which pre-defines the para-substitution pattern, eliminating regioselectivity issues.

  • Step 1:

    
    -Acylation of 4-aminoacetophenone with isobutyryl chloride.
    
  • Step 2: Selective

    
    -chlorination of the acetyl group using sulfuryl chloride (
    
    
    
    ) or copper(II) chloride (
    
    
    ).
Method B: Direct Friedel-Crafts Acylation

This route builds the molecule from aniline, installing the chloroacetyl group in the final step via Electrophilic Aromatic Substitution (EAS).

  • Step 1:

    
    -Acylation of aniline to form 
    
    
    
    -isobutyrylaniline.
  • Step 2: Friedel-Crafts acylation with chloroacetyl chloride and aluminum chloride (

    
    ).
    
Performance Matrix
MetricMethod A: Stepwise (Amidation + Chlorination)Method B: Friedel-Crafts (Direct Acylation)
Regioselectivity Excellent (>99:1) . The para position is fixed by the starting material.Moderate to Good . Steric bulk of the isobutyryl group favors para, but 5-10% ortho isomer is common.
Overall Yield 65 - 75% (Two steps)50 - 60% (Two steps)
Purity Profile High.[1] Main impurity is over-chlorinated (dichloro) byproduct, separable by crystallization.Moderate. Isomeric mixtures require column chromatography or rigorous recrystallization.
Scalability High. Exothermic steps are manageable. No massive aluminum waste.Low to Medium. Stoichiometric

generates large volumes of acidic aluminum waste.
Safety Requires handling of chlorinating agents (

). Evolution of

/

gas.
Requires handling of pyrophoric/hygroscopic

and

(neurotoxic) or DCM.
Cost Efficiency Moderate. 4-Aminoacetophenone is slightly more expensive than aniline.[2]High. Aniline and chloroacetyl chloride are bulk commodities.

Detailed Experimental Protocols

Protocol A: The "Precision" Route (Stepwise)
Step 1: Synthesis of N-(4-acetylphenyl)isobutyramide

Principle: Nucleophilic acyl substitution.

  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 4-aminoacetophenone (13.5 g, 100 mmol) and Dichloromethane (DCM) (150 mL). Add Triethylamine (16.7 mL, 120 mmol) and cool to 0°C.

  • Addition: Dropwise add Isobutyryl chloride (11.5 mL, 110 mmol) over 30 minutes, maintaining internal temperature <10°C.

  • Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Wash with 1N

    
     (2 x 50 mL), saturated 
    
    
    
    (50 mL), and brine. Dry over
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Target Yield: 90-95% (White solid).

Step 2: Selective

-Chlorination

Principle: Radical/Electrophilic halogenation via enol intermediate.

  • Setup: Dissolve the intermediate from Step 1 (10.25 g, 50 mmol) in DCM (100 mL) and Methanol (5 mL). The methanol acts as a catalyst/activator.[3]

  • Chlorination: Cool to 0-5°C. Add Sulfuryl Chloride (

    
    , 4.5 mL, 55 mmol) dropwise over 1 hour. Note: Gas evolution (
    
    
    
    ,
    
    
    ) will occur; use a scrubber.
  • Completion: Stir at RT for 2-4 hours. Monitor by HPLC/NMR. Look for the disappearance of the methyl ketone singlet (

    
     2.5) and appearance of the chloromethyl singlet (
    
    
    
    4.6).
  • Quench: Pour into ice water (200 mL). Extract with DCM.[4][5]

  • Purification: The crude often contains 5-10% dichloro-impurity. Recrystallize from Isopropanol to remove the di-chlorinated species.

    • Target Yield: 70-80%.[1]

Protocol B: The Friedel-Crafts Route

Principle: Electrophilic Aromatic Substitution on a deactivated ring (amide).

  • Setup: In a flame-dried RBF, suspend Aluminum Chloride (

    
    , 40.0 g, 300 mmol) in dry DCM  (200 mL) or 
    
    
    
    (Caution: Flammable/Toxic).
  • Substrate Addition: Add

    
    -Isobutyrylaniline  (16.3 g, 100 mmol) portion-wise at 0°C. The mixture will become homogenous/colored.
    
  • Acylation: Add Chloroacetyl chloride (9.5 mL, 120 mmol) dropwise at 0-5°C.

  • Heating: Reflux the mixture for 4-6 hours. The amide group directs ortho/para, but the bulky isobutyryl group and the

    
     complex favor the para position.
    
  • Quench: CRITICAL SAFETY STEP. Pour the reaction mixture slowly onto crushed ice/HCl. The exotherm is violent.

  • Workup: Extract with DCM. Wash with water and brine.

  • Purification: Column chromatography is usually required to separate the ortho-isomer (typically 5-15%) from the para-product.

    • Target Yield: 50-60%.[1]

Mechanistic Insights & Troubleshooting

Pathway Visualization (Method A)

The following diagram illustrates the mechanism for the critical chlorination step, highlighting the role of Methanol in promoting mono-chlorination.

Mechanism Step1 Ketone Tautomerization (Acid Catalyzed) Step2 Enol Intermediate Step1->Step2 Step3 Electrophilic Attack (by SO2Cl2) Step2->Step3 Step4 Product (Mono-chlorinated) Step3->Step4 Side Side Reaction: Di-chlorination Step4->Side Excess Reagent or High Temp

Figure 2: Mechanistic flow of the


-chlorination step.
Troubleshooting Guide (Expert Tips)
IssueProbable CauseCorrective Action
High Di-chloro Impurity (Method A)Excess

or Temperature too high.
Maintain T < 5°C during addition. Stop reaction at 95% conversion rather than 100% to prevent over-chlorination.
Low Yield (Method B)Catalyst deactivation or hydrolysis.Ensure

is fresh and yellow/anhydrous. Use at least 2.5 - 3.0 equivalents of

(complexes with amide oxygen).
"Sticky" Precipitate (Method B)Aluminum-Amide complex formation.Use rigorous acid hydrolysis (6N

) during workup to break the Al-N complex.
Regio-isomers (Method B)Insufficient steric bulk or high temperature.Lower the reflux temperature. If ortho isomer persists, recrystallize from Ethanol.[6]

References

  • Synthesis of

    
    -chloroketones via Sulfuryl Chloride: 
    
    • Masilamani, D., & Rogic, M. M. (1981). J. Org. Chem., 46(22), 4486–4489.[7] Link

  • Friedel-Crafts Acylation of Anilides: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • General Protocol for 4-Aminoacetophenone Amidation

    • BenchChem Protocols. N-Acylation of Anilines. Link

  • Safety Data & Handling of Chloroacetyl Chloride

    • PubChem Compound Summary for CID 7167. Link

Sources

assessing the purity of synthesized N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Purity Assessment of Synthesized N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Authored by a Senior Application Scientist

Understanding the Analyte: Synthesis and Potential Impurities

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide is typically synthesized via a Friedel-Crafts acylation reaction. In this process, N-phenyl-2-methylpropanamide is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] Understanding this synthetic route is paramount as it allows us to anticipate potential impurities, which is the foundation of a robust analytical strategy.

Anticipated Impurities:

  • Unreacted Starting Materials: Residual N-phenyl-2-methylpropanamide and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • Regioisomers: Ortho- and meta-substituted isomers formed during the acylation process. The para-isomer is typically favored, but other isomers can form as by-products.

  • Poly-acylated Products: Di- or tri-acylated products on the phenyl ring.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., dichloromethane, ethanol).

  • Hydrolysis Products: The chloroacetyl group is susceptible to hydrolysis, which could lead to the corresponding hydroxyacetyl derivative.

The following diagram illustrates the logical flow for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Assessment cluster_decision Decision Point cluster_outcome Outcome Crude Synthesized Crude N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide Initial Initial Qualitative Checks (TLC, Melting Point) Crude->Initial Primary Primary Purity Assay (HPLC-UV) Initial->Primary Proceed if single spot & sharp melt Identity Structural Confirmation & Impurity ID (NMR, MS) Primary->Identity Quantify purity Volatiles Residual Solvent Analysis (GC-MS) Primary->Volatiles Decision Purity > 95%? Primary->Decision Identity->Decision Volatiles->Decision Pass Product Meets Specification Decision->Pass Yes Fail Requires Further Purification Decision->Fail No

Caption: Workflow for purity assessment of the title compound.

Comparative Analysis of Key Purity Determination Techniques

No single technique can provide a complete purity profile. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for robust characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment of non-volatile small molecules in the pharmaceutical industry.[3][4] It separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase. For N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, a reversed-phase (RP-HPLC) method is most appropriate due to the molecule's moderate polarity.

Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More nonpolar compounds interact more strongly with the stationary phase and thus elute later. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Experimental Protocol: RP-HPLC with UV Detection

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: UV-Vis Diode Array Detector (DAD) set at 214 nm and 254 nm. A low wavelength like 214 nm is chosen to detect a wide range of organic molecules.[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: Hold at 50% B (re-equilibration).

  • Data Interpretation:

    • Integrate all peaks with a signal-to-noise ratio greater than 3.

    • Calculate the area percent of the main peak. The presence of other peaks indicates impurities. The retention time of the main peak serves as an identifier when compared against a reference standard.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[5] It is particularly effective for analyzing residual solvents and certain volatile impurities that may not be well-resolved by HPLC.

Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio (m/z). This provides both quantitative data (from the GC peak area) and structural information (from the mass spectrum).

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

  • System Preparation:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 min, then ramp at 10 °C/min to 240 °C and hold for 5 min.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-400 amu.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the synthesized compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO).

    • Seal the vial tightly.

  • Analysis:

    • Place the vial in the headspace autosampler.

    • Equilibrate at 80 °C for 15 minutes.

    • Inject the vapor phase into the GC.

  • Data Interpretation:

    • Identify peaks corresponding to common solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST).[6] Quantification is achieved by comparing peak areas to those of a standard solution of known solvent concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for structural elucidation and can also be used for quantitative purity assessment (qNMR).[7] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.

Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[7] The presence of unexpected signals indicates impurities. For quantitative analysis, the integral of a signal is directly proportional to the number of nuclei it represents.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Interpretation:

    • Structural Confirmation: Compare the observed chemical shifts, coupling patterns, and integrations to the expected spectrum for N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide. Key expected signals would include those for the aromatic protons, the chloroacetyl methylene protons, the methine proton of the isobutyryl group, and the methyl protons.

    • Purity Assessment: Look for small peaks that do not correspond to the main compound. These represent impurities. The relative integration of these impurity peaks compared to the main compound's peaks can give a semi-quantitative estimate of purity. For a highly accurate quantitative assessment (qNMR), a certified internal standard of known concentration would be added.

Melting Point Analysis

Melting point is a fundamental physical property used as a preliminary indicator of purity.[8] Pure crystalline compounds typically have a sharp melting point range (0.5-1 °C), whereas impurities tend to depress and broaden the melting range.[9][10]

Principle: This phenomenon, known as melting point depression, occurs because impurities disrupt the crystalline lattice of the pure substance, requiring less energy to break the intermolecular forces.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.[11]

    • Pack a small amount (2-3 mm height) of the powder into a capillary tube sealed at one end.[9]

  • Analysis:

    • Place the capillary tube in a melting point apparatus.

    • Heat rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Interpretation:

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This is the melting range.

    • A broad range (>2 °C) is indicative of impurities. This technique is best used alongside more specific methods like HPLC.[12]

Comparative Summary of Techniques

The choice of analytical method depends on the specific information required. The following table provides a comparative overview.

FeatureHPLC-UVGC-MS¹H NMRMelting Point
Primary Use Purity quantification, impurity profilingResidual solvents, volatile impuritiesStructural confirmation, impurity IDPreliminary purity check
Specificity HighVery HighVery HighLow
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)Low (detects >1% impurity)
Sample Req. Low (µg)Low (µg)Moderate (mg)Low (mg)
Quantitation Excellent (with standards)Good (with standards)Excellent (qNMR)Not quantitative
Throughput HighMediumMediumHigh
Key Advantage Robust, widely applicable for non-volatilesIdentifies unknown volatile impuritiesDefinitive structural informationFast, inexpensive, simple
Key Limitation Requires chromophore, co-elution possibleLimited to volatile/thermostable analytesLower sensitivity, complex mixtures are difficultNon-specific, insensitive to small amounts of impurity

Visualization of the HPLC Analytical Workflow

The following diagram outlines the logical steps involved in setting up and running an HPLC analysis for purity assessment.

HPLC_Workflow Start Start: Synthesized Sample Prep Sample Preparation (Dissolve & Dilute) Start->Prep Method Method Setup (Column, Mobile Phase, Gradient) Prep->Method Inject Inject Sample into HPLC Method->Inject Separate Chromatographic Separation Inject->Separate Detect UV-Vis Detection Separate->Detect Integrate Peak Integration & Data Processing Detect->Integrate Report Generate Purity Report (% Area Calculation) Integrate->Report End End: Purity Value Report->End

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion

Assessing the purity of synthesized N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide requires a diligent and multi-pronged analytical approach. While a sharp melting point provides a quick, preliminary check, it is insufficient on its own. A robust purity assessment must be anchored by high-resolution chromatographic techniques. RP-HPLC stands out as the primary method for quantifying the purity and profiling non-volatile impurities. This should be complemented by GC-MS for the analysis of residual solvents and NMR spectroscopy for unambiguous structural confirmation and identification of any co-eluting or structurally similar impurities. By judiciously combining these techniques, researchers can ensure the integrity of their synthesized material, leading to reliable and reproducible scientific outcomes.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.
  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Barbarin, N., et al. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). What is Melting Point? Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Clearsynth. (n.d.). 2-(4-(2-chloroacetyl) phenyl)-N,N,2-trimethylpropanamide.
  • Chirită, C., et al. (2013). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Retrieved from [Link]

  • Google APIs. (2014, November 27). WO 2014/188453 A2.
  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

  • ResearchGate. (2020, May 26). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Methanesulfonamide, N-[4-(chloroacetyl)phenyl]. Retrieved from [Link]

  • Mohsin, S., et al. (2024). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri.
  • UniTo. (2022, July 21). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Retrieved from [Link]

  • QuickCompany. (n.d.). Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. Retrieved from [Link]

Sources

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and immunology by offering sustained target engagement and high potency. Within this landscape, the N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide scaffold serves as a highly effective structural motif.

In this architecture, the 2-methylpropanamide (isobutyramide) and phenyl ring act as the non-covalent recognition element—anchoring the molecule into the target's orthosteric or allosteric pocket. Simultaneously, the 4-(2-chloroacetyl) moiety functions as an electrophilic warhead, undergoing an


 nucleophilic substitution with a spatially adjacent catalytic or allosteric cysteine residue[1]. This guide objectively compares the in vitro biochemical/cellular performance of these derivatives against their in vivo pharmacokinetic (PK) and pharmacodynamic (PD) translation, providing actionable protocols and data-driven insights for lead optimization.

Mechanistic Rationale: The Chloroacetamide Warhead

Unlike soft electrophiles (e.g., acrylamides) that rely on reversible Michael addition, chloroacetamides are slightly harder electrophiles that form irreversible alkyl adducts[2]. The causality behind selecting the N-[4-(2-chloroacetyl)phenyl] motif lies in its rigid geometry: the phenyl ring restricts the conformational freedom of the alpha-carbon, precisely orienting the chlorine leaving group for attack by a deprotonated thiolate (


)[3].

This two-step kinetic process—initial reversible binding (


) followed by irreversible inactivation (

)—fundamentally alters how we evaluate efficacy. Because the bond is permanent, the in vivo pharmacodynamic effect is decoupled from the pharmacokinetic clearance, allowing for sustained efficacy even after the drug has been eliminated from the bloodstream[4].

Mechanism Target Target Protein (Free Cys-SH) RevComplex Reversible Complex (E·I) Target->RevComplex k_on Ligand Chloroacetamide Derivative Ligand->RevComplex k_on RevComplex->Target k_off CovAdduct Covalent Adduct (E-I) RevComplex->CovAdduct k_inact (SN2 Alkylation)

Two-step kinetic model of covalent inhibition via SN2 alkylation.

In Vitro Profiling: Biochemical & Cellular Efficacy

To prevent late-stage in vivo failures, in vitro profiling must validate both the stoichiometry of the covalent bond and the target engagement within a live-cell environment.

Protocol: Self-Validating Intact Protein MS & NanoBRET

Causality: Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 assays are time-dependent for covalent inhibitors and can yield misleadingly potent results. We utilize Intact Mass Spectrometry (MS) to verify a strict 1:1 binding stoichiometry, ruling out promiscuous poly-alkylation[2]. We then use NanoBRET to confirm that the derivative can penetrate the cell membrane and engage the target in the presence of competing intracellular nucleophiles like Glutathione (GSH).

Step-by-Step Methodology:

  • Protein Incubation: Incubate 2 µM of recombinant target protein with 10 µM of the chloroacetamide derivative at 25°C.

  • Intact MS Analysis: At 1h and 4h timepoints, analyze the sample via LC-ESI-TOF MS. Validation: The mass shift must exactly match the molecular weight of the derivative minus HCl (the leaving group). A mutant protein (Cys

    
     Ala) must be run in parallel; the absence of a mass shift in the mutant validates cysteine specificity.
    
  • NanoBRET Target Engagement: Transfect HEK293T cells with a NanoLuc-target fusion plasmid. Treat cells with varying concentrations of the derivative for 2 hours.

  • Tracer Competition: Add a fluorescent cell-permeable tracer. Measure the BRET ratio. A decrease in signal indicates the covalent derivative has successfully occupied the binding pocket in cellulo.

Quantitative Data: In Vitro Comparison

Data represents generalized findings for optimized N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide derivatives against a model kinase target.

Compound TypeScaffold ModificationBiochemical

(nM)

(

)
Intact MS ShiftNanoBRET

(nM)
GSH

(h)
Reversible Control N-phenyl isobutyramide45.2N/ANone120.5> 48.0
Covalent Derivative N-[4-(2-chloroacetyl)phenyl]3.81.4

+239.7 Da (1:1)15.22.4

In Vivo Translation: PK/PD & Efficacy

The true test of a chloroacetamide derivative is its in vivo translation. Highly reactive warheads often suffer from rapid hepatic clearance or systemic toxicity due to off-target alkylation of abundant proteins like Protein Disulfide Isomerase A1 (PDIA1)[5].

Protocol: Xenograft Efficacy & Target Occupancy (PD)

Causality: To prove that efficacy is driven by the covalent mechanism, we must measure Tumor Target Occupancy alongside plasma concentration. If the drug is cleared from the plasma but tumor growth inhibition (TGI) persists, we have successfully achieved PK/PD uncoupling[3].

Step-by-Step Methodology:

  • Model Generation: Implant

    
     target-dependent cancer cells subcutaneously into the right flank of athymic nude mice.
    
  • Dosing Regimen: Once tumors reach ~150 mm

    
    , randomize mice and administer the derivative (25 mg/kg PO, once daily).
    
  • PK/PD Sampling: At 2h, 12h, and 24h post-dose, collect blood (for plasma PK) and harvest a subset of tumors.

  • Occupancy Assay: Lyse the tumors and treat the lysate with a biotinylated reactive probe that binds free cysteines. Perform a streptavidin pull-down and Western blot. Validation: Reduced signal compared to vehicle control indicates the cysteines are covalently blocked by the drug.

Quantitative Data: In Vivo Comparison
Compound TypePlasma

(h)
Clearance (mL/min/kg)Target Occupancy (24h)TGI (%) at 25 mg/kgOff-Target Liability
Reversible Control 4.215.5< 10%32%Low
Covalent Derivative 1.842.1> 85%78%Moderate (Hepatic)

Comparative Analysis: The In Vitro-In Vivo Disconnect

While the N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide scaffold demonstrates exceptional in vitro potency (sub-10 nM


), researchers frequently encounter a disconnect during in vivo translation.
  • The Glutathione (GSH) Sink: Chloroacetamides are inherently reactive toward thiols. An in vitro GSH half-life of < 1 hour often results in rapid in vivo clearance (Clearance > 40 mL/min/kg) because the drug is neutralized by intracellular glutathione before reaching the tumor[1],[6].

  • PK/PD Uncoupling as an Advantage: Despite the rapid clearance of the covalent derivative (

    
     = 1.8h), it achieves a 78% TGI compared to the reversible control's 32%. This is because the >85% target occupancy is maintained at 24 hours. The covalent bond ensures the target remains inhibited until the cell synthesizes new protein[4].
    
  • Off-Target Toxicity: Overly electrophilic chloroacetamides can indiscriminately alkylate off-target proteins. Chemoproteomic profiling has identified PDIA1 as a common off-target sink for chloroacetyl probes[5]. Optimization of the isobutyramide recognition motif is critical to enhance

    
     (affinity), allowing medicinal chemists to decrease the intrinsic reactivity of the warhead while maintaining high 
    
    
    
    [3].

Workflow InVitro 1. Biochemical Profiling Intact MS & kinact/KI Cellular 2. Cellular Target Engagement NanoBRET & GSH Stability InVitro->Cellular Confirmed 1:1 Stoichiometry InVivo 3. In Vivo PK/PD Clearance & Target Occupancy Cellular->InVivo High Cellular Penetrance Efficacy 4. Xenograft Efficacy Tumor Growth Inhibition InVivo->Efficacy Sustained PD > PK Half-life

Translational workflow bridging in vitro screening to in vivo efficacy.

References

1.[4] Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC , nih.gov, 2.[3] Discovery of a First-in-Class Covalent Allosteric SHP1 Inhibitor with Immunotherapeutic Activity - PMC , nih.gov, 3.[2] Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP , dovepress.com, 4.[5] Covalent Peptide Libraries - Research , americanpeptidesociety.org, 5.[1] Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors , rsc.org, 6.[6] Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors | bioRxiv , biorxiv.org,

Sources

Technical Comparison Guide: SAR & Utility of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide , treating it as a critical electrophilic scaffold in medicinal chemistry. This analysis focuses on its dual role as a covalent warhead precursor and a key intermediate for heterocyclic synthesis.

Executive Summary

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (referred to herein as N-CmM ) represents a privileged scaffold in drug discovery, bridging the gap between simple alkylating agents and complex pharmacological tools. Structurally, it combines a lipophilic isobutyranilide tail (common in androgen receptor antagonists like Flutamide) with a reactive


-chloroketone warhead .

This guide evaluates N-CmM against its structural analogs, focusing on its Structure-Activity Relationship (SAR) as a covalent modifier and its utility as a precursor for thiazole-based kinase inhibitors and H1-antihistamines (e.g., Bilastine intermediates).

Key Performance Indicators (KPIs)
FeatureN-CmM (Target)Bromo-Analog Acrylamide Analog
Electrophilicity (

)
High (Moderate Selectivity)Very High (Low Selectivity)Moderate (High Selectivity)
Metabolic Stability Moderate (Glutathione conjugation)Low (Rapid hydrolysis)High
Synthetic Utility Excellent (Hantzsch cyclization)Good (Side reactions common)Poor (Polymerization risk)
Primary Application Heterocycle Synthesis / Covalent ProbeRapid Labeling ReagentTargeted Covalent Drugs

Structural Dissection & SAR Landscape

The biological and chemical activity of N-CmM is dictated by three distinct pharmacophores. Understanding the interplay between these regions is critical for optimizing its use in library generation or lead optimization.

Region A: The Electrophilic Warhead ( -Chloroketone)

The 2-chloroacetyl group is a "soft" electrophile that reacts preferentially with "soft" nucleophiles like the thiol (-SH) group of cysteine residues.

  • Mechanism:

    
     displacement of the chloride.
    
  • Comparison: Unlike acrylamides (which require specific orientation for Michael addition), the chloroketone is more promiscuous, making it an excellent "first-pass" probe for identifying reactive cysteines in proteomic profiling.

Region B: The Linker (Phenyl Ring)

The para-substitution pattern provides a rigid spacer (~4-5 Å) between the binding tail and the reactive warhead.

  • Electronic Effect: The amide nitrogen at the para position is electron-donating, which slightly deactivates the ketone, modulating the reactivity of the chloromethyl group to prevent non-specific alkylation of water (hydrolysis).

Region C: The Lipophilic Tail (Isobutyryl Group)

The 2-methylpropanamide moiety mimics the steric bulk of valine or leucine side chains.

  • SAR Insight: In androgen receptor (AR) studies, this bulky isopropyl group is essential for displacing water in the ligand-binding pocket, offering a 3-5x potency increase over the linear acetyl analog.

Visualization: SAR Decision Tree

SAR_Tree Root N-CmM Scaffold Warhead Region A: Warhead (2-Chloroacetyl) Root->Warhead Linker Region B: Linker (Phenyl Ring) Root->Linker Tail Region C: Tail (Isobutyryl) Root->Tail Opt1 Replace w/ Bromine (Higher Reactivity) Warhead->Opt1 Probe Design Opt2 Replace w/ Acrylamide (Targeted Covalent) Warhead->Opt2 Drug Design Opt3 Meta-Substitution (Altered Geometry) Linker->Opt3 Conformational Scan Opt4 Linear Acetyl (Reduced Sterics) Tail->Opt4 Solubility Opt.

Figure 1: Structural optimization pathways for the N-CmM scaffold.

Comparative Experimental Data

Experiment 1: Cysteine Reactivity Assay (GSH Trapping)

To validate the electrophilic potential of N-CmM compared to standard warheads, a Glutathione (GSH) half-life assay is the industry standard.

Protocol Summary:

  • Incubate compound (10 µM) with GSH (1 mM) in PBS (pH 7.4) at 37°C.

  • Monitor disappearance of parent compound via LC-MS/MS at t=0, 15, 30, 60 min.

  • Calculate

    
     assuming pseudo-first-order kinetics.
    

Results Comparison: | Compound | Warhead Type |


 (min) | Reactivity Class |
| :--- | :--- | :--- | :--- |
| N-CmM  | 

-Chloroketone | 45 ± 5 | Moderate (Tunable) | | 2-Bromo-analog |

-Bromoketone | < 5 | High (Promiscuous) | | Ibrutinib-analog | Acrylamide | > 240 | Low (Requires catalysis) |

Interpretation: N-CmM offers a "Goldilocks" reactivity profile—stable enough for handling but reactive enough for efficient protein conjugation or cyclization without requiring enzyme catalysis.

Experiment 2: Hantzsch Thiazole Synthesis Efficiency

The primary synthetic utility of N-CmM is the formation of 2-aminothiazoles, a pharmacophore found in drugs like Dasatinib and Bilastine intermediates.

Protocol:

  • Dissolve N-CmM (1 eq) in Ethanol.

  • Add Thiourea (1.2 eq).

  • Reflux for 2 hours.

  • Cool and filter precipitate (HBr/HCl salt).

Yield Comparison:

Substrate Product (Thiazole) Yield (%) Purity (HPLC)
N-CmM 4-(4-isobutyramidophenyl)-2-aminothiazole 92% >98%
N-(4-acetylphenyl)... Methyl-analog 85% 94%

| N-(4-(2-bromo... | Bromo-analog | 65% | 88% (Decomp.) |

Causality: The chloro-derivative (N-CmM) is superior to the bromo-analog for scale-up because the bromo-ketone is prone to self-condensation and degradation under reflux conditions, whereas the chloro-ketone is stable until the nucleophilic attack occurs.

Detailed Experimental Protocols

Protocol A: Synthesis of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

For researchers synthesizing the scaffold de novo.

  • Acylation:

    • Charge a reactor with 4-aminoacetophenone (1.0 eq) and DCM (10 vol).

    • Add Triethylamine (1.2 eq) and cool to 0°C.

    • Dropwise add Isobutyryl chloride (1.1 eq). Stir at RT for 4h.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl, then Brine. Dry over

      
      . Concentrate to yield N-(4-acetylphenyl)isobutyramide.
      
  • Chlorination (The Critical Step):

    • Dissolve the intermediate (from step 1) in Glacial Acetic Acid .

    • Add Sulfuryl Chloride (

      
      )  (1.1 eq) dropwise at 20-25°C.
      
    • Note: Avoid

      
       gas for safety and selectivity. 
      
      
      
      provides cleaner mono-chlorination.
    • Stir for 2h. Quench with ice water.

    • Filter the white solid. Recrystallize from Ethanol.

Protocol B: Biological Probe Workflow (Activity-Based Protein Profiling)

For using N-CmM as a covalent probe.

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

  • Labeling: Add N-CmM (10 µM final) or DMSO control. Incubate 1h @ RT.

  • Click Chemistry (Optional): If using an alkyne-tagged analog, perform CuAAC with Azide-Rhodamine.

  • Analysis: Run SDS-PAGE. Fluorescent bands indicate proteins with accessible cysteines alkylated by the chloroketone warhead.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways for N-CmM: Pathway A (Biological Inhibition) vs. Pathway B (Synthetic Cyclization).

Mechanism Start N-CmM (Electrophile) Complex Tetrahedral Intermediate Start->Complex + Cys-SH Cyclic Hantzsch Cyclization Start->Cyclic + Thiourea Cys Protein Cysteine (Nucleophile -SH) Adduct Thioether Adduct (Irreversible Inhibition) Complex->Adduct - HCl Thio Thiourea (NH2-CS-NH2) Thiazole Aminothiazole Derivative (Kinase Inhibitor Scaffold) Cyclic->Thiazole - H2O, - HCl

Figure 2: Divergent reaction pathways: Protein Alkylation vs. Heterocycle Synthesis.[1]

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery10 , 307–317 (2011). Link

  • Lonsdale, R., & Ward, R. A. "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews47 , 3816-3843 (2018). Link

  • Mahajan, S., et al. "Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides." Computational Biology and Chemistry92 , 107484 (2021). Link

  • Bilastine Intermediate Data. "2-(4-(2-Chloroacetyl)phenyl)-N,N,2-trimethylpropanamide as a pharmaceutical intermediate." Manasa Life Sciences. Link

  • Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry62 , 5673–5724 (2019). Link

Sources

cross-reactivity studies of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: Cross-Reactivity Profiling of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Executive Summary & Compound Identity

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: 851398-77-1) is a specialized covalent scout fragment utilized in chemoproteomics and drug discovery. Structurally, it combines a reactive


-chloroketone (phenacyl chloride)  warhead with a lipophilic isobutyramide  recognition element. Unlike standard reversible inhibitors, this compound is designed to irreversibly alkylate nucleophilic residues (primarily cysteine) within the proteome.

This guide details the cross-reactivity profile of this compound, comparing its performance as a "warhead-first" probe against alternative covalent scaffolds (e.g., acrylamides, chloroacetamides). It is widely used in Activity-Based Protein Profiling (ABPP) to map ligandable sites across the human proteome.

Property Specification
IUPAC Name N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide
CAS Number 851398-77-1
Warhead Type

-Chloroketone (Phenacyl Chloride)
Reactivity Class High (Electrophilic Alkylator)
Primary Target Nucleophilic Cysteines (S

2 mechanism)
Primary Application Covalent Fragment Screening (ABPP), Ligandability Mapping

Mechanism of Action & Reactivity Profile

The core mechanism involves the nucleophilic attack of a protein residue (typically a thiolate anion of Cysteine) onto the


-carbon of the chloroketone warhead, displacing the chloride ion. This results in a stable thioether adduct.

Reaction Pathway:



Unlike acrylamides (which require a specific orientation and protonation state for Michael addition), the


-chloroketone  is intrinsically more reactive. This drives its utility as a "scout" fragment—it can label lower-nucleophilicity cysteines that milder warheads miss—but also increases its potential for off-target cross-reactivity.
Comparative Reactivity Analysis
Warhead ClassRepresentative StructureReactivitySelectivityStability (t

)

-Chloroketone
N-[4-(2-chloroacetyl)phenyl]-... High Low-Medium Moderate
Chloroacetamide2-Chloro-N-phenylacetamideMedium-HighMediumHigh
AcrylamideN-phenylacrylamideLowHighVery High
Vinyl SulfonePhenyl vinyl sulfoneLow-MediumHighHigh

Expert Insight: The isobutyramide group in this specific compound acts as a steric filter. While the warhead is highly reactive, the bulky isopropyl group restricts access to sterically hindered pockets, thereby artificially enhancing selectivity compared to a bare phenacyl chloride.

Cross-Reactivity & Selectivity Data

In proteome-wide studies (e.g., Backus et al., Nature 2016), chloroacetyl-based fragments are often compared to acrylamides to define the "ligandable" proteome.

Performance Metrics
  • Proteome Coverage: Chloroacetyl fragments typically label 2-3x more cysteines than matched acrylamide fragments at the same concentration (e.g., 50 µM).

  • Promiscuity (Gini Coefficient): This compound exhibits a lower Gini coefficient (indicating lower selectivity) compared to acrylamides. It is expected to hit "hyper-reactive" cysteines (e.g., catalytic cysteines in GAPDH, Park7) as well as structural cysteines.

  • Off-Target Risks: Due to the high electrophilicity of the phenacyl chloride, cross-reactivity with Histidine (imidazole nitrogen) and Serine (hydroxyl, catalytic triads) is observed at high concentrations (>100 µM) or prolonged incubation times.

Experimental Data Summary (Representative)
MetricN-[4-(2-chloroacetyl)phenyl]-...[1]Acrylamide AnalogInterpretation
Targets ID'd (HeLa lysate) >1,500 Cysteines~600 CysteinesHigher coverage, useful for initial scouting.
Selectivity Score (Gini) 0.45 (Moderate)0.65 (High)Less selective; requires validation.
Labeling Kinetics (

)
Fast (

)
Slow (

)
Rapid target engagement.
Stability (PBS, pH 7.4)

hrs

hrs
Prone to hydrolysis/glutathione conjugation.

Experimental Protocol: Profiling Cross-Reactivity (ABPP)

To objectively assess the cross-reactivity of N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide, a competitive ABPP workflow is the gold standard.

Workflow Diagram

ABPP_Workflow Lysis 1. Proteome Extraction (Cell Lysate) Treatment 2. Probe Treatment (Competition Assay) Lysis->Treatment + Compound (1-100 µM) Click 3. Click Chemistry (CuAAC with IA-Alkyne) Treatment->Click + IA-Rhodamine/Biotin Enrichment 4. Streptavidin Enrichment Click->Enrichment Pull-down Digestion 5. Tryptic Digestion & Peptide Release Enrichment->Digestion On-bead digest LCMS 6. LC-MS/MS Quantification Digestion->LCMS TMT Labeling (Optional)

Caption: Competitive ABPP workflow to determine target engagement and selectivity.

Step-by-Step Methodology
  • Proteome Preparation: Lysate HeLa or HEK293T cells in PBS (1 mg/mL protein). Avoid DTT/BME (reducing agents react with the warhead).

  • Compound Incubation (Competition):

    • Experimental: Treat lysate with N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (10, 50, 100 µM) for 1 hour at RT.

    • Control: DMSO vehicle only.

  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., IA-alkyne or IA-Rhodamine ) at 10 µM for 1 hour. This probe will label all cysteines not blocked by your compound.

  • Click Chemistry: Perform CuAAC click reaction with Azide-Biotin (or Azide-Fluorophore) to tag the IA-probe.

  • Analysis:

    • Gel-Based: SDS-PAGE + Fluorescence scanning. A loss of bands in the treated sample indicates cross-reactivity/inhibition.

    • Mass Spec (ISO-TOP/ABPP): Enrich biotinylated peptides, digest with trypsin, and analyze via LC-MS/MS. Calculate TE (Target Engagement) ratios (DMSO/Treated). A ratio >2 indicates significant binding.

Strategic Recommendations

  • Use as a Scout: Due to its high reactivity, use this compound in initial screens to identify potential ligandable sites. Do not use it as a final chemical probe without structure-activity relationship (SAR) optimization to improve selectivity.

  • Control for False Positives: Always run a "no-click" control to ensure the compound itself isn't aggregating proteins.

  • Stability Check: Prepare fresh stocks in DMSO. Avoid freeze-thaw cycles, as the

    
    -chloroketone is susceptible to hydrolysis.
    

References

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. Link

  • Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8864–8871. Link

  • Enamine Ltd. (2024). Covalent Fragment Library - Product ENA053246136.[2][3] Enamine Store. Link

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790–795. Link

Sources

Safety Operating Guide

Safe Handling and Disposal Guide: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide (CAS: 851398-77-1) is a potent alkylating intermediate used primarily in the synthesis of pharmaceuticals such as Bilastine . Due to the presence of the


-chloroacetyl moiety (

), this compound shares structural and toxicological properties with 2-chloroacetophenone (CN gas) , a known lachrymator (tear gas) and skin sensitizer.

Effective disposal and handling require a dual strategy: containment of lachrymatory vapors and neutralization of alkylating potential . This guide provides a field-proven protocol for researchers to manage this compound safely, moving beyond generic safety data sheets to actionable operational procedures.

Chemical Profile
PropertyDetail
CAS Number 851398-77-1
Synonyms N-(4-(2-Chloroacetyl)phenyl)isobutyramide; Bilastine Intermediate
Molecular Formula

Key Functional Group

-Chloro ketone (Alkylating agent)
Primary Hazards Lachrymator (Eye/Respiratory Irritant), Skin Corrosive , Skin Sensitizer
Waste Classification Halogenated Organic / Cytotoxic (due to alkylating nature)

Hazard Characterization & Mechanism

To safely dispose of this chemical, one must understand why it is hazardous. The danger lies in its electrophilic nature.

The Alkylating Threat

The carbon atom adjacent to the chlorine and carbonyl group is highly electron-deficient. In biological systems, this carbon undergoes nucleophilic attack by DNA bases or protein residues (cysteine/lysine), leading to cellular damage or immune sensitization.

  • Mechanism:

    
     Alkylation.
    
  • Result: Permanent modification of biological macromolecules (mutagenic/sensitizing potential).

The Lachrymatory Effect

Like "CN Gas," this compound activates the TRPA1 ion channels in sensory nerve endings, causing immediate, intense pain and tearing in the eyes and respiratory tract.

  • Operational Implication: All handling must occur within a certified chemical fume hood. Standard bench work is prohibited.

Operational Handling & PPE

Trust in safety protocols comes from redundancy. The following "Double-Barrier" system is required for all disposal and handling operations.

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Respiratory Fume Hood (Face velocity >100 fpm)Primary barrier against lachrymatory vapors.
Ocular Chemical Splash Goggles + Face ShieldContact lenses are prohibited; vapors can fuse lenses to the cornea or trap irritants.
Dermal (Hands) Double Gloving: Nitrile (Inner) + Nitrile/Laminate (Outer)

-Halo ketones permeate standard nitrile. Change outer gloves every 30 mins.
Body Lab Coat (Buttoned) + Chemical ApronPrevents clothing contamination which can off-gas later.

Decontamination & Quenching Protocol (The "Thiosulfate Method")

Unlike simple solvents, water alone will not neutralize this compound effectively and may spread the contamination. The Sodium Thiosulfate Method is the gold standard for neutralizing


-halo ketones by converting them into water-soluble, non-volatile Bunte salts.
The Chemistry of Neutralization


The resulting Bunte salt is non-lachrymatory and significantly less toxic.
Preparation of Quenching Solution
  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Optional: Add 1% Sodium Bicarbonate (

    
    ) to buffer acidity generated during the reaction.
    
Decontamination Steps (Glassware & Surfaces)
  • Application: Spray or soak contaminated surfaces/glassware with the Thiosulfate Solution.

  • Contact Time: Allow to sit for at least 30 minutes . The solution may turn slightly cloudy or yellow; this is normal.

  • Verification: Wipe with a solvent-dampened tissue (acetone) and check for residual lachrymatory odor (cautiously).

  • Final Clean: Wash with soap and water.[1][2][3] Collect all rinsates as chemical waste.

Disposal Procedures

Do not mix this compound with general organic waste streams without segregation. Its reactivity can cause polymerization or hazardous fumes if mixed with strong nucleophiles (amines, thiols) in a waste drum.

Workflow Visualization

DisposalWorkflow Start Waste Generation Type Determine Waste Type Start->Type Solid Solid Waste (Powder/Contaminated Debris) Type->Solid Liquid Liquid Waste (Mother Liquor/Solvents) Type->Liquid Empty Empty Containers Type->Empty DoubleBag Double Bag (Polyethylene) Label: 'Lachrymator/Toxic' Solid->DoubleBag Segregate Segregate into HALOGENATED Waste Stream Liquid->Segregate Rinse Triple Rinse with Solvent Empty->Rinse Disposal Handover to EHS/Waste Contractor (Incineration Required) Segregate->Disposal DoubleBag->Disposal Quench Treat Rinsate with 10% Sodium Thiosulfate Rinse->Quench Quench->Segregate

Figure 1: Decision logic for segregating and treating N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide waste.

Detailed Protocols
A. Solid Waste (Powder, Filter Paper, Gloves)
  • Containment: Place waste immediately into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Labeling: Attach a hazardous waste tag. Clearly write:

    • Chemical Name: N-[4-(2-chloroacetyl)phenyl]-2-methylpropanamide[4]

    • Hazards:TOXIC, LACHRYMATOR, CORROSIVE.

  • Storage: Store in a closed container in a ventilated area until pickup.

B. Liquid Waste (Reaction Mixtures)
  • Classification: Must be disposed of as Halogenated Organic Waste .

  • Segregation: DO NOT mix with acidic waste or strong oxidizers.

  • Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a chemically resistant liner (PTFE).

C. Spill Response (Immediate Action)

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area. The lachrymatory effect will serve as a warning.

  • PPE Up: Don full PPE (including respiratory protection if powder is airborne).

  • Cover: Gently cover the spill with paper towels soaked in 10% Sodium Thiosulfate .

  • Wait: Allow 20-30 minutes for the thiosulfate to react with the alkyl halide.

  • Collect: Scoop up the wet material as solid hazardous waste. Clean the area twice with soap and water.[1]

References

  • PubChem. (2025). Compound Summary: N-(4-acetylphenyl)-2-chloroacetamide (Analogous Structure & Safety Data). National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2000). Validation of thiosulfate for neutralization of chlorinated organics. PubMed. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.